4-Fluorophenacyl thiocyanate
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[2-(4-fluorophenyl)-2-oxoethyl] thiocyanate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FNOS/c10-8-3-1-7(2-4-8)9(12)5-13-6-11/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPMSZJFCYAQUDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CSC#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30400756 | |
| Record name | 2-(4-Fluorophenyl)-2-oxoethyl thiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30400756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
43045-16-5 | |
| Record name | 2-(4-Fluorophenyl)-2-oxoethyl thiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30400756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 4-Fluorophenacyl Thiocyanate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 4-Fluorophenacyl thiocyanate, a compound of interest in organic synthesis and potentially in drug discovery. This document details a reliable synthetic protocol, summarizes key physical and chemical properties, and presents predicted spectroscopic data based on analogous compounds, given the limited availability of direct experimental spectra in public databases.
Introduction
This compound, with the chemical formula C₉H₆FNOS, is a halogenated aromatic ketone containing a thiocyanate functional group. The presence of the fluorine atom can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it an attractive building block in medicinal chemistry. The thiocyanate moiety is a versatile functional group that can be converted into various other sulfur-containing groups, further expanding its synthetic utility. This guide outlines a robust method for its preparation and provides a detailed analysis of its expected physicochemical and spectroscopic characteristics.
Synthesis of this compound
The most direct and efficient method for the synthesis of this compound is the nucleophilic substitution reaction between 4-Fluorophenacyl bromide and a thiocyanate salt, such as potassium thiocyanate or sodium thiocyanate. This reaction, a classic example of an Sₙ2 displacement, is widely used for the preparation of alkyl thiocyanates from the corresponding alkyl halides.[1]
Experimental Protocol
The following protocol is a detailed methodology for the synthesis of this compound.
Table 1: Reagents and Materials
| Reagent/Material | Chemical Formula | Molecular Weight ( g/mol ) | CAS Number | Notes |
| 4-Fluorophenacyl bromide | C₈H₆BrFO | 217.04 | 403-29-2 | Starting material |
| Potassium thiocyanate | KSCN | 97.18 | 333-20-0 | Nucleophile |
| Acetone | C₃H₆O | 58.08 | 67-64-1 | Solvent |
| Deionized Water | H₂O | 18.02 | 7732-18-5 | For workup |
| Dichloromethane | CH₂Cl₂ | 84.93 | 75-09-2 | For extraction |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | 7757-82-6 | Drying agent |
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10.0 g (46.1 mmol) of 4-Fluorophenacyl bromide in 100 mL of acetone.
-
Addition of Nucleophile: To this solution, add 5.36 g (55.3 mmol, 1.2 equivalents) of potassium thiocyanate.
-
Reaction: Stir the resulting suspension at room temperature for 15 minutes, then heat the mixture to reflux (approximately 56°C). Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 hexane:ethyl acetate solvent system. The reaction is typically complete within 2-4 hours.
-
Workup: After the reaction is complete, allow the mixture to cool to room temperature. Filter the solid precipitate (potassium bromide) and wash it with a small amount of acetone.
-
Solvent Removal: Combine the filtrate and the washings, and remove the acetone under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the resulting residue in 100 mL of dichloromethane and transfer it to a separatory funnel. Wash the organic layer with 2 x 50 mL of deionized water to remove any remaining inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or hexane/ethyl acetate, to afford the final product as a crystalline solid.
Synthesis Workflow Diagram
Characterization
Due to the absence of publicly available experimental spectra for this compound, the following characterization data is predicted based on the known spectral properties of its precursor, 4-Fluorophenacyl bromide, and other closely related phenacyl thiocyanate derivatives.
Physical Properties
Table 2: Physical and Chemical Properties of this compound
| Property | Value (Predicted/Known) |
| Molecular Formula | C₉H₆FNOS |
| Molecular Weight | 195.22 g/mol |
| Appearance | White to off-white crystalline solid (Predicted) |
| Melting Point | Not available (The precursor, 4-Fluorophenacyl bromide, has a melting point of 45-48 °C) |
| Solubility | Soluble in acetone, dichloromethane, ethyl acetate; Insoluble in water (Predicted) |
| CAS Number | 43045-16-5 |
Spectroscopic Data (Predicted)
Table 3: Predicted Spectroscopic Data for this compound
| Technique | Predicted Characteristic Peaks/Signals |
| ¹H NMR (CDCl₃, 400 MHz) | δ 8.05-7.95 (m, 2H, Ar-H ortho to C=O), δ 7.25-7.15 (m, 2H, Ar-H meta to C=O), δ 4.5 (s, 2H, -CH₂-SCN) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 190 (C=O), δ 166 (d, J ≈ 255 Hz, C-F), δ 132 (d, J ≈ 9 Hz, Ar-C), δ 130 (Ar-C), δ 116 (d, J ≈ 22 Hz, Ar-C), δ 112 (-SCN), δ 40 (-CH₂) |
| IR (Infrared) (KBr, cm⁻¹) | ~2155 (sharp, strong, -S-C≡N stretch), ~1690 (strong, C=O stretch), ~1600, 1500 (C=C aromatic stretch), ~1230 (strong, C-F stretch) |
| Mass Spectrometry (EI) | m/z 195 (M⁺), 139 ([M-SCN]⁺), 123 ([FC₆H₄CO]⁺), 95 ([FC₆H₄]⁺) |
Logical Relationships in Drug Development Context
While specific signaling pathways for this compound have not been reported, we can conceptualize its potential role in a drug development workflow. The thiocyanate group can act as a pharmacophore or be a precursor to other biologically active moieties.
Conclusion
References
Spectroscopic Data of 4-Fluorophenacyl Thiocyanate: A Technical Guide
Introduction
4-Fluorophenacyl thiocyanate is a halogenated aromatic ketone containing a thiocyanate functional group. As with any synthesized organic compound, confirmation of its structure and purity is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the structural elucidation of such molecules. This technical guide presents a compilation of spectroscopic data from analogous compounds to aid in the characterization of this compound. The provided data, along with detailed experimental protocols, will serve as a foundational resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development.
Predicted Spectroscopic Data
The following tables summarize the expected spectroscopic data for this compound based on the analysis of structurally similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.9 - 8.1 | Doublet of doublets | 2H | Aromatic (ortho to C=O) |
| ~ 7.1 - 7.3 | Doublet of doublets | 2H | Aromatic (ortho to F) |
| ~ 4.5 - 4.7 | Singlet | 2H | -CH₂-SCN |
Note: Predicted values are based on general principles and data from related acetophenone derivatives.
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~ 190 - 195 | C=O |
| ~ 165 (d, ¹JCF ≈ 250 Hz) | C-F |
| ~ 131 (d, ³JCF ≈ 9 Hz) | Aromatic CH (ortho to C=O) |
| ~ 129 | Quaternary Aromatic |
| ~ 116 (d, ²JCF ≈ 22 Hz) | Aromatic CH (ortho to F) |
| ~ 110 - 115 | SCN |
| ~ 35 - 40 | -CH₂- |
Note: Predicted values are based on data from 4-fluorophenyl isothiocyanate and other phenacyl compounds. The carbon attached to fluorine will appear as a doublet due to C-F coupling.
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3100 - 3000 | Medium | Aromatic C-H stretch |
| ~ 2160 - 2140 | Strong | S-C≡N stretch |
| ~ 1700 - 1680 | Strong | C=O stretch |
| ~ 1600, 1585, 1500 | Medium-Strong | Aromatic C=C stretch |
| ~ 1250 - 1200 | Strong | C-F stretch |
| ~ 850 - 800 | Strong | para-disubstituted benzene C-H bend |
Note: The thiocyanate stretch is a highly characteristic and strong absorption.
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Interpretation |
| ~ 195 | [M]⁺ (Molecular ion) |
| ~ 123 | [M - SCN]⁺ (Fluorobenzoyl cation) |
| ~ 95 | [F-C₆H₄]⁺ (Fluorophenyl cation) |
Note: The molecular weight of this compound (C₉H₆FNOS) is approximately 195.22 g/mol . The fragmentation pattern is predicted based on the stability of the resulting carbocations.
Experimental Protocols
The following are detailed, generalized methodologies for the key spectroscopic experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Weigh approximately 5-10 mg of the solid this compound sample.[1]
-
Dissolve the sample in 0.7 - 1.0 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.
-
Ensure the sample is fully dissolved. If any solid remains, filter the solution or carefully pipette the clear supernatant into a clean, undamaged 8-inch NMR tube.[1]
-
The final sample volume in the NMR tube should be approximately 4.5 cm in depth.[1]
Data Acquisition (¹H and ¹³C NMR):
-
The NMR experiments can be acquired on a spectrometer operating at a frequency of 300 MHz or higher for ¹H NMR.
-
For a standard ¹H NMR spectrum, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio.
-
For a ¹³C NMR spectrum, a larger number of scans will be necessary due to the low natural abundance of the ¹³C isotope. Proton decoupling is typically used to simplify the spectrum and improve sensitivity.
-
The spectra are referenced to the residual solvent signal or an internal standard (e.g., tetramethylsilane, TMS).
Fourier-Transform Infrared (FT-IR) Spectroscopy
Thin Solid Film Method:
-
Dissolve a small amount of the solid sample (a few milligrams) in a few drops of a volatile solvent like methylene chloride or acetone.[2]
-
Place a single drop of this solution onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[2]
-
Allow the solvent to evaporate completely, leaving a thin, even film of the solid compound on the plate.[2]
-
Place the salt plate in the sample holder of the FT-IR spectrometer.
-
Acquire the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the clean, empty sample compartment should be run first and automatically subtracted from the sample spectrum.[3]
KBr Pellet Method:
-
Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle.
-
Place the mixture into a pellet press and apply pressure to form a thin, transparent pellet.
-
Place the pellet in the sample holder and acquire the spectrum as described above.
Mass Spectrometry (MS)
Sample Preparation:
-
Prepare a stock solution of the sample by dissolving it in an appropriate organic solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.[4]
-
From this stock solution, prepare a more dilute solution (e.g., 10-100 µg/mL) using a mixture of volatile organic solvents and/or water that is compatible with the ionization source.[4]
-
Ensure the final solution is free of any particulate matter by filtering if necessary.[4]
Data Acquisition (e.g., using Electrospray Ionization - ESI):
-
The sample solution is introduced into the mass spectrometer. In ESI, the sample is ionized by applying a high voltage to a liquid stream, generating an aerosol of charged droplets.[5]
-
The ions are then transferred into the mass analyzer, which separates them based on their mass-to-charge (m/z) ratio.[6][7]
-
A detector records the abundance of each ion, and a mass spectrum is generated. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition of the molecular ion.
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic characterization of a newly synthesized compound like this compound.
Caption: Workflow for the synthesis, purification, and spectroscopic characterization of an organic compound.
This guide provides a comprehensive overview of the expected spectroscopic characteristics of this compound and the methodologies to obtain them. Researchers can use this information as a benchmark for their own experimental findings.
References
- 1. chem.latech.edu [chem.latech.edu]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 5. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 7. fiveable.me [fiveable.me]
An In-depth Technical Guide to the Chemical Properties and Reactivity of 4-Fluorophenacyl Thiocyanate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 4-Fluorophenacyl thiocyanate. This α-carbonyl thiocyanate is a valuable intermediate in organic synthesis, offering a versatile scaffold for the introduction of sulfur-containing moieties and the construction of various heterocyclic systems. The presence of a fluorine atom on the phenyl ring can significantly influence the molecule's electronic properties, reactivity, and potential biological activity, making it a compound of interest for medicinal chemistry and materials science.
Chemical and Physical Properties
This compound is a solid at room temperature. The following table summarizes its key physicochemical properties, along with those of its common precursor, 4-fluorophenacyl bromide.
| Property | This compound | 4-Fluorophenacyl Bromide |
| CAS Number | 43045-16-5 | 403-29-2 |
| Molecular Formula | C₉H₆FNOS | C₈H₆BrFO |
| Molecular Weight | 195.21 g/mol | 217.04 g/mol |
| Melting Point | 99-101 °C | 47-49 °C |
| Appearance | Solid | Solid |
Synthesis of this compound
The most common and straightforward method for the synthesis of this compound is through the nucleophilic substitution of a halide in 4-fluorophenacyl bromide with a thiocyanate salt.
Experimental Protocol: Nucleophilic Substitution
This protocol is based on general procedures for the synthesis of phenacyl thiocyanates.
Materials:
-
4-Fluorophenacyl bromide
-
Potassium thiocyanate (KSCN) or Ammonium thiocyanate (NH₄SCN)
-
Acetone or Ethanol
-
Stirring apparatus
-
Reaction flask
-
Filtration apparatus
-
Recrystallization solvent (e.g., ethanol/water mixture)
Procedure:
-
Dissolve 1 equivalent of 4-fluorophenacyl bromide in a suitable solvent such as acetone or ethanol in a round-bottom flask equipped with a magnetic stirrer.
-
Add a slight excess (1.1 to 1.5 equivalents) of potassium thiocyanate or ammonium thiocyanate to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) for a period of 1 to 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, the inorganic salt precipitate (potassium bromide or ammonium bromide) is removed by filtration.
-
The filtrate is concentrated under reduced pressure to yield the crude this compound.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to afford the pure this compound as a solid.
Caption: Synthesis of this compound via nucleophilic substitution.
Chemical Reactivity
The reactivity of this compound is primarily dictated by the presence of three key functional groups: the carbonyl group, the α-methylene group, and the thiocyanate group. The electron-withdrawing nature of the 4-fluorophenyl group can also influence the reactivity at these sites.
Reactions at the Carbonyl Group
The carbonyl group is susceptible to attack by nucleophiles. These reactions can lead to the formation of various addition products or can be the initial step in more complex transformations.
Reactions at the α-Methylene Group
The protons on the methylene group adjacent to the carbonyl are acidic and can be removed by a base to form an enolate. This enolate is a powerful nucleophile and can participate in various carbon-carbon bond-forming reactions.
Reactions of the Thiocyanate Group
The thiocyanate group is a versatile functional group that can undergo a variety of transformations.
-
Reduction: The thiocyanate group can be reduced to a thiol, providing a route to 4-fluorophenacyl mercaptan.
-
Cyclization Reactions: this compound is a key precursor for the synthesis of various sulfur-containing heterocycles, such as thiazoles and thiophenes. These reactions often involve condensation with a suitable binucleophile.
-
Isomerization: Under certain conditions, organic thiocyanates can isomerize to the corresponding isothiocyanates, although this is less common for phenacyl derivatives compared to allylic thiocyanates.
Caption: Key reactivity pathways of this compound.
Spectroscopic Data
Detailed experimental spectroscopic data for this compound is not widely available in public databases. However, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.
-
¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons, with splitting patterns characteristic of a para-substituted benzene ring, and a singlet for the methylene protons adjacent to the carbonyl and thiocyanate groups. The chemical shift of the methylene protons would be downfield due to the deshielding effects of the adjacent carbonyl and thiocyanate groups.
-
¹³C NMR: The carbon NMR spectrum will show signals for the carbonyl carbon, the carbons of the aromatic ring (with the carbon attached to the fluorine showing a characteristic coupling), the methylene carbon, and the thiocyanate carbon. The chemical shift of the thiocyanate carbon is typically in the range of 110-120 ppm.
-
IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the carbonyl group (C=O stretch) typically around 1680-1700 cm⁻¹, the thiocyanate group (-S-C≡N stretch) around 2140-2160 cm⁻¹, and C-F stretching vibrations in the aromatic region.
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak and fragmentation patterns corresponding to the loss of the thiocyanate group, the carbonyl group, and other fragments of the molecule.
Applications in Research and Drug Development
This compound serves as a valuable building block in organic synthesis. Its utility stems from the ability to introduce a thiocyanate group, which can be further elaborated into other sulfur-containing functionalities. The presence of the 4-fluoro substituent can enhance the metabolic stability and modify the pharmacokinetic properties of derivative compounds, making it an attractive starting material for the synthesis of novel drug candidates. For instance, the phenacyl scaffold is found in various biologically active molecules, and the introduction of a thiocyanate group opens up possibilities for creating new derivatives with potential applications in areas such as antimicrobial, anticancer, and anti-inflammatory research.
Conclusion
This compound is a synthetically useful intermediate with a rich and varied reactivity profile. Its straightforward synthesis from readily available starting materials, combined with the versatility of the thiocyanate functional group, makes it a valuable tool for chemists in both academic and industrial research. The presence of the fluorine atom adds another dimension to its utility, offering a means to fine-tune the properties of target molecules for applications in drug discovery and materials science. Further exploration of the reactivity and applications of this compound is likely to uncover new and exciting opportunities in chemical synthesis.
Solubility and Stability of 4-Fluorophenacyl Thiocyanate in Biological Buffers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
4-Fluorophenacyl thiocyanate is a bifunctional organic molecule with potential applications in chemical biology and drug development as a covalent modifier of biological macromolecules. Its utility is intrinsically linked to its solubility and stability in aqueous biological media. This guide synthesizes information from related compounds to provide a comprehensive overview of the anticipated properties of this compound. We predict low aqueous solubility and significant reactivity-driven instability in the presence of biological nucleophiles. This document outlines these properties, provides hypothetical experimental protocols for their determination, and presents logical workflows for handling and analysis.
Predicted Physicochemical Properties and Solubility
The structure of this compound, featuring a substituted aromatic ring and a reactive thiocyanate group, suggests poor solubility in aqueous solutions. The hydrophobic nature of the fluorinated phenyl ring is the primary contributor to this property.
Table 1: Predicted Solubility of this compound
| Solvent System | Predicted Solubility | Rationale |
| Pure Water | Very Low (< 0.1 mg/mL) | The hydrophobic fluorophenyl group limits interaction with polar water molecules. Based on the poor water solubility of phenacyl bromide.[1][2] |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Very Low | The presence of salts is unlikely to significantly increase the solubility of a non-ionic, hydrophobic compound. |
| Tris-HCl Buffer, pH 7.4 | Very Low | Similar to PBS, the buffer components are not expected to enhance solubility. |
| Ethanol, Acetone, DMSO | High | The molecule is expected to be soluble in polar aprotic and protic organic solvents due to favorable dipole-dipole interactions.[1] |
| Aqueous/Organic Co-solvent Mixtures | Moderate to High | Solubility will increase with a higher proportion of the organic co-solvent. |
Predicted Stability and Degradation Pathways
The stability of this compound in biological buffers is expected to be limited due to the electrophilic nature of both the carbonyl carbon and the carbon of the thiocyanate group. The presence of biological nucleophiles, such as thiols (e.g., from cysteine residues in proteins or glutathione) and amines (e.g., from lysine residues or amine-containing buffer components), will likely lead to its degradation.
Table 2: Predicted Stability of this compound in Biological Buffers
| Buffer System | Key Reactive Species | Predicted Stability | Dominant Degradation Pathway |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Water (Hydrolysis) | Low to Moderate | Slow hydrolysis of the thiocyanate group. |
| Tris-HCl Buffer, pH 7.4 | Tris (amine nucleophile) | Low | Nucleophilic attack by the primary amine of Tris on the carbonyl carbon or displacement of the thiocyanate. |
| Buffers containing Thiols (e.g., DTT, β-mercaptoethanol) | Thiolates | Very Low | Rapid nucleophilic substitution at the methylene carbon, displacing the thiocyanate group. |
| Cell Culture Media (e.g., DMEM, RPMI-1640) | Amino acids, vitamins, glutathione | Very Low | Multiple reaction pathways involving nucleophilic attack from various components. |
The primary degradation pathway is anticipated to be nucleophilic substitution at the α-carbon to the ketone, displacing the thiocyanate anion. The thiocyanate group itself can also react with strong nucleophiles.
References
The Core Mechanism of 4-Fluorophenacyl Thiocyanate as a Covalent Modifier: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the mechanism of action of 4-Fluorophenacyl thiocyanate as a covalent modifier. While specific experimental data for this compound is not extensively available in public literature, this guide synthesizes information from structurally related compounds and general principles of covalent inhibition to provide a robust framework for understanding its potential biological activity. The focus is on the chemical basis of its reactivity, potential protein targets, and the experimental methodologies required for its characterization.
Introduction to Covalent Modification by this compound
Covalent inhibitors have seen a resurgence in drug discovery, offering advantages such as prolonged duration of action and the ability to target challenging binding sites. These molecules typically contain a reactive electrophilic group, or "warhead," that forms a stable covalent bond with a nucleophilic amino acid residue on the target protein. This compound belongs to the class of α-halocarbonyl compounds, a well-established group of electrophilic warheads. The presence of the phenacyl group provides the reactive center for covalent bond formation, while the thiocyanate moiety may contribute to its overall biological activity and potential for secondary reactions.
The core structure of this compound features a carbonyl group adjacent to a methylene group, which is activated for nucleophilic attack. The fluorine substitution on the phenyl ring can further modulate the electrophilicity of the reactive carbon. Cysteine, with its highly nucleophilic thiol group, is the most common target for α-halocarbonyl-based covalent modifiers.
Proposed Mechanism of Covalent Modification
The primary mechanism of action for this compound as a covalent modifier is proposed to be the irreversible alkylation of a nucleophilic amino acid residue, most commonly cysteine, via a bimolecular nucleophilic substitution (SN2) reaction.
The key steps of this proposed mechanism are:
-
Non-covalent Binding: The inhibitor initially binds reversibly to the target protein's active or allosteric site through non-covalent interactions (e.g., hydrogen bonding, hydrophobic interactions). This initial binding orients the reactive phenacyl group in proximity to a nucleophilic residue.
-
Nucleophilic Attack: The deprotonated thiol group (thiolate) of a cysteine residue acts as a nucleophile and attacks the α-carbon of the phenacyl group.
-
Covalent Adduct Formation: This attack leads to the displacement of the thiocyanate group as a leaving group and the formation of a stable thioether bond between the inhibitor and the cysteine residue.
This covalent modification can lead to the irreversible inhibition of the protein's function by either directly blocking the active site or by inducing a conformational change that renders the protein inactive.
Potential Protein Targets and Biological Effects
Based on the reactivity of the α-halocarbonyl warhead, this compound is likely to target proteins where a cysteine residue is crucial for function. A prominent class of such proteins are thiol-dependent enzymes .
For instance, studies on hypothiocyanous acid (HOSCN), which can form sulfenyl thiocyanate adducts with proteins, have shown the inactivation of key metabolic enzymes such as:
-
Glyceraldehyde-3-phosphate dehydrogenase (GAPDH): A key enzyme in glycolysis.
-
Creatine kinase (CK): An enzyme important in energy homeostasis.
Inhibition of these enzymes can disrupt cellular metabolism and energy production, leading to downstream effects on various signaling pathways. The covalent modification of these enzymes by this compound could lead to similar biological outcomes.
Quantitative Data on Covalent Inhibition
Specific quantitative data for the interaction of this compound with any protein target is not currently available in the public domain. However, for the purpose of illustrating the type of data that would be generated in its characterization, the following table presents hypothetical kinetic parameters typical for a covalent inhibitor.
| Parameter | Description | Hypothetical Value |
| IC50 | The concentration of inhibitor required to reduce enzyme activity by 50% at a specific time point. | 1.5 µM |
| Ki | The inhibition constant, representing the affinity of the initial reversible binding of the inhibitor. | 5.2 µM |
| kinact | The maximum rate of enzyme inactivation at saturating concentrations of the inhibitor. | 0.1 min-1 |
| kinact/Ki | The second-order rate constant for inactivation, reflecting the overall efficiency of the inhibitor. | 320 M-1s-1 |
Experimental Protocols
The following are detailed methodologies for key experiments that would be essential for characterizing this compound as a covalent modifier. These protocols are adapted from studies on other covalent inhibitors.
Confirmation of Covalent Modification by Mass Spectrometry
This protocol aims to confirm the formation of a covalent adduct between the target protein and this compound.
-
Incubation: Incubate the purified target protein (e.g., 5 µM) with a 5 to 10-fold molar excess of this compound in a suitable buffer (e.g., 50 mM HEPES, pH 7.4) for various time points (e.g., 0, 1, 4, and 24 hours) at 4°C. A control reaction with the vehicle (e.g., DMSO) should be run in parallel.
-
Sample Preparation: Stop the reaction by adding a quenching agent (e.g., 10 mM DTT) if necessary, or by desalting the protein using a C4 ZipTip to remove excess inhibitor.
-
Mass Spectrometry Analysis: Analyze the protein samples by electrospray ionization mass spectrometry (ESI-MS).
-
Data Analysis: Compare the molecular weight of the protein incubated with the inhibitor to the control. An increase in mass corresponding to the molecular weight of the 4-Fluorophenacyl moiety (minus the thiocyanate leaving group) would confirm covalent modification.
Kinetic Characterization of Time-Dependent Inhibition
This protocol determines the kinetic parameters of covalent inhibition (Ki and kinact).
-
Enzyme Assay: Establish a continuous or endpoint assay to measure the activity of the target enzyme.
-
Pre-incubation: Pre-incubate the enzyme at a fixed concentration with various concentrations of this compound for different periods.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate.
-
Measurement of Activity: Monitor the reaction progress over time (e.g., by measuring absorbance or fluorescence).
-
Data Analysis:
-
For each inhibitor concentration, plot the natural logarithm of the percentage of remaining enzyme activity against the pre-incubation time. The slope of this line gives the observed rate of inactivation (kobs).
-
Plot the calculated kobs values against the inhibitor concentrations.
-
Fit the data to the following equation to determine Ki and kinact: kobs = kinact * [I] / (Ki + [I]) where [I] is the inhibitor concentration.
-
Potential Impact on Signaling Pathways
By inhibiting key metabolic enzymes like GAPDH, this compound could have significant downstream effects on cellular signaling. GAPDH, in addition to its role in glycolysis, is implicated in various other cellular processes, including apoptosis and transcriptional regulation. Inhibition of GAPDH can lead to a decrease in ATP production and an increase in oxidative stress, which can trigger apoptotic pathways.
Conclusion
This compound possesses the chemical features of a covalent modifier, with the phenacyl group acting as an electrophilic warhead likely targeting cysteine residues in proteins. While specific experimental validation is required, the principles outlined in this guide provide a strong foundation for its investigation. The methodologies described for confirming covalent adduction and characterizing the kinetics of inhibition are standard in the field and would be directly applicable. Future research should focus on identifying the specific protein targets of this compound and elucidating its effects on cellular signaling pathways to fully understand its potential as a chemical probe or therapeutic agent.
Potential Biological Targets of 4-Fluorophenacyl Thiocyanate: A Technical Guide
Disclaimer: Direct experimental data on the biological targets of 4-Fluorophenacyl thiocyanate is limited in the currently available scientific literature. This guide, therefore, extrapolates potential biological targets and mechanisms of action based on the known activities of structurally related compounds, particularly isothiocyanates and the thiocyanate functional group. The information presented herein is intended for research and drug development professionals as a guide for potential areas of investigation.
Introduction
This compound is a synthetic organic compound that incorporates a fluorinated aromatic ring, a phenacyl group, and a thiocyanate moiety. While this specific molecule has not been extensively studied, its structural components suggest several potential biological activities. The isothiocyanate group (-N=C=S), a close relative of the thiocyanate group (-S-C≡N), is a well-known pharmacophore found in many naturally occurring and synthetic compounds with demonstrated anti-cancer and anti-inflammatory properties.[1] The thiocyanate ion itself is an important endogenous component of the innate immune system and possesses antioxidant properties.[2][3] This guide will explore the potential biological targets of this compound based on these established activities.
Potential Biological Targets and Mechanisms of Action
The biological effects of this compound are likely mediated through direct interaction with cellular proteins or indirectly by influencing cellular redox homeostasis.[1]
Enzyme Inhibition
Many isothiocyanates are known to be inhibitors of various enzymes, often through covalent modification of cysteine residues in the active site. Given this, this compound could potentially inhibit the following enzyme families:
-
Cytochrome P450 (CYP) Enzymes: Certain isothiocyanates, such as phenethyl isothiocyanate (PEITC), have been shown to competitively inhibit CYP enzymes involved in the metabolic activation of carcinogens.[4] This suggests that this compound could act as a chemopreventive agent by inhibiting specific CYP isoforms.
-
Protein Kinases: The signaling pathways regulated by protein kinases are frequently dysregulated in cancer and inflammatory diseases. The potential for isothiocyanates to modulate these pathways suggests that this compound could be investigated as a kinase inhibitor.
-
Histone Deacetylases (HDACs): HDAC inhibitors are an established class of anti-cancer agents. Some isothiocyanates have been shown to inhibit HDAC activity, leading to changes in gene expression that can induce apoptosis and inhibit tumor growth.
Modulation of Redox Homeostasis and Oxidative Stress
The thiocyanate group can be metabolized to produce reactive species that can influence the cellular redox environment.
-
Interaction with Peroxidases: Thiocyanate (SCN⁻) is a preferred substrate for peroxidases like lactoperoxidase (LPO) and myeloperoxidase (MPO), leading to the formation of hypothiocyanous acid (HOSCN).[2][5] HOSCN is a potent antimicrobial agent but is less damaging to host cells than other reactive oxygen species.[3] this compound could potentially release thiocyanate intracellularly, thereby participating in this pathway.
-
Antioxidant Activity: Thiocyanate can act as an efficient scavenger of reactive oxygen species, such as hypobromous acid (HOBr).[6] This antioxidant property could contribute to cytoprotective effects in inflammatory conditions.
Induction of Apoptosis in Cancer Cells
Isothiocyanates are known to induce apoptosis in various cancer cell lines. This is often mediated through multiple mechanisms, including:
-
Generation of Reactive Oxygen Species (ROS): Paradoxically, while the thiocyanate moiety can have antioxidant effects, isothiocyanates can also induce ROS production in cancer cells, leading to oxidative stress and apoptosis.
-
Mitochondrial Dysfunction: Disruption of mitochondrial function is a key event in apoptosis. Isothiocyanates can induce the release of cytochrome c from mitochondria, activating the caspase cascade.
-
Modulation of Apoptosis-Related Proteins: Isothiocyanates can upregulate pro-apoptotic proteins (e.g., Bax, Bak) and downregulate anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL).
Quantitative Data on Related Compounds
Due to the lack of specific data for this compound, the following table summarizes quantitative data for a related isothiocyanate, phenethyl isothiocyanate (PEITC), to provide a reference for potential inhibitory concentrations.
| Compound | Target Enzyme(s) | Apparent Ki (nM) | Inhibition Type | Organism | Reference |
| Phenethyl isothiocyanate (PEITC) | Cytochrome P450s (NNK metabolism) | 51 - 93 | Competitive | Mouse | [4] |
Experimental Protocols for Target Identification and Validation
The following are generalized protocols that could be adapted to investigate the biological targets of this compound.
Enzyme Inhibition Assays
Objective: To determine if this compound inhibits the activity of a specific enzyme (e.g., a cytochrome P450 isoform).
Methodology (adapted from[4]):
-
Preparation of Microsomes: Prepare liver or lung microsomes from a suitable animal model as a source of the target enzyme.
-
Incubation Mixture: Prepare an incubation mixture containing:
-
Microsomal protein
-
A specific substrate for the enzyme of interest (e.g., a known carcinogen for CYP assays)
-
NADPH-generating system (for CYPs)
-
Varying concentrations of this compound (and a vehicle control).
-
-
Incubation: Incubate the mixture at 37°C for a defined period.
-
Reaction Termination: Stop the reaction by adding a suitable solvent (e.g., ethyl acetate).
-
Analysis: Analyze the formation of the product of the enzymatic reaction using High-Performance Liquid Chromatography (HPLC) or a similar analytical technique.
-
Data Analysis: Determine the rate of product formation at each inhibitor concentration and calculate kinetic parameters such as IC50 and Ki values.
Cell Viability and Apoptosis Assays
Objective: To assess the cytotoxic and pro-apoptotic effects of this compound on cancer cells.
Methodology (adapted from[7]):
-
Cell Culture: Culture a relevant cancer cell line (e.g., pancreatic, breast, lung) in appropriate media.
-
Treatment: Seed cells in 96-well plates and treat with a range of concentrations of this compound for 24, 48, and 72 hours.
-
Cell Viability Assay (MTT or CCK-8):
-
Add MTT or CCK-8 reagent to each well and incubate.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining):
-
Treat cells with this compound.
-
Stain cells with Annexin V-FITC and Propidium Iodide (PI).
-
Analyze the stained cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Western Blot Analysis for Signaling Pathway Modulation
Objective: To investigate the effect of this compound on the expression of proteins involved in key signaling pathways (e.g., apoptosis, cell cycle regulation).
Methodology:
-
Cell Lysis: Treat cells with this compound, then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against the proteins of interest (e.g., Bcl-2, Bax, caspases, cyclins).
-
Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) reagent and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizations
The following diagrams illustrate potential mechanisms and experimental workflows related to the study of this compound.
References
- 1. Biological targets of isothiocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. THIOCYANATE: A potentially useful therapeutic agent with host defense and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antiinflammatory and Antimicrobial Effects of Thiocyanate in a Cystic Fibrosis Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanisms of inhibition of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone bioactivation in mouse by dietary phenethyl isothiocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of Lactoperoxidase by Its Own Catalytic Product: Crystal Structure of the Hypothiocyanate-Inhibited Bovine Lactoperoxidase at 2.3-Å Resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thiocyanate is an efficient endogenous scavenger of the phagocytic killing agent hypobromous acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sinapine Thiocyanate Inhibits the Proliferation and Mobility of Pancreatic Cancer Cells by Up-Regulating GADD45A - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Prediction of 4-Fluorophenacyl Thiocyanate Protein Reactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Covalent modification of proteins by reactive small molecules is a cornerstone of drug discovery, offering opportunities for enhanced potency and prolonged duration of action. 4-Fluorophenacyl thiocyanate is an electrophilic compound with the potential to covalently interact with nucleophilic residues on proteins, thereby modulating their function. The in silico prediction of such interactions is a critical step in the early stages of drug development, enabling the rational design of targeted covalent inhibitors and the anticipation of potential off-target effects. This technical guide provides a comprehensive overview of the computational and experimental methodologies for predicting and validating the protein reactivity of this compound. We present a detailed workflow for in silico prediction, encompassing binding site identification, covalent docking, and reactivity assessment. Furthermore, we provide detailed experimental protocols for the validation of these predictions, including mass spectrometry-based adduct identification and kinetic analysis of covalent inhibition. This guide is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, chemical biology, and drug discovery.
Introduction to this compound and Covalent Modification
This compound (FPT) is a small molecule featuring two key reactive moieties: a phenacyl group activated by a fluorine atom and a thiocyanate group. The presence of the α-carbonyl group makes the adjacent carbon susceptible to nucleophilic attack, a reactivity profile shared by α-haloketones like phenacyl bromide.[1][2] The thiocyanate group itself is an electrophilic warhead that can react with nucleophilic residues, most notably the thiol group of cysteine.[3][4]
Covalent protein modification by electrophilic compounds is a well-established mechanism of action for numerous drugs.[5] These interactions are often irreversible and can lead to sustained modulation of protein activity. The prediction of which proteins will react with a given electrophile, and at which specific sites, is a significant challenge. In silico methods have emerged as powerful tools to address this challenge, enabling the screening of large numbers of proteins and the prioritization of candidates for experimental validation.[6][7][8][9][10]
The primary nucleophilic amino acid residue targeted by electrophiles like FPT is cysteine.[11] The reactivity of a cysteine residue is highly dependent on its local microenvironment within the protein structure, which influences its pKa. A lower pKa leads to a higher population of the more nucleophilic thiolate anion at physiological pH, thus increasing its reactivity.[11]
In Silico Prediction Workflow
The in silico prediction of FPT protein reactivity follows a multi-step workflow, beginning with the identification of potential binding sites and culminating in the detailed analysis of the covalent complex.
Binding Site Prediction
The initial step involves identifying potential binding pockets on the target protein that can accommodate FPT. Several computational methods can be employed for this purpose:
-
Geometric Methods: These algorithms identify cavities and pockets on the protein surface based on its three-dimensional structure.[6]
-
Energy-based Methods: These methods use force fields to calculate the interaction energy between the protein and a probe molecule to identify favorable binding sites.[9]
-
Sequence Conservation Analysis: For proteins with known homologs, conserved residues are often located in functional sites, including binding pockets.[6]
-
Template-based Methods: If the structure of a homologous protein in complex with a ligand is available, the binding site can be inferred.[9]
Covalent Docking
Covalent docking is a specialized molecular docking technique that models the formation of a covalent bond between a ligand and a protein.[12][13] This process can be broken down into several stages:
-
Non-covalent Docking: The ligand is first docked into the binding site non-covalently to identify favorable initial binding poses.
-
Reaction Definition: The specific covalent reaction between FPT and the nucleophilic residue (e.g., cysteine) must be defined. For FPT, a plausible mechanism is the nucleophilic attack of the cysteine thiolate on the carbon of the thiocyanate group, leading to the formation of a thiram-like adduct and release of cyanide ion.
-
Pose Generation and Scoring: The software then generates and scores poses where the ligand is covalently attached to the specified residue.
Popular software packages for covalent docking include Schrödinger's CovDock and AutoDock.[9][13][14]
Quantum Mechanics/Molecular Mechanics (QM/MM) Analysis
For a more accurate prediction of reactivity, QM/MM calculations can be performed.[15] In this approach, the reactive center (FPT and the cysteine side chain) is treated with quantum mechanics, while the rest of the protein is treated with molecular mechanics. This allows for a more accurate description of the electronic changes that occur during bond formation and can provide insights into the reaction barrier and the stability of the covalent adduct.[16]
Experimental Validation
In silico predictions must be validated through experimental methods. The following sections provide detailed protocols for key validation experiments.
Mass Spectrometry-based Adduct Identification
Mass spectrometry is a powerful technique for identifying and locating covalent modifications on proteins.[17][18][19][20] The general workflow is as follows:
Protocol 1: Identification of FPT-Protein Adducts by LC-MS/MS
-
Incubation:
-
Incubate the target protein (e.g., 10 µM) with an excess of FPT (e.g., 100 µM) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) for a defined period (e.g., 1-4 hours) at 37°C.
-
Include a control sample with the protein and vehicle (e.g., DMSO) only.
-
-
Sample Preparation:
-
Remove excess FPT by buffer exchange using a desalting column or dialysis.
-
Denature the protein by adding urea to a final concentration of 8 M.
-
Reduce disulfide bonds with dithiothreitol (DTT) at a final concentration of 10 mM for 1 hour at 37°C.
-
Alkylate free cysteines with iodoacetamide at a final concentration of 55 mM for 45 minutes in the dark at room temperature.
-
-
Proteolytic Digestion:
-
Dilute the sample with buffer to reduce the urea concentration to less than 2 M.
-
Add trypsin at a 1:50 (w/w) ratio of trypsin to protein and incubate overnight at 37°C.
-
-
LC-MS/MS Analysis:
-
Acidify the digest with formic acid to a final concentration of 0.1%.
-
Analyze the peptide mixture by reverse-phase liquid chromatography coupled to a high-resolution mass spectrometer.
-
Acquire data in a data-dependent acquisition mode, selecting the most intense precursor ions for fragmentation by collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).
-
-
Data Analysis:
-
Search the acquired MS/MS spectra against a protein database containing the sequence of the target protein using a database search engine (e.g., Mascot, Sequest, or MaxQuant).[19]
-
Specify a variable modification corresponding to the mass of the FPT adduct on cysteine. The mass of this compound (C9H6FNOS) is approximately 195.24 Da. Upon reaction with a cysteine residue and loss of HCN, the expected mass shift would be +168.02 Da (C9H6FO).
-
Table 1: Expected Mass Shifts for FPT Modification
| Modification | Molecular Formula of Adduct | Monoisotopic Mass Shift (Da) |
| FPT Adduct on Cysteine | C9H6FO | +168.02 |
Kinetic Analysis of Covalent Inhibition
To quantify the reactivity of FPT with a target protein, it is essential to determine the kinetic parameters of the covalent interaction.[21][22][23][24][25] For an irreversible covalent inhibitor, the interaction is typically described by a two-step mechanism: an initial non-covalent binding step (characterized by the inhibition constant, Ki) followed by an irreversible covalent bond formation step (characterized by the rate of inactivation, kinact).
Protocol 2: Determination of kinact and Ki
-
Assay Setup:
-
Use a continuous or discontinuous enzymatic assay that monitors the activity of the target protein.
-
-
Time-dependent Inhibition Assay:
-
Pre-incubate the enzyme at a fixed concentration with various concentrations of FPT for different time points.
-
Initiate the enzymatic reaction by adding the substrate.
-
Measure the initial reaction rates.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of remaining enzyme activity versus the pre-incubation time for each inhibitor concentration. The slope of this plot gives the observed rate of inactivation (kobs).
-
Plot the kobs values against the inhibitor concentration. Fit the data to the following equation to determine kinact and Ki:
kobs = kinact * [I] / (Ki + [I])
where [I] is the inhibitor concentration.
-
Table 2: Key Kinetic Parameters for Covalent Inhibitors
| Parameter | Description | Units |
| Ki | Inhibition constant for the initial non-covalent binding | M |
| kinact | Maximum rate of inactivation | s-1 |
| kinact/Ki | Second-order rate constant for covalent modification (efficiency of inactivation) | M-1s-1 |
Signaling Pathway Analysis
The covalent modification of a protein by FPT can lead to the modulation of cellular signaling pathways. While specific pathways affected by FPT are not yet characterized, electrophilic compounds are known to target proteins involved in key signaling cascades.
One prominent example is the Keap1-Nrf2 pathway, a major regulator of the cellular antioxidant response. Electrophiles can covalently modify cysteine residues on Keap1, leading to the stabilization and nuclear translocation of Nrf2, which in turn activates the transcription of antioxidant and cytoprotective genes. Another potential target is the NF-κB signaling pathway, where electrophiles can inhibit IKKβ, a kinase that regulates the activity of the transcription factor NF-κB, a key player in inflammation.
Conclusion
The in silico prediction of protein reactivity is an indispensable tool in modern drug discovery. This technical guide has provided a comprehensive framework for the computational prediction and experimental validation of the protein reactivity of this compound. The workflow and protocols described herein will enable researchers to efficiently identify and characterize the protein targets of this and other electrophilic compounds, thereby accelerating the development of novel covalent therapeutics. The integration of computational and experimental approaches is crucial for a thorough understanding of the complex interactions between small molecules and the proteome, ultimately leading to the design of safer and more effective drugs.
References
- 1. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. α-Halo ketone - Wikipedia [en.wikipedia.org]
- 3. Site Specific Conversion of Cysteine Thiols into Thiocyanate Creates an IR Probe for Electric Fields in Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Complications in the Assignment of 14 and 28 Da Mass Shift Detected by Mass Spectrometry as in Vivo Methylation from Endogenous Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective and Effective: Current Progress in Computational Structure-Based Drug Discovery of Targeted Covalent Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In silico prediction of binding sites on proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In silico Identification and Characterization of Protein-Ligand Binding Sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. In Silico Methods for Identification of Potential Active Sites of Therapeutic Targets | MDPI [mdpi.com]
- 10. Predicting Protein-Protein Binding Affinity by In silico Docking [jscimedcentral.com]
- 11. Uncover New Reactivity of Genetically Encoded Alkyl Bromide Non-Canonical Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bio-protocol.org [bio-protocol.org]
- 13. schrodinger.com [schrodinger.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Computational covalent warhead design: QM/ML modeling of acrylamide warhead reactivity toward cysteine targets - American Chemical Society [acs.digitellinc.com]
- 17. benchchem.com [benchchem.com]
- 18. One-Dimensional Western Blotting Coupled to LC-MS/MS Analysis to Identify Chemical-Adducted Proteins in Rat Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Procedure for Protein Identification Using LC-MS/MS | MtoZ Biolabs [mtoz-biolabs.com]
- 21. Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC50 data - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC50 data - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 23. A practical guide for the assay-dependent characterisation of irreversible inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Making sure you're not a bot! [opus4.kobv.de]
- 25. drughunter.com [drughunter.com]
An In-depth Technical Guide to 4-Fluorophenacyl Thiocyanate (CAS Number: 43045-16-5)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available information on the specific biological activities, signaling pathways, and detailed experimental protocols for 4-Fluorophenacyl thiocyanate is limited. This guide provides a comprehensive summary of its known properties and potential suppliers, supplemented with general methodologies and related biological context for the thiocyanate functional group.
Core Properties of this compound
This compound, with the CAS number 43045-16-5, is a fluorinated organic compound. Its chemical structure incorporates a 4-fluorophenyl group attached to a phenacyl thiocyanate backbone.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Source |
| CAS Number | 43045-16-5 | [1] |
| Chemical Name | This compound | N/A |
| Molecular Formula | C₉H₆FNOS | |
| Molecular Weight | 195.21 g/mol | |
| Appearance | Not specified (likely solid) | N/A |
| Melting Point | Not specified | N/A |
Structural Information
The structural formula of this compound is crucial for understanding its chemical reactivity and potential biological interactions.
-
SMILES: F(C=C1)C=CC1=C(C(SC#N)=O)
-
InChI: InChI=1S/C9H6FNOS/c10-7-3-1-6(2-4-7)8(12)5-13-9-11/h1-4H,5H2
Potential Suppliers
Identifying reliable suppliers is a critical step in the research and development workflow. Table 2 lists potential suppliers of this compound. It is advisable to contact these suppliers directly to confirm availability, purity, and pricing.
| Supplier | Location | Website/Contact | Notes |
| SynChem, Inc. | USA | --INVALID-LINK-- | Manufacturer |
| ECHO CHEMICAL CO., LTD. | Taiwan | --INVALID-LINK-- | Distributor for SynChem |
| BOC Sciences | USA | --INVALID-LINK-- | Research chemicals supplier |
| Shanghai Amole Biotechnology Co., Ltd. | China | Not specified | Supplier |
Experimental Protocols: A Representative Synthesis
Reaction Scheme:
Materials and Reagents
-
4-Fluorophenacyl bromide
-
Potassium thiocyanate (KSCN) or Sodium thiocyanate (NaSCN)
-
Anhydrous solvent (e.g., acetone or ethanol)
-
Stirring apparatus (magnetic stirrer and stir bar)
-
Reaction vessel (round-bottom flask)
-
Reflux condenser
-
Heating mantle or oil bath
-
Rotary evaporator
-
Separatory funnel
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Filtration apparatus
-
Recrystallization solvents (e.g., ethanol/water mixture)
Procedure
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve 4-Fluorophenacyl bromide in a suitable anhydrous solvent (e.g., acetone).
-
Addition of Thiocyanate Salt: To the stirred solution, add a slight molar excess (e.g., 1.1 to 1.5 equivalents) of potassium thiocyanate.
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature with continuous stirring for a period of 2 to 6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the solvent using a rotary evaporator.
-
Extraction: Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate). Separate the organic layer, and wash it with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure product.
Biological Context: The Role of the Thiocyanate Ion
Specific signaling pathways involving this compound have not been documented. However, the thiocyanate ion (SCN⁻) itself is known to play a role in the innate immune system, particularly through the action of peroxidase enzymes.
The Lactoperoxidase System
Lactoperoxidase, found in mucosal secretions, utilizes hydrogen peroxide (H₂O₂) to oxidize thiocyanate ions into the antimicrobial agent hypothiocyanous acid (HOSCN)[2][3]. This system is a key component of the non-specific host defense mechanism.
It is plausible that this compound could act as a pro-drug, releasing thiocyanate ions under certain biological conditions, which could then participate in such pathways. However, this is speculative and requires experimental validation.
Conclusion
This compound (CAS 43045-16-5) is a research chemical with established physicochemical properties. While a number of suppliers can provide this compound, there is a notable absence of detailed public-domain information regarding its specific biological activities, mechanisms of action, and established experimental protocols. The provided synthetic methodology is a representative example for this class of compounds. Further research is warranted to elucidate the potential biological roles and applications of this compound, particularly in the context of the known functions of the thiocyanate moiety in biological systems. Researchers are encouraged to conduct their own investigations to determine the specific properties and activities of this compound.
References
- 1. This compound/95+%/195.22-ECHO CHEMICAL CO., LTD. [echochemical.com]
- 2. THIOCYANATE: A potentially useful therapeutic agent with host defense and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biochemical Mechanisms and Therapeutic Potential of the Pseudohalide Thiocyanate in Human Health - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Cysteine-Specific Protein Labeling Using 4-Fluorophenacyl Thiocyanate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Site-specific modification of proteins is a cornerstone of modern chemical biology and drug development. The ability to attach probes, tags, or therapeutic payloads to a specific amino acid allows for detailed investigation of protein function, localization, and interactions, as well as the creation of targeted therapeutics like antibody-drug conjugates. The amino acid cysteine, with its unique nucleophilic thiol group, is a common target for such specific modifications due to its relatively low abundance in proteins and its distinct reactivity.
This document provides detailed application notes and protocols for the use of 4-Fluorophenacyl thiocyanate as a potential reagent for cysteine-specific protein labeling. While this compound is not a widely documented labeling reagent, its chemical structure suggests a reactive profile amenable to cysteine modification. The protocols and data presented herein are based on the established reactivity of similar α-haloacetamide and phenacyl halide compounds, which are commonly used for cysteine alkylation.
Principle of the Method: S-Alkylation of Cysteine
The proposed mechanism for the reaction of this compound with a cysteine residue is a bimolecular nucleophilic substitution (SN2) reaction. The deprotonated thiol group of a cysteine residue (the thiolate anion, -S⁻), which is a potent nucleophile, attacks the electrophilic α-carbon of the phenacyl group. This results in the formation of a stable thioether bond, covalently attaching the 4-fluorophenacyl moiety to the protein. In this proposed mechanism, the thiocyanate group would act as a leaving group. The efficiency of this reaction is pH-dependent, as the cysteine thiol (with a pKa typically around 8.5) must be in its deprotonated thiolate form to be sufficiently nucleophilic. Therefore, labeling reactions are generally performed at a pH between 7 and 8.5.
Mandatory Visualizations
Caption: Proposed SN2 reaction mechanism for cysteine labeling.
Caption: A typical workflow for labeling proteins at cysteine residues.
Experimental Protocols
Note: These protocols are adapted from general procedures for cysteine labeling with thiol-reactive probes. Optimization of parameters such as reagent-to-protein molar ratio, incubation time, and temperature is recommended for each specific protein.
Protocol 1: Labeling of Purified Proteins
This protocol provides a general guideline for the labeling of a purified protein with this compound.
Materials:
-
Purified protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.5
-
Quenching Solution: 1 M Dithiothreitol (DTT) or L-cysteine
-
Desalting column (e.g., PD-10) or dialysis cassette for purification
Procedure:
-
Protein Preparation:
-
Dissolve or buffer-exchange the purified protein into the Reaction Buffer at a concentration of 1-5 mg/mL.
-
If the protein contains disulfide bonds that need to be reduced to free up cysteine thiols for labeling, incubate the protein with a 10-fold molar excess of Tris(2-carboxyethyl)phosphine (TCEP) for 1 hour at room temperature. Note that TCEP does not need to be removed before adding the labeling reagent. If using DTT for reduction, it must be removed by a desalting column or dialysis prior to labeling.
-
-
Labeling Reagent Preparation:
-
Immediately before use, prepare a 10-50 mM stock solution of this compound in anhydrous DMSO or DMF.
-
-
Labeling Reaction:
-
Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. Add the reagent dropwise while gently vortexing to ensure mixing.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light. The optimal incubation time may vary depending on the reactivity of the specific cysteine residue.
-
-
Quenching the Reaction:
-
To stop the labeling reaction, add a quenching solution (e.g., DTT or L-cysteine) to a final concentration of 10-100 mM. This will react with any unreacted this compound. Incubate for 30 minutes at room temperature.
-
-
Purification of Labeled Protein:
-
Remove the excess labeling reagent and quenching solution by passing the reaction mixture through a desalting column pre-equilibrated with the desired storage buffer. Alternatively, dialysis can be used.
-
-
Characterization and Storage:
-
Determine the degree of labeling (DOL) and protein concentration. The incorporation of the 4-fluorophenacyl group can be confirmed by mass spectrometry (expected mass shift of +153.03 Da).
-
Store the labeled protein at 4°C for short-term storage or at -80°C for long-term storage.
-
Protocol 2: Labeling of Proteins in Cell Lysates
This protocol outlines the labeling of proteins within a complex mixture, such as a cell lysate.
Materials:
-
Cell pellet
-
Lysis Buffer: RIPA buffer or similar, without primary amines and containing protease inhibitors.
-
This compound stock solution (as in Protocol 1)
-
Reagents for downstream analysis (e.g., SDS-PAGE, mass spectrometry)
Procedure:
-
Cell Lysis and Protein Quantification:
-
Lyse cells in a suitable lysis buffer.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysate using a compatible protein assay (e.g., BCA assay).
-
-
Labeling Reaction:
-
Adjust the protein concentration of the lysate to 1-2 mg/mL with lysis buffer.
-
Add the this compound stock solution to the desired final concentration (e.g., 100 µM).
-
Incubate for 1-2 hours at room temperature.
-
-
Sample Preparation for Analysis:
-
The labeled lysate can be directly analyzed by SDS-PAGE followed by in-gel fluorescence scanning (if the label is fluorescent) or by Western blot using an antibody that recognizes the label or the protein of interest.
-
For mass spectrometry-based proteomics, the labeled proteins can be enriched, digested, and analyzed to identify the labeled cysteine residues.
-
Data Presentation
The following tables summarize quantitative data for cysteine labeling efficiency with commonly used thiol-reactive probes. This data is provided for comparative purposes, as specific data for this compound is not available.
Table 1: Labeling Efficiency of Different Thiol-Reactive Probes
| Probe | Protein | Molar Ratio (Probe:Protein) | Labeling Efficiency (%) | Reference |
| Iodoacetamide | Various single-cysteine proteins | 20:1 | 70-90% | [1] |
| N-ethylmaleimide | Various single-cysteine proteins | 20:1 | 70-90% | [1] |
| Fluorescein-5-Maleimide | MBP-HCN fusion | 10:1 | >90% (qualitative) | [2] |
Table 2: Factors Affecting Cysteine Labeling Efficiency
| Parameter | Condition | Effect on Efficiency |
| pH | pH 7.0-8.5 | Optimal for thiolate formation and reaction |
| pH < 6.5 | Reduced efficiency due to protonated thiol | |
| pH > 8.5 | Increased risk of side reactions with other residues (e.g., lysine) | |
| Temperature | 4°C | Slower reaction, may be better for sensitive proteins |
| Room Temperature (20-25°C) | Faster reaction, standard condition | |
| Molar Ratio (Probe:Protein) | 10:1 to 20:1 | Generally sufficient for accessible cysteines |
| > 50:1 | May be needed for less reactive cysteines, but increases risk of non-specific labeling |
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Labeling Efficiency | Cysteine is not accessible | Perform labeling under denaturing conditions (e.g., with 6 M urea). |
| Cysteine is in a disulfide bond | Reduce the protein with TCEP or DTT prior to labeling. | |
| Labeling reagent has hydrolyzed | Prepare the reagent stock solution fresh immediately before use. | |
| Incorrect pH of reaction buffer | Ensure the reaction buffer is between pH 7.0 and 8.5. | |
| Non-specific Labeling | Molar ratio of reagent is too high | Optimize the molar ratio by titration. |
| Reaction pH is too high | Lower the pH of the reaction buffer (to around 7.0-7.5). | |
| Prolonged incubation time | Reduce the incubation time. | |
| Protein Precipitation | Protein is unstable under labeling conditions | Perform the reaction at 4°C. Screen for more suitable buffer conditions. |
| High concentration of organic solvent (from reagent stock) | Use a more concentrated stock solution to minimize the volume of organic solvent added. |
Conclusion
The specific labeling of cysteine residues is a powerful technique for protein research and the development of protein-based therapeutics. While this compound is not a conventional labeling reagent, its chemical structure suggests its potential for cysteine modification via S-alkylation. The protocols and guidelines provided in this document, based on well-established principles of cysteine reactivity, offer a starting point for researchers interested in exploring the utility of this and similar compounds. As with any labeling procedure, empirical optimization of reaction conditions is crucial for achieving high efficiency and specificity for the protein of interest.
References
Application Notes: 4-Fluorophenacyl Thiocyanate as a Covalent Probe for Enzyme Inhibition Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Fluorophenacyl thiocyanate is an α-carbonyl thiocyanate, a class of compounds recognized for their potential as covalent inhibitors of enzymes. These molecules contain a reactive α-carbon adjacent to a carbonyl group, making them susceptible to nucleophilic attack by amino acid residues within an enzyme's active site. This reactivity allows them to form stable, covalent bonds with their target enzymes, leading to irreversible inhibition.
While specific studies on this compound are limited, its structural analog, p-bromophenacyl bromide (pBPB), is a well-characterized covalent inhibitor of Phospholipase A2 (PLA2) enzymes.[1][2] PLA2s are a superfamily of enzymes that play a critical role in various cellular processes, including inflammation, by hydrolyzing phospholipids to produce arachidonic acid, a precursor to eicosanoids like prostaglandins and leukotrienes.[3][4] By targeting a key nucleophilic residue in the PLA2 active site, these phenacyl derivatives serve as powerful tools for studying enzyme function and as scaffolds for the development of therapeutic agents.[1][5]
This document provides a detailed overview of the proposed mechanism of action for this compound as a covalent probe for PLA2, along with protocols for its use in enzyme inhibition studies, based on data from its close structural analogs.
Mechanism of Covalent Inhibition
This compound is proposed to act as an irreversible inhibitor by covalently modifying a key amino acid residue in the active site of Phospholipase A2. The α-carbon of the phenacyl group is electrophilic and is attacked by a nucleophilic residue in the enzyme's active site. For secreted PLA2s (sPLA2s), this key residue has been identified as a highly conserved histidine (His-48).[6][7] The reaction proceeds via nucleophilic substitution, where the histidine's imidazole nitrogen attacks the α-carbon, displacing the thiocyanate group and forming a stable covalent bond. This modification permanently occupies the active site, preventing substrate binding and inactivating the enzyme.
Caption: Proposed mechanism of irreversible inhibition of PLA2 by this compound.
Phospholipase A2 Signaling Pathway
Phospholipase A2 enzymes are central to cellular signaling, particularly in pathways leading to inflammation. Upon cell stimulation, cytosolic PLA2 (cPLA2) translocates to the cell membrane where it hydrolyzes phospholipids, specifically releasing arachidonic acid (AA).[4] This free AA is then metabolized by two major enzymatic pathways: the cyclooxygenase (COX) pathway, which produces prostaglandins and thromboxanes, and the lipoxygenase (LOX) pathway, which generates leukotrienes.[3][4] These lipid mediators are potent signaling molecules that regulate a wide array of physiological and pathological processes, including inflammation, pain, fever, and immune responses.[3] By covalently inhibiting PLA2, this compound can effectively block the initial rate-limiting step of this cascade, thereby preventing the production of downstream inflammatory mediators.[8]
Caption: Role of PLA2 in the arachidonic acid cascade and its inhibition.
Quantitative Data on Analog Inhibitors
| Inhibitor | Target System | Assay Type | Potency / Effect | Reference(s) |
| p-Bromophenacyl Bromide (pBPB) | P388D1 cell (macrophage-like) PLA2 | In vitro enzyme assay | Apparent IC50 = 500-600 µM | [5][9] |
| p-Bromophenacyl Bromide (pBPB) | Murine primary splenocytes | IL-2 secretion assay | >90% inhibition at 1 µM | [2] |
| p-Bromophenacyl Bromide (pBPB) | Rat neutrophils (membranous PLA2) | Enzyme activity assay | Significant inhibition at 10 µM | [1][10] |
Experimental Protocols
Protocol 1: In Vitro Determination of IC50 for PLA2 Inhibition
This protocol describes a general method to determine the half-maximal inhibitory concentration (IC50) of this compound against a commercially available PLA2, such as bee venom PLA2, using a fluorescence-based assay.
Materials and Reagents:
-
Purified Phospholipase A2 (e.g., from bee venom)
-
This compound
-
Fluorescent PLA2 substrate (e.g., a BODIPY-labeled phospholipid)
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 1 mM CaCl2, pH 8.0
-
Dimethyl sulfoxide (DMSO)
-
96-well black microplates
-
Fluorescence microplate reader
Experimental Workflow:
Caption: Workflow for determining the IC50 value of a covalent PLA2 inhibitor.
Procedure:
-
Inhibitor Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Perform serial dilutions in DMSO to create a range of concentrations (e.g., 10 mM to 1 µM).
-
Enzyme Preparation: Prepare a working solution of PLA2 in Assay Buffer at a concentration that yields a robust signal within the linear range of the assay.
-
Assay Setup:
-
To the wells of a 96-well black microplate, add 2 µL of each diluted inhibitor solution or DMSO (for vehicle control).
-
Add 98 µL of the PLA2 working solution to each well.
-
Include wells with buffer only (no enzyme) as a background control.
-
-
Pre-incubation: Gently mix the plate and pre-incubate for 30 minutes at room temperature. This step allows the covalent inhibitor to react with the enzyme.
-
Reaction Initiation: Prepare the fluorescent substrate according to the manufacturer's instructions. Add 100 µL of the substrate solution to all wells to start the reaction.
-
Data Acquisition: Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths for the chosen substrate. Measure the fluorescence intensity every minute for 30-60 minutes.
-
Data Analysis:
-
For each concentration, calculate the initial rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Subtract the rate of the background control from all other rates.
-
Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = (1 - (Rate_inhibitor / Rate_vehicle)) * 100
-
Plot the % Inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Conclusion
This compound represents a promising covalent probe for the study of enzyme mechanisms, particularly for enzymes with nucleophilic active site residues like Phospholipase A2. Its mechanism is likely analogous to that of other phenacyl-based inhibitors, involving irreversible alkylation of an active site histidine. By blocking PLA2 activity, this probe can be a valuable tool for dissecting the complex arachidonic acid signaling cascade and its role in inflammation. The protocols outlined here provide a framework for characterizing its inhibitory properties and utilizing it in biochemical and cell-based assays. Further studies are warranted to confirm its specific enzymatic targets and determine its precise kinetic parameters of inhibition.
References
- 1. Inhibition of neutrophil activation by p-bromophenacyl bromide and its effects on phospholipase A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phospholipase A2 inhibitors p-bromophenacyl bromide and arachidonyl trifluoromethyl ketone suppressed interleukin-2 (IL-2) expression in murine primary splenocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phospholipase A2 and signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phospholipase A2 - Wikipedia [en.wikipedia.org]
- 5. Inhibition studies on the membrane-associated phospholipase A2 in vitro and prostaglandin E2 production in vivo of the macrophage-like P388D1 cell. Effects of manoalide, 7,7-dimethyl-5,8-eicosadienoic acid, and p-bromophenacyl bromide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. mdpi.com [mdpi.com]
- 8. ahajournals.org [ahajournals.org]
- 9. researchgate.net [researchgate.net]
- 10. Inhibition of neutrophil activation by p-bromophenacyl bromide and its effects on phospholipase A2 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: 4-Fluorophenacyl Thiocyanate in Fragment-Based Drug Discovery
Introduction
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for identifying novel lead compounds, complementing traditional high-throughput screening (HTS). FBDD focuses on screening small, low-molecular-weight compounds ("fragments") that typically exhibit weak binding to a biological target.[1] These initial hits are then optimized through structure-guided approaches to generate potent, drug-like molecules.[1] A burgeoning area within FBDD is the use of electrophilic fragments to develop targeted covalent inhibitors.[2] These inhibitors can offer enhanced potency, prolonged duration of action, and high selectivity by forming a stable covalent bond with a specific nucleophilic residue on the target protein, commonly a cysteine.[3]
4-Fluorophenacyl thiocyanate is an electrophilic fragment with significant potential for FBDD campaigns targeting proteins with reactive cysteine residues. Its utility is underscored by several key features:
-
Fragment-like Properties: It possesses a low molecular weight and structural simplicity, adhering to the "Rule of Three," which generally defines ideal fragments (MW < 300 Da, cLogP < 3, H-bond donors/acceptors < 3).[4]
-
Covalent Reactivity: The α-carbonyl thiocyanate moiety is an effective electrophile, capable of reacting with nucleophilic amino acid side chains, particularly the thiol group of cysteine, to form a stable covalent bond.
-
¹⁹F NMR Screening Handle: The presence of a fluorine atom provides a sensitive probe for ¹⁹F NMR-based screening, a powerful technique in FBDD.[5] Since fluorine is absent in biological systems, ¹⁹F NMR offers a background-free method to detect fragment binding with high sensitivity.[6]
This document provides detailed protocols for the synthesis of this compound and its application in a typical FBDD workflow, including primary screening by ¹⁹F NMR, hit validation by mass spectrometry, and structural characterization by X-ray crystallography.
Synthesis of this compound
This compound can be synthesized via a straightforward nucleophilic substitution reaction from commercially available 4-fluorophenacyl bromide and an alkali thiocyanate salt.[7]
Protocol 1.1: Synthesis
-
Dissolution: Dissolve 4-fluorophenacyl bromide (1.0 eq) in a suitable polar aprotic solvent, such as acetone or acetonitrile.
-
Addition of Thiocyanate: Add potassium thiocyanate (KSCN) or sodium thiocyanate (NaSCN) (1.2 eq) to the solution.
-
Reaction: Stir the mixture at room temperature for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, filter the mixture to remove the inorganic salt byproduct (e.g., KBr).
-
Extraction: Evaporate the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove any remaining salts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be further purified by column chromatography on silica gel to yield pure this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | "Rule of Three" Compliance |
| Molecular Formula | C₉H₆FNOS | N/A |
| Molecular Weight | 195.22 g/mol | Yes (< 300) |
| cLogP (calculated) | ~2.1 | Yes (< 3) |
| H-Bond Donors | 0 | Yes (< 3) |
| H-Bond Acceptors | 3 (O, N, S) | Yes (≤ 3) |
| Rotatable Bonds | 2 | Yes (< 3) |
Application in a Fragment-Based Drug Discovery Workflow
The following sections outline a hypothetical FBDD campaign targeting a cysteine protease using this compound.
Primary Screening by ¹⁹F NMR Spectroscopy
Ligand-observed ¹⁹F NMR is an ideal primary screening method due to its high sensitivity and low protein consumption.[5] Binding of a fluorinated fragment to a protein target typically results in a change in the fluorine signal's chemical shift, line broadening, or a decrease in signal intensity.[8]
Protocol 2.1.1: ¹⁹F NMR Screening
-
Sample Preparation:
-
Prepare a stock solution of the target cysteine protease at 20-50 µM in a suitable NMR buffer (e.g., 50 mM phosphate buffer, 150 mM NaCl, pH 7.4) containing 10% D₂O.
-
Prepare stock solutions of fluorinated fragments (including this compound) at 10-20 mM in a deuterated solvent (e.g., DMSO-d₆).
-
Create fragment cocktails, typically containing 5-10 fragments per mixture, with each fragment at a final concentration of 200 µM.
-
-
NMR Data Acquisition:
-
Acquire a reference ¹⁹F NMR spectrum for each fragment cocktail in the NMR buffer without the protein.
-
Add the target protein to each fragment cocktail sample to a final protein concentration of 10-25 µM.
-
Acquire a second ¹⁹F NMR spectrum for each cocktail in the presence of the protein.
-
-
Data Analysis:
-
Compare the spectra with and without the protein.
-
Identify hits by observing significant changes (chemical shift perturbation, line broadening) in the ¹⁹F signals.
-
Deconvolute any hit-containing cocktails by testing each fragment individually to confirm the binder.
-
Table 2: Hypothetical ¹⁹F NMR Screening Results
| Fragment ID | Cocktail | Chemical Shift (δ) - Protein | Chemical Shift (δ) + Protein | Δδ (ppm) | Observation |
| F-001 | 1 | -115.20 | -115.21 | 0.01 | No significant change |
| F-002 (4-FP-SCN) | 1 | -118.50 | -118.95 | 0.45 | Significant shift; Hit |
| F-003 | 1 | -122.10 | -122.10 | 0.00 | No significant change |
| F-004 | 2 | -116.80 | -116.81 | 0.01 | No significant change |
| F-005 | 2 | -120.30 | -120.45 | 0.15 | Minor shift; potential weak binder |
Hit Validation by Mass Spectrometry
Intact protein Liquid Chromatography-Mass Spectrometry (LC-MS) is a robust method to confirm covalent modification of the target protein by an electrophilic fragment.[9][10] The formation of a covalent bond results in a predictable mass increase of the protein, equal to the molecular weight of the fragment.
Protocol 2.2.1: Intact Protein LC-MS Analysis
-
Incubation:
-
Incubate the target protein (5-10 µM) with a 5-10 fold molar excess of the hit fragment (e.g., this compound) in a suitable buffer (e.g., 50 mM HEPES, pH 7.5) at room temperature for 1-2 hours.
-
Prepare a control sample of the protein incubated with the vehicle (e.g., DMSO) only.
-
-
Sample Cleanup:
-
Remove unbound fragment using a desalting column or buffer exchange spin column.
-
-
LC-MS Analysis:
-
Analyze the samples using a reverse-phase LC system coupled to a high-resolution mass spectrometer (e.g., ESI-Q-TOF).
-
Acquire the mass spectra for both the control (unmodified) and the fragment-incubated protein.
-
-
Data Analysis:
-
Deconvolute the raw mass spectra to determine the molecular weights of the protein species.
-
Compare the mass of the fragment-treated protein with the control. A mass shift corresponding to the molecular weight of the fragment confirms covalent binding.[11]
-
Table 3: Hypothetical Mass Spectrometry Results
| Sample | Expected Mass (Da) | Observed Mass (Da) | Mass Shift (Δm) | Interpretation |
| Control Protein | 25000.0 | 25000.4 | N/A | Unmodified Protein |
| Protein + 4-FP-SCN | 25195.22 | 25195.6 | +195.2 | Covalent Adduct Confirmed |
(Note: The expected mass of the adduct is the sum of the protein mass and the fragment mass: 25000.0 + 195.22 = 25195.22 Da)
Structural Characterization by X-ray Crystallography
Determining the crystal structure of the protein-fragment complex is crucial for understanding the binding mode and guiding subsequent hit-to-lead optimization.[12] This provides atomic-level detail of the covalent linkage and non-covalent interactions between the fragment and the protein.[13]
Protocol 2.3.1: Co-crystallization / Soaking
-
Protein Preparation: Prepare a highly pure and concentrated solution of the target protein (e.g., 5-10 mg/mL).
-
Crystallization Screening:
-
Co-crystallization: Pre-incubate the protein with a 2-5 fold molar excess of this compound for 1-2 hours to allow for covalent bond formation. Set up crystallization trials using various commercial screens via sitting-drop or hanging-drop vapor diffusion.
-
Soaking: Generate apo-protein crystals first. Prepare a soaking solution containing the fragment at a concentration of 1-10 mM in a cryo-protectant solution compatible with the crystal conditions. Soak the apo-crystals in this solution for a period ranging from minutes to hours.
-
-
Data Collection:
-
Flash-cool the crystals in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron source.
-
-
Structure Determination:
-
Process the diffraction data and solve the structure using molecular replacement if an apo-structure is available.
-
Build the model of the protein-fragment complex into the electron density maps and refine the structure.
-
-
Analysis:
-
Analyze the refined structure to identify the specific cysteine residue that has been modified.
-
Examine the non-covalent interactions between the fragment and the protein to identify vectors for fragment growing or linking.[1]
-
Table 4: Hypothetical X-ray Crystallography Data
| Parameter | Value |
| PDB ID | (Hypothetical) |
| Resolution (Å) | 1.8 |
| Space Group | P2₁2₁2₁ |
| R-work / R-free | 0.19 / 0.22 |
| Covalently Modified Residue | Cys125 |
| Key Non-covalent Interactions | H-bond between carbonyl oxygen and backbone NH of Gly210; π-stacking of fluorophenyl ring with Phe175. |
References
- 1. 4-fluorophenyl thiocyanate | CAS#:2924-02-9 | Chemsrc [chemsrc.com]
- 2. Fragment-Based Covalent Ligand Screening Enables Rapid Discovery of Inhibitors for the RBR E3 Ubiquitin Ligase HOIP - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advancing Drug Discovery With Covalent Fragment Screening | Evotec - Evotec [evotec.com]
- 4. Frontiers | A Metabolomics-Inspired Strategy for the Identification of Protein Covalent Modifications [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Thiocyanate synthesis by C-S coupling or substitution [organic-chemistry.org]
- 8. 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 9. A Liquid Chromatography/Mass Spectrometry Method for Screening Disulfide Tethering Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Perspective: Structure determination of protein-ligand complexes at room temperature using X-ray diffraction approaches [frontiersin.org]
Application Notes and Protocols for Cell-Based Target Identification using 4-Fluorophenacyl thiocyanate
For Researchers, Scientists, and Drug Development Professionals.
Introduction
4-Fluorophenacyl thiocyanate (4-F-PT) is a reactive electrophilic compound with the potential for covalent modification of nucleophilic amino acid residues in proteins, such as cysteine. This property makes it a valuable tool for chemical biology and drug discovery, particularly in the realm of target identification and validation. By forming a stable covalent bond with its protein targets, 4-F-PT can be utilized as a probe in various cell-based assays to identify and characterize these targets.
These application notes provide detailed protocols for utilizing 4-F-PT in two powerful and widely used cell-based target identification methodologies: Activity-Based Protein Profiling (ABPP) and Cellular Thermal Shift Assay (CETSA). The protocols are intended to serve as a comprehensive guide for researchers aiming to elucidate the cellular targets of this compound.
Mechanism of Action
This compound is presumed to act as an electrophilic probe that covalently modifies nucleophilic residues within proteins. The α-carbon to the carbonyl group is activated, making it susceptible to nucleophilic attack by amino acid side chains. Cysteine, with its highly nucleophilic thiol group, is a likely primary target for covalent modification by 4-F-PT. This irreversible binding event can be exploited to identify the protein targets of the compound.
Section 1: Activity-Based Protein Profiling (ABPP) for Target Identification
ABPP is a powerful chemical proteomic strategy for identifying enzyme classes and other proteins based on their reactivity with a chemical probe. This section outlines the use of 4-F-PT as a probe in a competitive ABPP workflow to identify its protein targets in a cellular context.
Experimental Workflow: Competitive ABPP
Protocol: Competitive ABPP with this compound
1. Cell Culture and Treatment: 1.1. Culture cells of interest (e.g., HEK293T, HeLa) to ~80% confluency in appropriate growth medium. 1.2. Prepare a stock solution of this compound (e.g., 10 mM in DMSO). 1.3. Treat cells with varying concentrations of 4-F-PT (e.g., 1, 10, 50 µM) or vehicle (DMSO) for a predetermined time (e.g., 1-4 hours) at 37°C.
2. Cell Lysis: 2.1. After treatment, wash the cells twice with ice-cold PBS. 2.2. Scrape the cells in lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, protease inhibitors). 2.3. Incubate on ice for 20 minutes with occasional vortexing. 2.4. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. 2.5. Collect the supernatant (proteome lysate). Determine protein concentration using a standard method (e.g., BCA assay).
3. Probe Labeling: 3.1. Adjust the protein concentration of each lysate to 1 mg/mL with lysis buffer. 3.2. Add a broad-spectrum cysteine-reactive probe with a clickable handle (e.g., iodoacetamide-alkyne) to a final concentration of 100 µM. 3.3. Incubate for 1 hour at room temperature with gentle agitation.
4. Click Chemistry: 4.1. Prepare the click chemistry reaction mix:
- Biotin-azide (e.g., 100 µM)
- Tris(2-carboxyethyl)phosphine (TCEP) (e.g., 1 mM)
- Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (e.g., 100 µM)
- Copper(II) sulfate (CuSO₄) (e.g., 1 mM) 4.2. Add the click chemistry mix to the labeled lysates and incubate for 1 hour at room temperature.
5. Protein Enrichment: 5.1. Add streptavidin-agarose beads to the reaction mixture and incubate for 2 hours at 4°C with rotation to capture biotinylated proteins. 5.2. Wash the beads extensively with lysis buffer and then with a high-salt buffer (e.g., 50 mM Tris-HCl pH 7.4, 500 mM NaCl) to remove non-specifically bound proteins.
6. Sample Preparation for Mass Spectrometry: 6.1. Perform on-bead tryptic digestion of the enriched proteins. 6.2. Collect the resulting peptides and desalt them using C18 spin columns.
7. LC-MS/MS Analysis and Data Interpretation: 7.1. Analyze the peptide samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS). 7.2. Identify and quantify peptides using a proteomics data analysis software (e.g., MaxQuant, Proteome Discoverer). 7.3. Proteins that show a dose-dependent decrease in labeling by the broad-spectrum probe in the presence of 4-F-PT are considered potential targets.
Data Presentation: Competitive ABPP Results
| Target Protein | Function | Fold Change (1 µM 4-F-PT) | Fold Change (10 µM 4-F-PT) | Fold Change (50 µM 4-F-PT) | p-value |
| Protein X | Kinase | 0.85 | 0.42 | 0.15 | <0.01 |
| Protein Y | Deubiquitinase | 0.95 | 0.65 | 0.33 | <0.05 |
| Protein Z | Metabolic Enzyme | 0.98 | 0.91 | 0.88 | >0.05 |
Section 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a biophysical method to assess the engagement of a compound with its target protein in a cellular environment. Ligand binding often stabilizes the target protein against thermal denaturation.
Experimental Workflow: CETSA
Protocol: Cellular Thermal Shift Assay (CETSA)
1. Cell Culture and Treatment: 1.1. Culture cells to ~80% confluency. 1.2. Treat cells with a fixed concentration of 4-F-PT (e.g., 10 µM) or vehicle (DMSO) for 1-4 hours at 37°C.
2. Cell Harvest and Lysis: 2.1. Wash cells with PBS and harvest by scraping. 2.2. Resuspend the cell pellet in a suitable lysis buffer (e.g., PBS with protease inhibitors) and lyse by freeze-thaw cycles. 2.3. Centrifuge to remove cell debris and collect the supernatant.
3. Thermal Challenge: 3.1. Aliquot the cell lysate into PCR tubes. 3.2. Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler. 3.3. Cool the samples to room temperature for 3 minutes.
4. Separation of Soluble and Aggregated Proteins: 4.1. Centrifuge the heated lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins. 4.2. Carefully collect the supernatant containing the soluble protein fraction.
5. Protein Analysis: 5.1. Denature the soluble protein fractions by adding SDS-PAGE loading buffer and heating at 95°C for 5 minutes. 5.2. Separate the proteins by SDS-PAGE. 5.3. Transfer the proteins to a PVDF membrane. 5.4. Probe the membrane with a primary antibody specific to the putative target protein identified from the ABPP experiment. 5.5. Use a corresponding secondary antibody conjugated to HRP and detect the signal using a chemiluminescence substrate.
6. Data Analysis: 6.1. Quantify the band intensities for each temperature point using densitometry software. 6.2. Normalize the intensity of each band to the intensity of the non-heated sample (or the lowest temperature point). 6.3. Plot the percentage of soluble protein as a function of temperature for both the vehicle- and 4-F-PT-treated samples. A shift in the melting curve to a higher temperature in the presence of 4-F-PT indicates target engagement and stabilization.
Data Presentation: CETSA Results
| Temperature (°C) | % Soluble Protein (Vehicle) | % Soluble Protein (10 µM 4-F-PT) |
| 40 | 100 | 100 |
| 45 | 95 | 98 |
| 50 | 80 | 92 |
| 55 | 55 | 85 |
| 60 | 25 | 60 |
| 65 | 10 | 35 |
| 70 | 5 | 15 |
Concluding Remarks
The protocols described in these application notes provide a robust framework for the identification and validation of cellular targets of this compound. The successful application of these methods will enable a deeper understanding of the compound's mechanism of action and facilitate its development as a chemical probe or therapeutic lead. It is important to note that the provided protocols are generalized, and optimization of parameters such as compound concentration, treatment time, and antibody selection will be necessary for specific cell types and target proteins.
Application Notes and Protocols for Mass Spectrometry-Based Identification of 4-Fluorophenacyl Thiocyanate-Modified Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cysteine, with its reactive thiol group, is a frequent target for post-translational modifications (PTMs) and plays a critical role in protein structure, catalysis, and cellular signaling.[1][2] The development of chemical probes to selectively label cysteine residues is crucial for quantitative proteomics, aiding in the discovery of drug targets and the elucidation of biological pathways.[1] 4-Fluorophenacyl thiocyanate (4-FPT) is a cysteine-reactive chemical probe. This document provides a detailed workflow for the identification of peptides modified by this compound using mass spectrometry.
The workflow encompasses sample preparation, chemical labeling of cysteine residues, and subsequent analysis by tandem mass spectrometry (MS/MS). The protocols provided are designed to be adaptable for various research applications, from targeted protein analysis to large-scale proteomic studies.
Signaling Pathways and Logical Relationships
The modification of cysteine residues by this compound is a direct chemical process and does not inherently represent a biological signaling pathway. The following diagram illustrates the logical workflow for identifying these modified peptides.
Experimental Workflow
The overall experimental workflow for the identification of this compound-modified peptides is depicted below. This process begins with the preparation of the protein sample, followed by the specific chemical labeling of cysteine residues, enzymatic digestion, and finally, analysis by mass spectrometry.
Experimental Protocols
Materials
-
Protein sample
-
Urea
-
Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
-
This compound (4-FPT)
-
Iodoacetamide (IAA) for blocking unreacted cysteines (optional)
-
Ammonium bicarbonate
-
Trypsin (mass spectrometry grade)
-
Formic acid
-
Acetonitrile
-
C18 desalting columns
Protocol 1: Labeling of Cysteine Residues with this compound
-
Protein Solubilization and Reduction:
-
Dissolve the protein sample in a buffer containing 8 M urea and 50 mM ammonium bicarbonate, pH 8.0.
-
Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 37°C for 1 hour. Alternatively, use TCEP at a final concentration of 5 mM and incubate at room temperature for 30 minutes.
-
-
Alkylation with this compound:
-
Prepare a fresh stock solution of this compound in acetonitrile or dimethylformamide (DMF).
-
Add a 10-fold molar excess of 4-FPT over the total cysteine content to the protein solution.
-
Incubate the reaction at room temperature for 1 hour in the dark.
-
-
Quenching and Removal of Excess Reagent:
-
To quench the reaction, add DTT to a final concentration of 20 mM.
-
Remove excess reagents by buffer exchange into 50 mM ammonium bicarbonate, pH 8.0, using a desalting column or by dialysis.
-
-
Blocking of Unreacted Cysteines (Optional):
-
To ensure all free cysteines are blocked, iodoacetamide (IAA) can be added to a final concentration of 20 mM and incubated for 30 minutes at room temperature in the dark.
-
Protocol 2: In-solution Digestion of Labeled Proteins
-
Preparation for Digestion:
-
Dilute the urea concentration of the labeled protein sample to less than 1 M with 50 mM ammonium bicarbonate, pH 8.0.
-
-
Enzymatic Digestion:
-
Add sequencing-grade trypsin at a 1:50 (trypsin:protein) w/w ratio.
-
Incubate overnight at 37°C.
-
-
Digestion Quenching and Desalting:
-
Quench the digestion by adding formic acid to a final concentration of 1%.
-
Desalt the resulting peptide mixture using a C18 desalting column according to the manufacturer's instructions.
-
Elute the peptides and dry them in a vacuum centrifuge.
-
Protocol 3: Mass Spectrometry Analysis
-
LC-MS/MS Analysis:
-
Reconstitute the dried peptides in a solution of 2% acetonitrile and 0.1% formic acid.
-
Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) using a suitable gradient.
-
-
Data Acquisition:
-
Acquire data in a data-dependent acquisition (DDA) mode, selecting the most intense precursor ions for fragmentation by collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).
-
Data Presentation
Mass Shift of this compound Modification
The reaction of this compound with a cysteine residue results in the formation of a stable thioether bond and the loss of the thiocyanate group. The expected monoisotopic mass shift upon modification is +136.0344 Da .
| Reagent | Chemical Formula of Adduct | Monoisotopic Mass Shift (Da) |
| This compound | C₈H₆FO | +136.0344 |
Fragmentation Pattern
In MS/MS spectra, peptides modified with 4-Fluorophenacyl will exhibit characteristic fragmentation patterns. In addition to the typical b- and y-type fragment ions from the peptide backbone, a neutral loss of the 4-Fluorophenacyl group or fragments thereof may be observed. The primary fragmentation is expected to be cleavage of the C-S bond between the cysteine side chain and the phenacyl group.
| Fragmentation Event | Expected Neutral Loss (Da) |
| Loss of the entire 4-Fluorophenacyl moiety | 136.0344 |
| Loss of fluorobenzene | 96.0344 |
| Loss of the carbonyl group | 27.9949 |
Data Analysis
-
Database Searching:
-
Perform a database search using a suitable search engine (e.g., Mascot, Sequest, MaxQuant).
-
Include the mass shift of +136.0344 Da as a variable modification on cysteine residues.
-
-
Validation of Modified Peptides:
-
Manually inspect the MS/MS spectra of putative modified peptides to confirm the presence of characteristic fragment ions and the correct assignment of the modification site.
-
Quantitative Analysis
For quantitative proteomics studies, several approaches can be employed in conjunction with 4-FPT labeling.
Label-Free Quantification
In this approach, the relative abundance of a peptide across different samples is determined by comparing the peak intensities or spectral counts of the corresponding precursor ion.[2]
| Method | Principle |
| Peak Intensity | Comparison of the integrated area under the curve of the peptide's MS1 signal. |
| Spectral Counting | Comparison of the number of MS/MS spectra identified for a given peptide.[2] |
Label-Based Quantification
Stable isotope labeling methods can be integrated into the workflow for more precise quantification. This can be done at the protein level (e.g., SILAC) or at the peptide level (e.g., TMT, iTRAQ) after 4-FPT labeling.
| Method | Labeling Stage | Principle |
| SILAC | Protein | Metabolic incorporation of stable isotope-labeled amino acids into proteins. |
| TMT | Peptide | Chemical labeling of peptide N-termini and lysine side chains with isobaric tags. |
| iTRAQ | Peptide | Chemical labeling of peptide N-termini and lysine side chains with isobaric tags. |
Conclusion
This application note provides a comprehensive workflow for the identification and analysis of peptides modified by this compound. The detailed protocols and data analysis guidelines will enable researchers to effectively utilize this chemical probe for studying cysteine modifications in a variety of biological contexts. The ability to specifically label and identify these modified peptides will facilitate a deeper understanding of protein function and regulation.
References
Application Notes and Protocols for Covalent Probe Discovery using Electrophile-Fragment Screening
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the discovery of covalent probes using electrophile-fragment screening. This powerful methodology enables the identification of novel ligands that can lead to potent and selective therapeutic agents and chemical tools to interrogate biological systems.
Introduction to Covalent Probe Discovery
Covalent drug discovery has experienced a resurgence in recent years, highlighted by the clinical success of targeted covalent inhibitors.[1][2][3] This approach offers several advantages, including prolonged duration of action, high potency, and the ability to target shallow or challenging binding pockets.[4][5][6][7][8] Fragment-based drug discovery (FBDD) is a powerful strategy for identifying low-molecular-weight ligands that can be optimized into more potent drug candidates.[9][10] The marriage of these two strategies, electrophile-fragment screening, has emerged as a robust method for accelerating the discovery of novel covalent probes.[4][5][6][7][8]
This methodology involves screening a library of small, electrophilic fragments against a protein target of interest. The fragments are designed to form a covalent bond with a nucleophilic amino acid residue, most commonly cysteine, on the protein surface.[2][9] Hits from the screen can then be validated and optimized to generate potent and selective probes.
Key Advantages of Electrophile-Fragment Screening:
-
Efficient Exploration of Chemical Space: Fragment libraries can cover a vast amount of chemical space with a relatively small number of compounds.[11]
-
High Hit Rates: The covalent nature of the interaction often leads to higher hit rates compared to traditional reversible fragment screening.[12]
-
Sensitive Detection: Covalent binding allows for highly sensitive detection methods, such as mass spectrometry, to identify even weak binders.[1][7][13]
-
Direct Path to Potency: The covalent bond provides a strong anchor, simplifying the path to developing potent inhibitors.
-
Tackling "Undruggable" Targets: This approach has proven successful in identifying ligands for challenging targets, such as KRAS.[3][10]
Experimental Workflow
The overall workflow for covalent probe discovery using electrophile-fragment screening can be broken down into several key stages, from library design to hit validation and probe optimization.
Figure 1: A generalized workflow for covalent probe discovery using electrophile-fragment screening.
Data Presentation: Quantitative Analysis of a Covalent Fragment Screen
To illustrate the typical outcomes of an electrophile-fragment screen, the following tables summarize data from a study where a library of 993 mildly electrophilic fragments was screened against a panel of ten cysteine-containing proteins.[4][6][7]
Table 1: Electrophile-Fragment Library Properties
A well-designed fragment library is crucial for a successful screening campaign. The library should adhere to the "Rule of Three" to ensure good starting points for optimization.[4][5][7]
| Property | Mean Value | Range | "Rule of Three" Guideline |
| Molecular Weight (Da) | 220 | 100 - 300 | ≤ 300 |
| cLogP | 1.5 | -2.0 - 3.0 | ≤ 3 |
| Heavy Atom Count | 15 | 7 - 20 | ≤ 20 |
| Number of Rotatable Bonds | 2 | 0 - 5 | ≤ 3 |
| Hydrogen Bond Acceptors | 2 | 0 - 4 | ≤ 3 |
| Hydrogen Bond Donors | 1 | 0 - 3 | ≤ 3 |
Data adapted from London et al., 2019.[4][5][7]
Table 2: Summary of Primary Screening Hit Rates
The hit rate can vary significantly between different protein targets, reflecting the accessibility and reactivity of their cysteine residues. A "hit" was defined as a fragment that showed significant labeling of the target protein as detected by intact protein mass spectrometry.
| Target Protein | Protein Class | Number of Hits | Hit Rate (%) |
| OTUB2 | Deubiquitinase | 35 | 3.5 |
| NUDT7 | Pyrophosphatase | 28 | 2.8 |
| USP5 | Deubiquitinase | 15 | 1.5 |
| IMPDH2 | Dehydrogenase | 12 | 1.2 |
| SETD8 | Methyltransferase | 9 | 0.9 |
| SMYD3 | Methyltransferase | 7 | 0.7 |
| PARP14 | Poly(ADP-ribose) polymerase | 5 | 0.5 |
| MTH1 | Nudix hydrolase | 3 | 0.3 |
| PTPN22 | Phosphatase | 2 | 0.2 |
| BSA | Serum Albumin (Control) | 1 | 0.1 |
Data is illustrative and based on findings from large-scale electrophile fragment screens.[4][6][7]
Table 3: Thiol Reactivity Profile of the Electrophile Library
To distinguish between fragments that bind specifically to the target and those that are merely hyper-reactive, it is essential to assess the intrinsic reactivity of the library against a simple thiol-containing molecule like glutathione or a reporter molecule like reduced DTNB.[4][5][7]
| Reactivity Category | Second-Order Rate Constant (k) Range (M⁻¹s⁻¹) | Percentage of Library |
| High Reactivity | > 10 | ~2% |
| Moderate Reactivity | 1 - 10 | ~15% |
| Low Reactivity | 0.1 - 1 | ~45% |
| Very Low/No Reactivity | < 0.1 | ~38% |
Data adapted from a high-throughput thiol-reactivity assay.[4][5][7] This data indicates that the majority of fragments in a well-designed library are not promiscuously reactive.[12]
Experimental Protocols
Detailed methodologies for the key experiments in a covalent fragment screening campaign are provided below.
Protocol 1: High-Throughput Thiol-Reactivity Assay
This assay is used to determine the intrinsic reactivity of the electrophilic fragments.[4][5][7]
Materials:
-
Electrophile-fragment library (e.g., 10 mM in DMSO)
-
DTNB (Ellman's reagent)
-
TCEP (Tris(2-carboxyethyl)phosphine)
-
Assay Buffer (e.g., 100 mM phosphate buffer, pH 7.4)
-
384-well microplates
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of DTNB (e.g., 10 mM in assay buffer).
-
Prepare a stock solution of TCEP (e.g., 20 mM in assay buffer).
-
Prepare a working solution of reduced DTNB by mixing DTNB and TCEP in the assay buffer to final concentrations of 100 µM and 200 µM, respectively. This solution should be prepared fresh.
-
-
Assay Plate Preparation:
-
Dispense the reduced DTNB working solution into the wells of a 384-well plate.
-
Add the electrophilic fragments from the library to the wells to a final concentration of 200 µM. Include DMSO-only wells as a negative control.
-
-
Kinetic Measurement:
-
Immediately place the plate in a microplate reader and measure the absorbance at 412 nm every 5 minutes for up to 7 hours.
-
-
Data Analysis:
Protocol 2: Intact Protein Mass Spectrometry Screening
This is the primary screen to identify fragments that covalently bind to the target protein.[1][7][13]
Materials:
-
Purified target protein (e.g., 1-5 mg/mL in a suitable buffer)
-
Electrophile-fragment library (e.g., 10 mM in DMSO)
-
Incubation buffer (e.g., PBS or HEPES buffer, pH 7.4)
-
LC-MS system with a suitable column for protein separation
Procedure:
-
Incubation:
-
In a 96-well plate, incubate the target protein (e.g., at a final concentration of 10 µM) with individual or pooled electrophilic fragments (e.g., at a final concentration of 100-200 µM) for a defined period (e.g., 4-24 hours) at a controlled temperature (e.g., 4°C or room temperature).
-
Include a DMSO-only control.
-
-
Sample Preparation for LC-MS:
-
Quench the reaction if necessary (e.g., by adding formic acid).
-
Desalt the protein samples using a suitable method (e.g., zip-tipping or a desalting column).
-
-
LC-MS Analysis:
-
Inject the desalted samples into the LC-MS system.
-
Separate the protein from unbound fragments using a reverse-phase column.
-
Acquire the mass spectrum of the intact protein.
-
-
Data Analysis:
-
Deconvolute the raw mass spectrometry data to determine the mass of the protein.
-
Compare the mass of the protein incubated with fragments to the mass of the control protein. A mass shift corresponding to the molecular weight of the fragment indicates covalent binding.
-
Quantify the percentage of labeled protein.
-
Protocol 3: Binding Site Identification by MS/MS
This protocol is used to identify the specific amino acid residue modified by the covalent fragment.
Materials:
-
Protein-fragment adduct from the primary screen
-
DTT (Dithiothreitol)
-
Iodoacetamide
-
Trypsin (or another suitable protease)
-
LC-MS/MS system
Procedure:
-
Denaturation, Reduction, and Alkylation:
-
Denature the protein-fragment adduct (e.g., with urea or guanidinium chloride).
-
Reduce the disulfide bonds with DTT.
-
Alkylate the free cysteine residues with iodoacetamide.
-
-
Proteolytic Digestion:
-
Digest the protein into peptides using trypsin overnight at 37°C.
-
-
LC-MS/MS Analysis:
-
Separate the peptides by reverse-phase liquid chromatography.
-
Analyze the peptides by tandem mass spectrometry (MS/MS).
-
-
Data Analysis:
-
Search the MS/MS data against the protein sequence to identify the peptides.
-
Look for a peptide with a mass modification corresponding to the mass of the fragment. The MS/MS fragmentation pattern will confirm the specific amino acid residue that is modified.
-
Protocol 4: Quantitative Irreversible Tethering (qIT) Assay
The qIT assay is a fluorescence-based method for hit validation and characterization that normalizes for the intrinsic reactivity of the fragments.[14][15]
Materials:
-
Target protein with a single surface-exposed cysteine
-
Electrophilic fragment hits
-
Glutathione (GSH)
-
CPM (7-Diethylamino-3-(4'-Maleimidylphenyl)-4-Methylcoumarin)
-
Assay buffer
-
Fluorescence plate reader
Procedure:
-
Reaction Setup:
-
Set up parallel reactions containing either the target protein or GSH incubated with the electrophilic fragment.
-
-
Time-Course Sampling:
-
At regular time intervals, take aliquots from the reaction mixtures and quench them in a solution containing CPM.
-
-
Fluorescence Measurement:
-
CPM fluoresces upon reaction with free thiols. Measure the fluorescence to determine the concentration of remaining free thiols in the protein and GSH samples.
-
-
Data Analysis:
-
Calculate the rate of reaction of the fragment with the target protein and with GSH.
-
Compare the two rates to determine the selectivity of the fragment for the protein over a simple thiol.[14]
-
Signaling Pathways and Logical Relationships
The discovery of a covalent probe can be instrumental in elucidating signaling pathways and validating drug targets. Once a potent and selective probe is developed, it can be used in cell-based assays to modulate the activity of its target and observe the downstream consequences.
Figure 2: An example of how a covalent probe can be used to dissect a signaling pathway.
Conclusion
Covalent probe discovery through electrophile-fragment screening is a powerful and increasingly popular strategy in drug discovery and chemical biology.[12][16] By combining the strengths of fragment-based and covalent approaches, researchers can efficiently identify novel ligands for a wide range of protein targets, including those previously considered "undruggable".[9][17] The detailed protocols and workflow presented here provide a framework for the successful implementation of this technology. The continued development of new electrophilic warheads and screening platforms promises to further expand the utility of this approach in the years to come.[9][18]
References
- 1. Covalent Library Screening by Targeted Mass Spectrometry for Rapid Binding Site Identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. irbm.com [irbm.com]
- 3. Advanced approaches of developing targeted covalent drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Research Portal [weizmann.esploro.exlibrisgroup.com]
- 7. biorxiv.org [biorxiv.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Fragment-based covalent ligand discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Application of Fragment-Based Drug Discovery to Versatile Targets [frontiersin.org]
- 11. drugtargetreview.com [drugtargetreview.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Covalent Fragment Screening Using the Quantitative Irreversible Tethering Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Covalent Fragment Screening Using the Quantitative Irreversible Tethering Assay [jove.com]
- 16. Covalent fragment libraries in drug discovery-Design, synthesis, and screening methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Fragment-based covalent ligand discovery - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols for Differential Alkylation Labeling of Cysteine Residues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cysteine residues, with their reactive thiol groups, are key players in protein structure, function, and regulation. The reversible oxidation of these residues is a critical post-translational modification involved in a myriad of cellular signaling pathways. Differential alkylation is a powerful proteomic strategy that allows for the specific labeling and quantification of the redox state of cysteine residues within complex biological samples. This technique is invaluable for identifying proteins susceptible to oxidative stress, discovering novel drug targets, and elucidating the mechanisms of covalent inhibitors.
This document provides detailed protocols for the differential alkylation of cysteine residues using common alkylating agents, iodoacetamide (IAM) and N-ethylmaleimide (NEM), as well as an overview of advanced quantitative methods.
Principles of Differential Alkylation
The core principle of differential alkylation lies in a multi-step process to distinguish between reduced and oxidized cysteine residues.[1][2] First, free, reduced thiols are irreversibly blocked with an unlabeled alkylating agent. Subsequently, the sample is treated with a reducing agent to break disulfide bonds and reduce other oxidized forms of cysteine, exposing new thiol groups. These nascent thiols are then labeled with a second, distinct alkylating agent that can be isotopically heavy, biotinylated, or fluorescent for subsequent enrichment and quantification by mass spectrometry.[1][3]
Key Reagents and Considerations
The choice of alkylating and reducing agents is critical for the success of a differential alkylation experiment.
| Reagent Type | Reagent | Key Considerations |
| Reducing Agents | Dithiothreitol (DTT) | A strong reducing agent, effective at breaking disulfide bonds. |
| Tris(2-carboxyethyl)phosphine (TCEP) | A stable and effective reducing agent that does not contain a free thiol, reducing the risk of side reactions with alkylating agents.[4] | |
| Alkylating Agents | Iodoacetamide (IAM) | Reacts with deprotonated cysteines (thiolates) and is most effective at a slightly alkaline pH of around 8.0.[4] It forms a stable, irreversible thioether bond.[5] |
| N-ethylmaleimide (NEM) | Reacts with thiolates via a Michael addition and is efficient at a neutral or slightly acidic pH.[4] It can be more reactive than IAM but may also exhibit off-target reactivity with other amino acids at higher pH.[6][7] |
Experimental Protocols
Protocol 1: General Differential Alkylation using Iodoacetamide (IAM)
This protocol outlines a standard procedure for the differential alkylation of cysteine residues in a protein lysate.
Materials:
-
Lysis Buffer (e.g., 8 M Urea, 100 mM Tris-HCl, pH 8.5)
-
Iodoacetamide (IAM) solution (100 mM, freshly prepared in buffer, protected from light)
-
Dithiothreitol (DTT) solution (200 mM in water)
-
Isotopically labeled or biotinylated IAM (heavy IAM) solution (100 mM, freshly prepared in buffer, protected from light)
-
Trifluoroacetic acid (TFA)
-
C18 desalting columns
Procedure:
-
Protein Extraction and Lysis: Lyse cells or tissues in a denaturing lysis buffer to preserve the in vivo redox state of proteins.
-
Blocking of Reduced Cysteines: Add IAM to the lysate to a final concentration of 50 mM. Incubate in the dark at room temperature for 30-60 minutes.[8]
-
Removal of Excess IAM: Precipitate the protein using a method such as trichloroacetic acid (TCA) precipitation or perform a buffer exchange using a desalting column to remove unreacted IAM.
-
Reduction of Oxidized Cysteines: Resuspend the protein pellet in lysis buffer and add DTT to a final concentration of 10 mM. Incubate at 56°C for 30 minutes.[9]
-
Labeling of Nascent Thiols: Add heavy IAM to a final concentration of 50 mM. Incubate in the dark at room temperature for 30-60 minutes.
-
Quenching of Reaction: Add DTT to a final concentration of 20 mM to quench any unreacted heavy IAM.
-
Sample Preparation for Mass Spectrometry: Proceed with protein digestion (e.g., with trypsin), followed by desalting of the resulting peptides using C18 columns.
-
LC-MS/MS Analysis: Analyze the labeled peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the differentially labeled cysteine residues.
Protocol 2: Differential Alkylation using N-Ethylmaleimide (NEM)
This protocol utilizes NEM for the differential alkylation of cysteine residues.
Materials:
-
Lysis Buffer (e.g., 200 mM Tris pH 7.0, 8 M urea, 100 mM d0 NEM, 10 mM EDTA, and 2% SDS)[10]
-
Unlabeled N-ethylmaleimide (light NEM) solution (100 mM, freshly prepared in buffer)
-
Tris(2-carboxyethyl)phosphine (TCEP) solution (100 mM in water)
-
Isotopically labeled NEM (e.g., d5-NEM, heavy NEM) solution (100 mM, freshly prepared in buffer)
-
Trifluoroacetic acid (TFA)
-
C18 desalting columns
Procedure:
-
Protein Extraction and Lysis: Lyse cells or tissues in the lysis buffer containing light NEM to immediately block free thiols.[10]
-
Incubation: Incubate the lysate at 50°C for 30 minutes.[10]
-
Removal of Excess NEM: Precipitate the protein using TCA to remove unreacted light NEM.[10]
-
Reduction of Oxidized Cysteines: Resuspend the protein pellet in a buffer without NEM and add TCEP to a final concentration of 5.5 mM. Incubate at 50°C for 30 minutes.[10]
-
Labeling of Nascent Thiols: Add heavy NEM (d5-NEM) to a final concentration of approximately 15 mM and incubate at 50°C for 30 minutes.[10]
-
Sample Preparation for Mass Spectrometry: Proceed with protein digestion and desalting as described in Protocol 1.
-
LC-MS/MS Analysis: Analyze the labeled peptides by LC-MS/MS.
Quantitative Data Summary
The following table summarizes typical experimental parameters for cysteine alkylation.
| Parameter | Iodoacetamide (IAM) | N-Ethylmaleimide (NEM) | Reference |
| Optimal pH | 7.5 - 8.5 | 6.5 - 7.5 | [4][11][12] |
| Typical Concentration | 10 - 55 mM | 10 - 100 mM | [8][10][13] |
| Incubation Time | 30 - 60 min | 5 - 60 min | [7][10][13] |
| Incubation Temperature | Room Temperature | Room Temperature - 50°C | [10][13] |
Advanced Quantitative Methods
Isotopic Tandem Orthogonal Proteolysis-Activity-Based Protein Profiling (isoTOP-ABPP)
isoTOP-ABPP is a powerful technique for the quantitative, proteome-wide profiling of cysteine reactivity.[14][15] This method utilizes isotopically labeled, cleavable tags that are attached to cysteine-reactive probes. By comparing the ratios of light and heavy tags, the relative reactivity of thousands of cysteines can be determined simultaneously.[16][17]
OxiTMT
The OxiTMT strategy employs iodoacetyl tandem mass tags (iodoTMT) for the quantitative analysis of the cysteine redoxome.[18][19][20][21] This method allows for the multiplexed analysis of up to six samples, enabling the normalization of cysteine oxidation data to protein expression levels.[18]
Visualizations
Caption: Workflow for differential alkylation labeling of cysteine residues.
Caption: Simplified redox signaling pathway involving cysteine modifications.
Caption: Logical flow of the differential alkylation strategy.
References
- 1. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differential alkylation-based redox proteomics – Lessons learnt - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Introduction to approaches and tools for the evaluation of protein cysteine oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 6. Methods for the determination and quantification of the reactive thiol proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. alexkentsis.net [alexkentsis.net]
- 9. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]
- 10. Targeted Quantitation of Site-Specific Cysteine Oxidation in Endogenous Proteins Using a Differential Alkylation and Multiple Reaction Monitoring Mass Spectrometry Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. proteomicsresource.washington.edu [proteomicsresource.washington.edu]
- 14. Isotop ABPP | MtoZ Biolabs [mtoz-biolabs.com]
- 15. Frontiers | Advanced Activity-Based Protein Profiling Application Strategies for Drug Development [frontiersin.org]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. Quantitative analysis of the cysteine redoxome by iodoacetyl tandem mass tags - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Quantitative analysis of the cysteine redoxome by iodoacetyl tandem mass tags - PMC [pmc.ncbi.nlm.nih.gov]
- 20. smbp.espci.fr [smbp.espci.fr]
- 21. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]
Application Notes: Thiol-Reactive Dyes for Fluorescence Labeling of Proteins
Introduction
Thiol-reactive dyes are a class of fluorescent probes that specifically react with sulfhydryl (thiol) groups (-SH) of cysteine residues in proteins. This specificity allows for site-directed labeling, providing a powerful tool for investigating protein structure, function, and localization. The reaction typically involves the formation of a stable covalent bond between the dye and the protein. The most common classes of thiol-reactive dyes are maleimides and iodoacetamides, which react with cysteines under mild conditions. These labeled proteins are instrumental in a wide range of applications, including fluorescence microscopy, flow cytometry, and immunoassays.
Principle of Thiol-Reactive Labeling
The labeling process relies on the nucleophilic attack of the deprotonated thiol group of a cysteine residue on the electrophilic center of the reactive group of the dye. For maleimides, this involves a Michael addition reaction to the double bond of the maleimide ring, forming a stable thioether bond. Iodoacetamides react via a nucleophilic substitution reaction, where the thiol group displaces the iodine atom, also resulting in a stable thioether linkage. The pH of the reaction is a critical parameter, as the thiol group must be in its deprotonated thiolate form (S-) to be reactive. Therefore, labeling is typically performed at a pH between 7 and 8.5.
Quantitative Data of Common Thiol-Reactive Dyes
A variety of thiol-reactive dyes are commercially available, each with distinct spectral properties. The choice of dye depends on the specific application, the available excitation sources, and the desired emission wavelength.
| Dye | Excitation (nm) | Emission (nm) | Molar Extinction Coefficient (cm⁻¹M⁻¹) | Quantum Yield |
| Fluorescein-5-Maleimide | 494 | 518 | 83,000 | 0.92 |
| Alexa Fluor™ 488 C5 Maleimide | 495 | 519 | 71,000 | 0.92 |
| Cy®3 Maleimide | 550 | 570 | 150,000 | 0.15 |
| Alexa Fluor™ 546 C5 Maleimide | 556 | 573 | 104,000 | 0.79 |
| Cy®5 Maleimide | 650 | 670 | 250,000 | 0.20 |
| Alexa Fluor™ 647 C2 Maleimide | 650 | 668 | 239,000 | 0.33 |
Experimental Protocols
Protocol 1: Protein Preparation for Thiol Labeling
This protocol outlines the essential steps to prepare a protein for labeling with a thiol-reactive dye. The key is to ensure that the cysteine residues intended for labeling are in a reduced state and that any interfering substances are removed.
-
Protein Purity: Ensure the protein of interest is purified to a high degree to avoid non-specific labeling of contaminating proteins.
-
Buffer Selection: Use a buffer with a pH between 7.0 and 8.5, such as phosphate-buffered saline (PBS) or HEPES. Avoid buffers containing primary amines (like Tris) if the dye has a succinimidyl ester group, and avoid thiol-containing reagents like dithiothreitol (DTT) in the final labeling step.
-
Reduction of Disulfide Bonds (if necessary): If the target cysteine residues are involved in disulfide bonds, they must be reduced.
-
Dissolve the protein in a suitable buffer containing 5-10 mM DTT or 20 mM TCEP (tris(2-carboxyethyl)phosphine).
-
Incubate for 30-60 minutes at room temperature. TCEP is often preferred as it is more stable and does not need to be completely removed before labeling.
-
-
Removal of Reducing Agent: The reducing agent must be removed before adding the thiol-reactive dye to prevent it from reacting with the dye.
-
Use a desalting column (e.g., spin column or gravity-flow column) to separate the protein from the reducing agent.
-
Alternatively, perform dialysis against the labeling buffer.
-
Protocol 2: Labeling Proteins with Maleimide Dyes
This protocol provides a general procedure for labeling a protein with a maleimide-functionalized fluorescent dye.
-
Prepare Dye Stock Solution: Dissolve the maleimide dye in a high-quality, anhydrous organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to a concentration of 1-10 mg/mL.
-
Calculate Molar Ratio: Determine the desired molar ratio of dye to protein. A 10- to 20-fold molar excess of the dye over the protein is a common starting point.
-
Labeling Reaction:
-
Add the calculated amount of the dye stock solution to the protein solution while gently vortexing.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Stopping the Reaction (Optional): The reaction can be stopped by adding a small molecule thiol, such as 2-mercaptoethanol or DTT, to a final concentration of 10-20 mM to quench the unreacted dye.
Protocol 3: Purification of the Labeled Protein
After the labeling reaction, it is crucial to remove the unreacted dye.
-
Size Exclusion Chromatography: Use a desalting column or a size-exclusion chromatography (SEC) column to separate the larger, labeled protein from the smaller, unreacted dye molecules.
-
Equilibrate the column with the desired storage buffer.
-
Apply the reaction mixture to the column.
-
Collect the fractions containing the labeled protein, which will elute first.
-
-
Dialysis: Dialyze the reaction mixture against a large volume of the desired storage buffer. Change the buffer several times over 24-48 hours to ensure complete removal of the free dye.
Protocol 4: Determination of the Degree of Labeling (DOL)
The DOL represents the average number of dye molecules conjugated to each protein molecule. It can be determined using spectrophotometry.
-
Measure Absorbance: Measure the absorbance of the purified, labeled protein solution at two wavelengths:
-
At the absorbance maximum of the protein (typically 280 nm).
-
At the absorbance maximum of the dye (e.g., ~495 nm for Alexa Fluor™ 488).
-
-
Calculate Protein Concentration:
-
First, calculate the correction factor (CF) for the dye's absorbance at 280 nm: CF = A₂₈₀ (dye) / Aₘₐₓ (dye). This value is often provided by the dye manufacturer.
-
Protein Concentration (M) = [A₂₈₀ - (Aₘₐₓ × CF)] / εₚᵣₒₜₑᵢₙ
-
Where A₂₈₀ is the absorbance of the conjugate at 280 nm, Aₘₐₓ is the absorbance at the dye's maximum, and εₚᵣₒₜₑᵢₙ is the molar extinction coefficient of the protein at 280 nm.
-
-
-
Calculate Dye Concentration:
-
Dye Concentration (M) = Aₘₐₓ / εₐₗₑₓ
-
Where εₐₗₑₓ is the molar extinction coefficient of the dye at its absorbance maximum.
-
-
-
Calculate DOL:
-
DOL = Dye Concentration (M) / Protein Concentration (M)
-
Visualizations
Troubleshooting & Optimization
Optimizing reaction conditions for 4-Fluorophenacyl thiocyanate labeling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for labeling with 4-fluorophenacyl reagents. The following information is primarily based on the use of 4-Fluorophenacyl bromide, a common cysteine-reactive reagent. Information regarding 4-Fluorophenacyl thiocyanate is also addressed.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of 4-Fluorophenacyl labeling?
The primary mechanism for labeling with 4-Fluorophenacyl bromide is the alkylation of nucleophilic amino acid residues. The most reactive residue at neutral to slightly alkaline pH is the thiol group of cysteine. The reaction is a nucleophilic substitution (SN2) where the sulfur atom of the cysteine thiol attacks the carbon atom of the bromomethyl group, displacing the bromide ion and forming a stable thioether bond.
Q2: Why is 4-Fluorophenacyl bromide used for labeling cysteine residues?
Phenacyl halides, like 4-Fluorophenacyl bromide, are effective cysteine-modifying reagents. The α-haloketone moiety is reactive towards nucleophiles, particularly the highly nucleophilic thiol group of cysteine under specific pH conditions. This allows for targeted labeling of cysteine residues in proteins.
Q3: What are the optimal reaction conditions for labeling with 4-Fluorophenacyl bromide?
Optimal conditions can vary depending on the specific protein and experimental goals. However, general starting recommendations are summarized in the table below.
| Parameter | Recommended Range | Notes |
| pH | 7.0 - 8.5 | A slightly alkaline pH promotes the deprotonation of the cysteine thiol to the more nucleophilic thiolate anion, increasing the reaction rate. However, pH values above 8.5 can increase the risk of side reactions with other nucleophilic residues like lysine. |
| Temperature | 4 - 25 °C | The reaction can be performed at room temperature for a shorter duration (1-4 hours) or at 4°C overnight. Lower temperatures can help to minimize protein degradation and non-specific reactions. |
| Stoichiometry (Reagent:Protein) | 10:1 to 20:1 molar excess | A molar excess of the labeling reagent is typically used to drive the reaction to completion. The optimal ratio should be determined empirically for each protein. |
| Reaction Time | 1 - 12 hours | The reaction time depends on the temperature, pH, and reactivity of the specific cysteine residue. Progress can be monitored by techniques like mass spectrometry. |
| Protein Concentration | 1 - 5 mg/mL | The protein concentration should be high enough to facilitate the reaction but not so high as to cause precipitation upon addition of the labeling reagent, which is often dissolved in an organic solvent. |
Q4: Can 4-Fluorophenacyl bromide react with other amino acid residues?
Yes, while it is most reactive with cysteine, at higher pH values and concentrations, 4-Fluorophenacyl bromide can also react with other nucleophilic amino acid side chains, such as histidine, lysine, and methionine.[1] Restricting the pH to below neutral can improve specificity for cysteine.[2][3]
Q5: I have this compound. Can I use it for labeling?
This compound is less commonly used for direct protein labeling than its bromide counterpart. Organic thiocyanates can be synthesized from the corresponding alkyl halides (like 4-Fluorophenacyl bromide) by reaction with a thiocyanate salt.[4] While the thiocyanate group can be a leaving group, the direct reaction with a cysteine thiol is not the standard application. It is possible that under certain conditions, the cysteine thiol could displace the thiocyanate group. However, protocols for this are not well-established in the context of protein labeling. It is more common to use phenacyl halides for this purpose.
Troubleshooting Guide
Problem 1: Low Labeling Efficiency
-
Q: My protein is not being labeled or the labeling efficiency is very low. What could be the cause?
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A: Inactive Cysteine Residues: Ensure that the target cysteine residues are reduced and accessible. Disulfide bonds may need to be reduced using a reagent like TCEP (Tris(2-carboxyethyl)phosphine). Avoid using DTT or β-mercaptoethanol in the final labeling reaction as they will compete for the labeling reagent.
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A: Suboptimal pH: The pH of the reaction buffer is critical. A pH that is too low will result in a protonated, less nucleophilic thiol. A pH that is too high can lead to hydrolysis of the reagent. Verify the pH of your reaction buffer and consider optimizing it within the 7.0-8.5 range.
-
A: Insufficient Reagent Concentration: The molar excess of the labeling reagent may be too low. Try increasing the molar ratio of 4-Fluorophenacyl bromide to your protein.
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A: Reagent Instability: Prepare the stock solution of 4-Fluorophenacyl bromide immediately before use, as haloalkyl derivatives can be unstable in solution.[3]
-
Problem 2: Protein Precipitation
-
Q: My protein precipitates upon addition of the labeling reagent. How can I prevent this?
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A: Solvent Concentration: 4-Fluorophenacyl bromide is often dissolved in an organic solvent like DMSO or DMF. Adding a large volume of this stock solution can cause the protein to precipitate. Keep the final concentration of the organic solvent as low as possible (typically below 5% v/v).
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A: Protein Concentration: A very high protein concentration can also lead to aggregation and precipitation. Try performing the reaction at a lower protein concentration.
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A: Temperature: Adding the labeling reagent to a protein solution at 4°C may help to reduce the risk of aggregation.
-
Problem 3: Non-Specific Labeling
-
Q: I am observing labeling of residues other than cysteine. How can I improve specificity?
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A: Optimize pH: As mentioned, higher pH values increase the reactivity of other nucleophilic residues like lysine. Try performing the reaction at a lower pH, closer to 7.0, to favor the more nucleophilic cysteine thiol.
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A: Reduce Reagent Concentration and Reaction Time: High concentrations of the labeling reagent and long reaction times can lead to non-specific modifications.[2][3] Titrate the molar excess of the reagent and monitor the reaction over time to find the optimal conditions for specific labeling.
-
Experimental Protocols
Protocol: Cysteine-Specific Labeling of a Protein with 4-Fluorophenacyl Bromide
This protocol provides a general procedure for labeling a protein containing accessible cysteine residues.
Materials:
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Protein of interest (1-5 mg/mL in a suitable buffer)
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4-Fluorophenacyl bromide
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Reaction Buffer: Phosphate-Buffered Saline (PBS) or HEPES buffer, pH 7.4
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Anhydrous DMSO
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TCEP (Tris(2-carboxyethyl)phosphine) hydrochloride (if reduction of disulfides is needed)
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Quenching Reagent: 1 M Dithiothreitol (DTT) or 2-Mercaptoethanol
-
Desalting columns
Procedure:
-
Protein Preparation:
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Dissolve the protein in the Reaction Buffer to a final concentration of 1-5 mg/mL.
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If the protein contains disulfide bonds that need to be reduced to expose cysteine thiols, add a 10-fold molar excess of TCEP and incubate at room temperature for 1 hour.
-
Remove the excess TCEP using a desalting column equilibrated with the Reaction Buffer.
-
-
Reagent Preparation:
-
Immediately before use, prepare a 10 mM stock solution of 4-Fluorophenacyl bromide in anhydrous DMSO.
-
-
Labeling Reaction:
-
Add a 10- to 20-fold molar excess of the 4-Fluorophenacyl bromide stock solution to the protein solution. Add the reagent dropwise while gently mixing.
-
Ensure the final concentration of DMSO is below 5% (v/v).
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Incubate the reaction at room temperature for 2-4 hours or at 4°C overnight. Protect the reaction from light.
-
-
Quenching the Reaction:
-
To stop the reaction, add the Quenching Reagent to a final concentration of 10-20 mM to consume any unreacted 4-Fluorophenacyl bromide.
-
Incubate for 30 minutes at room temperature.
-
-
Purification of the Labeled Protein:
-
Remove the excess labeling reagent and byproducts by passing the reaction mixture through a desalting column or by dialysis against a suitable buffer.
-
-
Characterization:
-
Confirm successful labeling by mass spectrometry to determine the mass shift corresponding to the addition of the 4-fluorophenacyl group.
-
Analyze the labeled protein by SDS-PAGE. A slight shift in molecular weight may be observable.
-
Visualizations
Caption: Reaction mechanism for cysteine labeling with 4-Fluorophenacyl bromide.
References
- 1. Optimization of cysteine residue alkylation using an on-line LC-MS strategy: Benefits of using a cocktail of haloacetamide reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of reaction conditions providing rapid and specific cysteine alkylation for peptide-based mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Organic thiocyanates - Wikipedia [en.wikipedia.org]
Common side reactions of 4-Fluorophenacyl thiocyanate and how to avoid them
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of 4-Fluorophenacyl thiocyanate in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the most common impurity found in this compound, and how can I detect it?
A1: The most common impurity is the isomeric 4-Fluorophenacyl isothiocyanate. This arises from a rearrangement reaction where the phenacyl group migrates from the sulfur to the nitrogen atom of the thiocyanate moiety.[1][2] Detection can typically be achieved using analytical techniques such as:
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Infrared (IR) Spectroscopy: Isothiocyanates show a strong, broad absorption band around 2140-2080 cm⁻¹, while thiocyanates have a sharp, weaker band at a slightly higher frequency, around 2175-2140 cm⁻¹.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of the protons in the methylene group adjacent to the thiocyanate or isothiocyanate group will be different.
-
High-Performance Liquid Chromatography (HPLC): A well-developed HPLC method can separate the two isomers, allowing for quantification of the impurity.
Q2: What conditions promote the isomerization of this compound to its isothiocyanate form?
A2: Several factors can promote the isomerization to the thermodynamically more stable isothiocyanate.[1] These include:
-
Elevated Temperatures: Heating the compound, either in solid form or in solution, can provide the activation energy needed for the rearrangement.[1]
-
Catalysts: Lewis acids and some metal salts can catalyze the isomerization.[1]
-
Solvent Polarity: For substrates that proceed through an ionic transition state, polar solvents can increase the rate of isomerization.[1]
-
Excess Thiocyanate Ions: During synthesis, an excess of thiocyanate salt can catalyze the isomerization of the newly formed acyl thiocyanate.[2]
Q3: My reaction with this compound is giving low yields and multiple spots on TLC. What could be the cause?
A3: Low yields and multiple products can stem from several issues:
-
Hydrolysis: this compound can be susceptible to hydrolysis, especially in the presence of strong acids or bases, or prolonged exposure to moisture. This can lead to the formation of 4-fluorophenacyl alcohol and thiocyanic acid (which can further decompose).
-
Reaction with Nucleophiles: The compound has two primary electrophilic sites: the carbonyl carbon and the benzylic carbon attached to the thiocyanate group. Strong nucleophiles can attack either site, leading to a mixture of products.
-
Decomposition: The compound may be degrading under your specific reaction conditions (e.g., high temperature, incompatible reagents). Thiocyanates can be unstable under certain conditions and may decompose.[3]
-
Isomerization: As mentioned, the presence of the isothiocyanate isomer will lead to different reaction pathways and products.
Q4: How should I store this compound to ensure its stability?
A4: To minimize degradation and isomerization, this compound should be stored in a cool, dark, and dry place. It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent moisture- and air-induced degradation.
Troubleshooting Guide
Problem 1: My NMR/IR analysis shows the presence of the isothiocyanate isomer in my starting material.
-
Question: How can I purify my this compound to remove the isothiocyanate isomer?
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Answer: Purification can be challenging due to the similar properties of the isomers. However, flash column chromatography on silica gel using a non-polar to moderately polar eluent system (e.g., hexanes/ethyl acetate) can be effective. Careful monitoring of fractions by TLC is crucial. It is recommended to perform the purification at room temperature or below to prevent further isomerization on the column.
Problem 2: During my reaction, I observe the formation of a byproduct that I suspect is the isothiocyanate adduct.
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Question: How can I prevent the isomerization from occurring during my experiment?
-
Answer:
-
Lower the reaction temperature: If your reaction protocol allows, perform the experiment at a lower temperature.
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Control the pH: Avoid strongly acidic or basic conditions if they are not essential for your reaction, as these can sometimes facilitate rearrangement.
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Limit reaction time: If possible, shorten the reaction time to minimize the exposure of the compound to conditions that promote isomerization.
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Choose appropriate solvents: If you suspect solvent effects, try screening less polar solvents.[1]
-
Problem 3: My reaction is not proceeding as expected, and I suspect the this compound has degraded.
-
Question: How can I check the purity of my this compound before use?
-
Answer: Before starting your experiment, it is good practice to verify the purity of your starting material. You can do this by:
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Thin-Layer Chromatography (TLC): Run a TLC against a reference standard if available. The presence of multiple spots could indicate degradation or impurities.
-
Melting Point: A broad melting point range or a melting point that is significantly lower than the literature value can indicate the presence of impurities.
-
Spectroscopic Analysis: A quick check by ¹H NMR or IR spectroscopy can help confirm the compound's identity and detect major impurities.
-
Data Presentation
Table 1: Factors Influencing Isomerization of Phenacyl Thiocyanates
| Factor | Condition | Expected Outcome on Isomerization Rate | Notes |
| Temperature | Increase from 25°C to 80°C | Significant Increase | Thermal energy overcomes the activation barrier for rearrangement.[1] |
| Catalyst | Addition of Lewis Acid (e.g., ZnCl₂) | Substantial Increase | Catalyzes the formation of the carbocation-like transition state.[1] |
| Solvent | Change from Toluene to Acetonitrile | Moderate Increase | Polar solvents can stabilize the ionic transition state.[1] |
| Substituent | Electron-donating group on phenyl ring | Increase | Stabilizes the benzylic carbocation-like transition state. |
| Substituent | Electron-withdrawing group (e.g., Fluoro) | Decrease | Destabilizes the benzylic carbocation-like transition state. |
Note: The quantitative impact of these factors can vary significantly based on the specific substrate and reaction conditions. The information presented is a qualitative guide.
Experimental Protocols
Protocol: Synthesis of a Thiazole Derivative using this compound
This protocol describes a general procedure for the Hantzsch thiazole synthesis, a common application of α-haloketone derivatives.
Materials:
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This compound
-
Thioamide (e.g., thioacetamide)
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Ethanol (anhydrous)
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Sodium bicarbonate
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Dichloromethane
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Saturated aqueous sodium bicarbonate
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Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1 equivalent) in anhydrous ethanol.
-
Add the thioamide (1.1 equivalents) to the solution.
-
Stir the mixture at room temperature for 30 minutes.
-
Slowly add sodium bicarbonate (1.2 equivalents) to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the ethanol under reduced pressure.
-
Partition the residue between dichloromethane and saturated aqueous sodium bicarbonate.
-
Separate the organic layer, and wash it with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Reaction pathways of this compound.
Caption: Troubleshooting workflow for unexpected results.
References
- 1. benchchem.com [benchchem.com]
- 2. Organic thiocyanates - Wikipedia [en.wikipedia.org]
- 3. Thiocyanate hydrolase, the primary enzyme initiating thiocyanate degradation in the novel obligately chemolithoautotrophic halophilic sulfur-oxidizing bacterium Thiohalophilus thiocyanoxidans - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Quenching Excess 4-Fluorophenacyl Thiocyanate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 4-Fluorophenacyl thiocyanate in protein labeling experiments. The focus is on effectively quenching the reaction to remove excess labeling reagent and minimize off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary reactive target in proteins?
This compound is an electrophilic labeling reagent. As an α-haloketone analog, its primary mode of action is the alkylation of nucleophilic amino acid residues. The most reactive target for this class of compound in proteins at physiological pH is the thiol group of cysteine residues. The reaction proceeds via nucleophilic substitution, where the cysteine thiolate attacks the α-carbon of the phenacyl group, displacing the thiocyanate leaving group.
Q2: Why is it crucial to quench the labeling reaction?
Quenching the labeling reaction is a critical step to ensure the specificity and reproducibility of your experiment. Excess this compound, if not neutralized, can continue to react with your target protein or other components in the sample buffer, leading to:
-
Non-specific labeling: Modification of unintended cysteine residues or other nucleophilic amino acids (e.g., lysine, histidine) over time.
-
Protein aggregation: Cross-linking of proteins if multiple reactive sites are available.
-
Interference with downstream applications: The presence of unreacted labeling reagent can interfere with subsequent assays, such as mass spectrometry or fluorescence imaging.
Q3: What are the recommended quenching agents for this compound?
The most common and effective quenching agents are small molecule thiols that rapidly react with the excess electrophilic labeling reagent. The recommended quenching agents include:
-
Dithiothreitol (DTT)
-
β-Mercaptoethanol (BME)
-
L-cysteine
These agents contain a free thiol group that is highly nucleophilic and will quickly react with the remaining this compound, rendering it non-reactive towards the protein.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or no quenching efficiency (continued labeling after quenching) | 1. Insufficient concentration of quenching agent. The molar excess of the quencher was not high enough to react with all the unreacted labeling reagent. 2. Short quenching incubation time. The reaction between the quencher and the labeling reagent did not have enough time to go to completion. 3. Degraded quenching agent. Thiol-based quenching agents can oxidize over time, reducing their effectiveness. | 1. Increase the molar excess of the quenching agent. A 10- to 100-fold molar excess of the quencher over the initial concentration of the labeling reagent is recommended. 2. Increase the incubation time. Incubate for at least 15-30 minutes at room temperature. 3. Use a fresh solution of the quenching agent. Prepare the quenching solution immediately before use. |
| Non-specific labeling observed after quenching | 1. Quenching was not initiated promptly. The labeling reaction was allowed to proceed for too long, leading to the modification of less reactive sites. 2. The chosen quenching agent is not reactive enough. While unlikely with the recommended agents, a less reactive quencher might not be able to compete effectively with the protein for the labeling reagent. | 1. Optimize the labeling reaction time. Perform a time-course experiment to determine the optimal labeling time before significant non-specific labeling occurs. 2. Use a more reactive quenching agent. DTT is generally a very effective quenching agent due to its strong reducing potential. |
| Protein precipitation or aggregation after adding the quenching agent | 1. High concentration of the quenching agent. Some proteins may be sensitive to high concentrations of reducing agents, leading to denaturation and aggregation. 2. Change in buffer conditions. The addition of the quenching agent may have altered the pH or ionic strength of the buffer, affecting protein stability. | 1. Use the lowest effective concentration of the quenching agent. Titrate the quencher concentration to find the minimum amount needed for effective quenching. 2. Buffer exchange after quenching. After the quenching reaction is complete, remove the excess quenching agent and labeling byproducts by size-exclusion chromatography or dialysis into the desired final buffer. |
| Interference of the quenching agent in downstream analysis | 1. The quenching agent interferes with the assay. For example, DTT and BME can interfere with maleimide-based chemistry or certain fluorescence measurements. 2. The quenching agent was not completely removed. Residual quencher can affect subsequent experimental steps. | 1. Choose a compatible quenching agent. L-cysteine can be a good alternative if other thiol-containing reagents interfere with downstream applications. 2. Ensure complete removal of the quenching agent. Use appropriate purification methods like dialysis, size-exclusion chromatography, or spin filtration to remove all small molecules after quenching. |
Quantitative Data Summary
The following table provides a summary of recommended parameters for quenching excess this compound. These are starting points and may require optimization for your specific protein and experimental setup.
| Quenching Agent | Recommended Molar Excess (over labeling reagent) | Recommended Incubation Time | Incubation Temperature | Advantages | Disadvantages |
| Dithiothreitol (DTT) | 10 - 100 fold | 15 - 30 minutes | Room Temperature | Strong reducing agent, highly effective. | Can interfere with subsequent maleimide chemistry; has a noticeable odor. |
| β-Mercaptoethanol (BME) | 10 - 100 fold | 15 - 30 minutes | Room Temperature | Effective and commonly available. | Strong, unpleasant odor; can cause fluorescence quenching of some dyes.[1] |
| L-cysteine | 10 - 100 fold | 15 - 30 minutes | Room Temperature | Less likely to interfere with downstream applications compared to DTT/BME. | May be slightly less reactive than DTT. |
Experimental Protocols
Protocol 1: General Quenching of this compound Labeling Reaction
This protocol describes the basic steps for quenching the labeling reaction.
-
Perform the Labeling Reaction: Incubate your protein with this compound under your optimized conditions (e.g., buffer, pH, temperature, and time).
-
Prepare the Quenching Solution: Immediately before the end of the labeling reaction, prepare a fresh stock solution of your chosen quenching agent (DTT, BME, or L-cysteine) in the same buffer as your labeling reaction.
-
Add the Quenching Agent: Add the quenching agent to the labeling reaction mixture to achieve the desired final molar excess (e.g., 50-fold). Mix gently by pipetting or brief vortexing.
-
Incubate: Allow the quenching reaction to proceed for 15-30 minutes at room temperature.
-
Purification: Remove the excess quenching agent, unreacted labeling reagent, and byproducts from the labeled protein using a suitable method such as size-exclusion chromatography (e.g., a desalting column), dialysis, or spin filtration.
Protocol 2: Verifying Quenching Efficiency
To ensure that the quenching process is effective, you can perform a control experiment.
-
Set up two parallel labeling reactions:
-
Reaction A (Quenched): Follow the complete labeling and quenching protocol as described in Protocol 1.
-
Reaction B (Unquenched Control): After the labeling incubation time, add an equivalent volume of buffer instead of the quenching solution.
-
-
Incubate both reactions for an extended period (e.g., several hours or overnight) after the initial labeling time.
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Analyze the results: Compare the labeling efficiency and specificity of Reaction A and Reaction B using an appropriate analytical technique (e.g., SDS-PAGE with fluorescence imaging if a fluorescent tag is used, or mass spectrometry). In Reaction B, you would expect to see an increase in non-specific labeling or a higher degree of labeling over time, which should be absent in the effectively quenched Reaction A.
Visualizations
Experimental Workflow for Cysteine Labeling and Quenching
References
Troubleshooting low labeling efficiency with 4-Fluorophenacyl thiocyanate
This technical support center provides guidance for researchers, scientists, and drug development professionals utilizing 4-Fluorophenacyl thiocyanate for molecular labeling. Below you will find troubleshooting guides and frequently asked questions to address common challenges, particularly low labeling efficiency.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of labeling with this compound?
This compound is an electrophilic reagent designed to target nucleophilic residues on proteins or other biomolecules. The primary target is the thiol group of cysteine residues. The reaction proceeds via a nucleophilic substitution, where the thiolate anion of a cysteine residue attacks the carbon atom of the phenacyl group, leading to the formation of a stable thioether bond and the displacement of the thiocyanate leaving group.
Q2: Why are my protein samples precipitating after adding this compound?
Protein precipitation during labeling can be caused by several factors:
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High Reagent Concentration: An excessive molar ratio of the labeling reagent to the protein can lead to over-labeling, which can alter the protein's surface charge and hydrophobicity, causing aggregation.[1]
-
Solvent Shock: this compound is typically dissolved in an organic solvent like DMSO or DMF. Adding a large volume of this stock solution to your aqueous protein sample can cause the protein to precipitate.
-
Suboptimal Buffer Conditions: If the reaction buffer pH is close to the protein's isoelectric point (pI), its solubility will be at its minimum, increasing the likelihood of aggregation.[1]
Q3: How should I store this compound?
To ensure its stability and reactivity, this compound should be stored in a cool, dry, and dark place. It is sensitive to moisture and light. For long-term storage, it is recommended to keep it at -20°C. Stock solutions in anhydrous DMSO or DMF should be prepared fresh before each use to avoid degradation.[1]
Troubleshooting Low Labeling Efficiency
Low or no labeling with this compound can be frustrating. The following guide provides a systematic approach to identifying and resolving the issue.
Problem Area 1: Reagent and Buffer Composition
| Potential Cause | Troubleshooting Recommendation |
| Degraded Reagent | Use a fresh aliquot of this compound. Ensure it has been stored properly in a desiccated environment. Prepare stock solutions in anhydrous DMSO or DMF immediately before use. |
| Incorrect Buffer pH | The optimal pH for labeling thiol groups on cysteine residues is typically between 7.0 and 8.5.[2] Below this range, the thiol group is protonated and less nucleophilic. Above this range, side reactions may increase. Verify the pH of your reaction buffer. |
| Competing Nucleophiles in Buffer | Avoid buffers containing thiol-containing reagents such as DTT or β-mercaptoethanol, as they will compete with the target protein for the labeling reagent.[3][4] Buffers with primary amines like Tris should also be used with caution, although the primary target for this reagent is thiols. |
| Presence of Reducing Agents | If the protein was treated with a reducing agent like DTT to break disulfide bonds, it must be removed before adding the this compound. This can be done using a desalting column or dialysis.[3][5] TCEP is a non-thiol reducing agent, but its removal is still recommended to prevent any potential side reactions.[4] |
Problem Area 2: Reaction Conditions
| Potential Cause | Troubleshooting Recommendation |
| Suboptimal Reagent Concentration | A 10- to 20-fold molar excess of the labeling reagent over the protein is a good starting point.[3] If labeling is low, you can increase this ratio. However, be mindful that excessive concentrations can lead to non-specific labeling or protein precipitation.[2] |
| Insufficient Incubation Time or Temperature | Labeling reactions are typically carried out for 1-2 hours at room temperature or overnight at 4°C. If labeling efficiency is low, consider extending the incubation time. |
| Low Protein Concentration | Higher protein concentrations (1-10 mg/mL) can improve labeling efficiency.[1] If your protein is prone to aggregation, it is better to label at a lower concentration and then concentrate the sample if needed. |
Problem Area 3: Protein-Specific Issues
| Potential Cause | Troubleshooting Recommendation |
| Inaccessible Cysteine Residues | The target cysteine residue may be buried within the protein's three-dimensional structure. If your experimental design allows, you can try partial denaturation of the protein to expose the cysteine. |
| Oxidized Cysteine Residues | Cysteine residues may be oxidized, forming disulfide bonds that are unreactive with this compound. Pre-treat your protein with a reducing agent like TCEP to ensure free thiols are available for labeling. Remember to remove the reducing agent before adding the labeling reagent.[3] |
| Protein Instability | The labeling conditions (pH, temperature) might be destabilizing your protein. Ensure the chosen buffer and reaction temperature are compatible with your protein's stability. |
Experimental Protocols
General Protocol for Protein Labeling with this compound
This protocol provides a starting point for labeling a protein with available cysteine residues. Optimization may be required for your specific protein.
-
Protein Preparation:
-
Dissolve the protein in a suitable buffer at a concentration of 1-10 mg/mL. A recommended buffer is 100 mM sodium phosphate, 150 mM NaCl, pH 7.5. Ensure the buffer is free of any thiol-containing compounds.
-
If the protein contains disulfide bonds that need to be labeled, reduce them by incubating with a 10-fold molar excess of TCEP for 30 minutes at room temperature.
-
Remove the TCEP using a desalting column equilibrated with the labeling buffer.
-
-
Labeling Reaction:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Purification:
-
Remove the unreacted this compound and byproducts by passing the reaction mixture through a desalting column or by dialysis against a suitable storage buffer.
-
Visualizations
Caption: Cysteine labeling with this compound.
Caption: A workflow for troubleshooting low labeling efficiency.
References
Impact of buffer components on 4-Fluorophenacyl thiocyanate reactivity
Welcome to the technical support center for 4-Fluorophenacyl thiocyanate (FPTC). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure successful experiments. FPTC is an electrophilic reagent designed for the selective modification of thiol groups, particularly cysteine residues in proteins. However, its reactivity is highly sensitive to buffer conditions. This guide will help you navigate the impact of buffer components on the reactivity of FPTC.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound with thiols?
A1: this compound reacts with thiol groups (e.g., cysteine residues) via a nucleophilic substitution (S_N2) reaction. The deprotonated thiol (thiolate anion, -S⁻) acts as a nucleophile, attacking the electrophilic carbon atom attached to the thiocyanate group. This results in the formation of a stable thioether bond and the displacement of the thiocyanate ion. The reaction is favored by the electron-withdrawing nature of the adjacent carbonyl group.
Q2: How does buffer pH affect the reactivity of FPTC?
A2: Buffer pH is a critical factor. The reaction requires the thiol group to be in its deprotonated, nucleophilic thiolate form (-S⁻). The pKa of a typical cysteine thiol group is around 8.3. Therefore, as the pH of the buffer increases towards and above this pKa, the concentration of the reactive thiolate increases, leading to a faster reaction rate. However, at very high pH values (e.g., > 9.5), the risk of side reactions, such as hydrolysis of the FPTC molecule, also increases.
Q3: Which buffer types are recommended for use with FPTC?
A3: Phosphate-based buffers (e.g., sodium phosphate) and HEPES buffers are generally recommended for reactions with FPTC. These buffers are less likely to contain competing nucleophiles. It is crucial to use non-nucleophilic buffers to avoid unwanted side reactions.
Q4: Are there any buffer components I should avoid?
A4: Yes. Avoid buffers containing primary or secondary amines, such as Tris (tris(hydroxymethyl)aminomethane), as they can act as competing nucleophiles and react with FPTC, reducing the labeling efficiency of your target thiol. Also, avoid buffers containing other thiol-based additives (e.g., DTT, β-mercaptoethanol) unless they are part of a specific experimental design to quench the reaction.
Q5: How stable is this compound in aqueous buffers?
A5: this compound can undergo hydrolysis in aqueous solutions, particularly at higher pH values. This side reaction results in the formation of an unreactive byproduct. It is recommended to prepare stock solutions of FPTC in a dry, water-miscible organic solvent (e.g., DMSO or DMF) and add it to the aqueous reaction buffer immediately before starting the experiment to minimize hydrolysis.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or No Reactivity | 1. Incorrect Buffer pH: The pH of the buffer is too low, resulting in a low concentration of the reactive thiolate form of the target molecule. | - Increase the pH of the reaction buffer. A pH range of 7.5 to 8.5 is a good starting point. - Perform a pH titration experiment to find the optimal pH for your specific reaction. |
| 2. Presence of Competing Nucleophiles: The buffer contains components that are reacting with the FPTC. | - Switch to a non-nucleophilic buffer such as phosphate or HEPES. Avoid Tris-based buffers. | |
| 3. FPTC Hydrolysis: The FPTC has degraded due to prolonged exposure to the aqueous buffer. | - Prepare a fresh stock solution of FPTC in anhydrous DMSO or DMF. - Add the FPTC stock solution to the reaction buffer immediately before use. | |
| Non-Specific Labeling | 1. Reaction pH is Too High: Very high pH can lead to reactions with other nucleophilic amino acid residues (e.g., lysine). | - Lower the pH of the reaction buffer. The optimal pH should balance specific thiol reactivity with minimal side reactions. |
| 2. High Concentration of FPTC: An excessive molar excess of FPTC can lead to off-target reactions. | - Reduce the molar ratio of FPTC to the target thiol. Perform a titration to determine the optimal stoichiometry. | |
| Inconsistent Results | 1. Buffer Variability: Inconsistent preparation of buffer solutions (pH, ionic strength). | - Prepare buffers carefully and consistently. Always verify the final pH of the buffer solution. |
| 2. FPTC Stock Degradation: The FPTC stock solution has degraded due to moisture. | - Store the FPTC solid and stock solutions in a desiccated environment. Use anhydrous solvents for stock solutions. |
Quantitative Data Summary
While specific kinetic data for this compound is not extensively published, the following table summarizes the expected impact of key buffer parameters on its reactivity based on the principles of similar electrophilic thiol-modifying reagents.
| Buffer Parameter | Effect on Reaction Rate | Rationale |
| pH | Increases with pH (optimal range typically 7.5-8.5) | Higher pH increases the concentration of the reactive thiolate anion. |
| Ionic Strength | Minor to moderate effect | High salt concentrations can influence protein conformation and pKa of cysteine residues. |
| Buffer Species | Highly dependent on the buffer's chemical nature | Nucleophilic buffers (e.g., Tris) will decrease the desired reaction rate by competing for the reagent. |
Experimental Protocols
General Protocol for Labeling a Protein with this compound
This protocol provides a general guideline for labeling a protein with FPTC. The optimal conditions may vary depending on the specific protein and should be determined empirically.
-
Protein Preparation:
-
Dissolve the purified protein in a suitable non-nucleophilic buffer (e.g., 50 mM sodium phosphate, 150 mM NaCl, pH 7.5).
-
If the protein is stored in a buffer containing interfering substances (like Tris or other nucleophiles), it must be exchanged into the reaction buffer using dialysis or a desalting column.
-
-
Preparation of FPTC Stock Solution:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
This stock solution should be prepared fresh and protected from moisture.
-
-
Labeling Reaction:
-
To the protein solution, add the FPTC stock solution to achieve the desired final molar excess (a 10-fold molar excess is a common starting point).
-
For example, to a 1 mL solution of a 100 µM protein solution, add 10 µL of the 10 mM FPTC stock solution.
-
Incubate the reaction mixture at room temperature for 2 hours with gentle stirring or rotation. The optimal incubation time may vary and should be determined experimentally.
-
-
Quenching the Reaction (Optional):
-
The reaction can be stopped by adding a small molecule thiol, such as β-mercaptoethanol or DTT, to a final concentration of 10-20 mM to consume any unreacted FPTC.
-
-
Removal of Excess FPTC:
-
Remove the unreacted FPTC and byproducts by size-exclusion chromatography (desalting column) or dialysis against a suitable storage buffer.
-
-
Analysis:
-
Confirm the labeling efficiency using techniques such as mass spectrometry (to observe the mass shift upon labeling) or UV-Vis spectroscopy if the label introduces a chromophore.
-
Visualizations
Caption: Reaction mechanism of this compound with a protein thiol.
Caption: Troubleshooting workflow for low labeling efficiency with FPTC.
Caption: Relationship between buffer pH, thiol species, and FPTC reactivity.
Strategies for improving the selectivity of 4-Fluorophenacyl thiocyanate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of 4-Fluorophenacyl thiocyanate. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to improve the selectivity and yield of your reaction.
Troubleshooting Guide
Low or No Product Yield
Low or no yield of this compound is a common issue. This guide provides a systematic approach to identify and resolve the potential causes.
Question: My reaction has resulted in a very low yield or no this compound. What are the potential causes and how can I address them?
Answer: A low or non-existent yield can stem from several factors. Follow this troubleshooting workflow to diagnose and solve the issue.
Formation of Side Products
The most common side product in this synthesis is the isomeric 4-Fluorophenacyl isothiocyanate. Minimizing its formation is key to improving the selectivity of the desired product.
Question: I am observing a significant amount of a side product in my reaction mixture. How can I identify and minimize it?
Answer: The primary side product is likely the isothiocyanate isomer. Here’s how to address this issue:
-
Identification: The thiocyanate and isothiocyanate isomers can often be distinguished by Thin Layer Chromatography (TLC) as they may have different Rf values. They can also be differentiated by IR spectroscopy, where the thiocyanate (-SCN) stretch appears around 2140-2160 cm⁻¹ and the isothiocyanate (-NCS) stretch is a broad, strong band around 2050-2150 cm⁻¹.
-
Minimization Strategies:
-
Temperature Control: Lower reaction temperatures generally favor the formation of the thiocyanate, which is the kinetic product. Isomerization to the more thermodynamically stable isothiocyanate is often promoted by higher temperatures.
-
Solvent Choice: The choice of solvent can influence the nucleophilicity of the thiocyanate anion. Protic solvents can solvate the nitrogen atom of the thiocyanate ion, favoring attack through the sulfur atom.
-
Reaction Time: Prolonged reaction times, especially at elevated temperatures, can lead to isomerization. It is advisable to monitor the reaction closely and work it up as soon as the starting material is consumed.
-
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the synthesis of this compound?
A1: The reaction typically proceeds via a nucleophilic substitution (S_N2) mechanism. The thiocyanate ion (SCN⁻) acts as a nucleophile, attacking the electrophilic carbon atom of the 4-Fluorophenacyl bromide, displacing the bromide ion.
Technical Support Center: Removal of Unreacted 4-Fluorophenacyl Thiocyanate from Protein Samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing unreacted 4-Fluorophenacyl thiocyanate from protein samples after labeling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the common methods to remove unreacted this compound from my protein sample?
A1: The most common and effective methods for removing small molecules like this compound from protein samples are dialysis, size exclusion chromatography (also known as desalting or gel filtration), and protein precipitation.[1][2][3] The choice of method depends on factors such as the properties of your protein, the required final sample concentration, and the downstream application.
Q2: How does dialysis work to remove small molecules?
A2: Dialysis is a separation technique based on the principle of selective diffusion across a semi-permeable membrane.[4][5] The protein sample is placed inside a dialysis bag or cassette with a specific molecular weight cut-off (MWCO) that is larger than the small molecule (this compound, MW: 181.2 g/mol ) but significantly smaller than the protein of interest. The dialysis container is then placed in a large volume of buffer. The concentration gradient drives the small, unreacted molecules to diffuse out of the sample and into the buffer, while the larger protein molecules are retained.[1][5]
Q3: What MWCO should I choose for my dialysis membrane?
A3: A general rule of thumb is to select a dialysis membrane with an MWCO that is at least 2-3 times smaller than the molecular weight of your protein of interest. This ensures efficient retention of your protein while allowing for the effective removal of the much smaller this compound. For example, if your protein is 30 kDa, a 10 kDa MWCO membrane would be a suitable choice.
Q4: Can I use size exclusion chromatography to remove the unreacted reagent?
A4: Yes, size exclusion chromatography (SEC) is a highly effective method for separating molecules based on their size.[6][7] In this technique, the sample is passed through a column packed with porous beads. Larger molecules (your protein) cannot enter the pores and thus travel a shorter path, eluting from the column first.[8] Smaller molecules (unreacted this compound) enter the pores, taking a longer, more tortuous path, and elute later.[9] This method is often referred to as "desalting" when used to remove small molecules.[2]
Q5: When is protein precipitation a suitable method?
A5: Protein precipitation is a useful technique when you need to concentrate your protein sample while simultaneously removing contaminants.[3][10] This method involves adding a precipitating agent, such as a cold organic solvent (e.g., acetone or ethanol) or an acid (e.g., trichloroacetic acid - TCA), to your sample.[11] This causes the protein to become insoluble and precipitate out of the solution. The unreacted this compound, being a small organic molecule, will likely remain in the supernatant. After centrifugation, the supernatant containing the unreacted reagent can be discarded, and the protein pellet can be washed and resolubilized in a suitable buffer.
Q6: My protein has low solubility. Which removal method is best?
A6: For proteins with low solubility, dialysis is often the gentlest method as it avoids changes in solvent composition that could lead to aggregation.[1] Size exclusion chromatography can also be suitable if an appropriate, solubility-maintaining buffer is used.[9] Protein precipitation should be approached with caution, as resolubilizing the protein pellet can be challenging for proteins prone to aggregation.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Residual this compound detected after dialysis. | Insufficient dialysis time or volume of dialysis buffer. | Increase the dialysis time and perform several buffer changes to maintain a steep concentration gradient. A common protocol involves dialyzing for 2 hours at room temperature or 4°C, changing the buffer, dialyzing for another 2 hours, changing the buffer again, and then dialyzing overnight at 4°C.[4][12] The volume of the dialysis buffer should be at least 200-500 times the volume of the sample.[5] |
| Incorrect MWCO of the dialysis membrane. | Ensure the MWCO of the dialysis membrane is appropriate for your protein size, allowing the small reagent to pass through freely while retaining your protein. | |
| Protein sample is diluted after removal of the reagent. | This is an inherent characteristic of dialysis and size exclusion chromatography. | If sample concentration is critical, consider using a centrifugal ultrafiltration device to concentrate the sample after purification.[13] Alternatively, protein precipitation can be used as it also serves to concentrate the protein. |
| Low protein recovery after size exclusion chromatography. | The protein is interacting with the chromatography resin. | Ensure you are using an inert size exclusion resin, such as one made of agarose or polyacrylamide.[8] Optimize the buffer composition; for instance, adjusting the ionic strength can sometimes reduce non-specific interactions. |
| The protein is aggregating on the column. | Use a buffer that is known to maintain the stability and solubility of your protein. Running the chromatography at a lower temperature (e.g., 4°C) may also help. | |
| Difficulty resolubilizing the protein pellet after precipitation. | The precipitating agent has caused irreversible denaturation or aggregation. | Try different precipitation methods. For example, acetone precipitation at -20°C is often gentler than TCA precipitation. When resolubilizing, use a buffer optimized for your protein's solubility, which may include detergents or denaturants if compatible with downstream applications. |
| Contaminating proteins are co-precipitated. | The precipitation conditions are not specific enough for your protein of interest. | Consider a fractional precipitation approach, where the concentration of the precipitating agent is gradually increased to selectively precipitate your target protein.[10] |
Experimental Protocols
Protocol 1: Removal of Unreacted this compound by Dialysis
-
Membrane Preparation: Prepare the dialysis membrane according to the manufacturer's instructions. This may involve rinsing with water or a specific buffer.
-
Sample Loading: Carefully load your protein sample into the dialysis tubing or cassette, ensuring no air bubbles are trapped.
-
Dialysis: Immerse the sealed dialysis container in a beaker containing a large volume (200-500 times the sample volume) of an appropriate buffer (e.g., PBS).[5] Stir the buffer gently on a magnetic stir plate.
-
Buffer Changes:
-
Sample Recovery: Carefully remove the dialysis container from the buffer and recover your protein sample.
Protocol 2: Removal of Unreacted this compound by Size Exclusion Chromatography (Desalting Column)
-
Column Equilibration: Equilibrate the desalting column with 4-5 column volumes of your desired buffer.
-
Sample Application: Apply your protein sample to the top of the column. The sample volume should not exceed the manufacturer's recommendation, typically around 10% of the total column volume, to ensure good resolution.[14]
-
Elution: Elute the sample with the equilibration buffer. The larger protein will travel faster through the column and elute first.
-
Fraction Collection: Collect fractions as the sample elutes from the column.
-
Analysis: Analyze the collected fractions for protein content (e.g., by measuring absorbance at 280 nm) to identify the fractions containing your purified, labeled protein.
Protocol 3: Removal of Unreacted this compound by Acetone Precipitation
-
Pre-chill Acetone: Place a bottle of pure acetone at -20°C for at least 30 minutes.
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Sample Preparation: Place your protein sample in a centrifuge tube that is compatible with acetone.
-
Precipitation: Add 4 volumes of the pre-chilled acetone to your protein sample. For example, for every 1 mL of your sample, add 4 mL of cold acetone. Mix gently by inverting the tube.
-
Incubation: Incubate the mixture at -20°C for 60 minutes to allow the protein to precipitate.
-
Centrifugation: Centrifuge the sample at 13,000-15,000 x g for 10 minutes at 4°C to pellet the precipitated protein.
-
Supernatant Removal: Carefully decant and discard the supernatant, which contains the unreacted this compound.
-
Washing (Optional): Add a small volume of cold acetone to the pellet to wash away any remaining contaminants and centrifuge again. Discard the supernatant.
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Drying: Allow the protein pellet to air-dry for 5-10 minutes to remove any residual acetone. Do not over-dry, as this can make resolubilization difficult.
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Resolubilization: Add a suitable buffer to the protein pellet and gently vortex or pipette up and down to redissolve the protein.
Visualizations
Caption: Workflow for removing unreacted reagent.
Caption: Troubleshooting decision tree.
References
- 1. Dialysis in Protein Purification - Creative Proteomics [creative-proteomics.com]
- 2. Dialysis or Desalting? Choosing a Protein Purification Method - Life in the Lab [thermofisher.com]
- 3. Protein precipitation - Wikipedia [en.wikipedia.org]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. home.sandiego.edu [home.sandiego.edu]
- 6. goldbio.com [goldbio.com]
- 7. Size Exclusion Chromatography for Protein Purification | MtoZ Biolabs [mtoz-biolabs.com]
- 8. How Do Size Exclusion Columns Work in Protein Purification? [synapse.patsnap.com]
- 9. Size exclusion chromatography for protein purification - ProteoGenix [proteogenix.science]
- 10. Protein precipitation: A comprehensive guide | Abcam [abcam.com]
- 11. bioquochem.com [bioquochem.com]
- 12. creative-biostructure.com [creative-biostructure.com]
- 13. interchim.fr [interchim.fr]
- 14. Size-Exclusion Chromatography for the Analysis of Protein Biotherapeutics and their Aggregates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Mass Spectra of 4-Fluorophenacyl Thiocyanate-Adducted Proteins
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Fluorophenacyl thiocyanate-adducted proteins. The information is designed to address specific issues that may be encountered during mass spectrometric analysis.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of proteins modified by this compound.
Problem 1: No or low-efficiency adduction of the target protein.
-
Possible Cause: Suboptimal reaction conditions.
-
Solution:
-
pH: Ensure the reaction buffer is at a pH between 7.5 and 8.5. The cysteine thiol is more nucleophilic in its deprotonated state (thiolate), which is favored at slightly alkaline pH.
-
Reducing Agent: Prior to adding the this compound, ensure that the protein's cysteine residues are fully reduced. This can be achieved by incubating the protein with a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP). TCEP is often preferred as it does not need to be removed before the alkylation step.
-
Reagent Concentration: Use a 5- to 20-fold molar excess of this compound over the concentration of cysteine residues.
-
Incubation Time and Temperature: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight. Longer incubation times may be necessary for less reactive cysteines.
-
Problem 2: Unexpected or multiple mass shifts observed in the mass spectrum.
-
Possible Cause: Off-target modifications or degradation of the reagent.
-
Solution:
-
Reagent Purity: Ensure the this compound is of high purity and has been stored correctly, protected from light and moisture, to prevent degradation.
-
Side Reactions: Besides cysteine, other nucleophilic residues like lysine, histidine, and the N-terminus can potentially be modified, although cysteine is the primary target for phenacyl compounds. To minimize off-target reactions, maintain the pH below 8.5 and limit the excess of the alkylating reagent.
-
Hydrolysis: this compound can hydrolyze. Prepare the reagent solution fresh before each use.
-
Problem 3: Poor fragmentation of the adducted peptide in MS/MS.
-
Possible Cause: The adducted peptide may be difficult to fragment under standard collision-induced dissociation (CID) conditions.
-
Solution:
-
Fragmentation Method: Employ alternative fragmentation techniques such as Higher-energy Collisional Dissociation (HCD) or Electron Transfer Dissociation (ETD). ETD can be particularly useful for preserving the modification on the peptide backbone.
-
Collision Energy: Optimize the collision energy to achieve a balance between precursor ion depletion and the generation of informative fragment ions.
-
Frequently Asked Questions (FAQs)
This section addresses common questions related to the mass spectrometric analysis of this compound-adducted proteins.
Q1: What is the expected mass shift for a protein adducted with this compound?
The reaction of this compound with a cysteine residue results in the addition of a 4-Fluorophenacyl group and the loss of the thiocyanate group. The expected monoisotopic mass shift is +136.0423 Da .
This is calculated from the molecular formula of the 4-Fluorophenacyl group (C8H6FO).
Q2: What are the characteristic fragmentation patterns for a 4-Fluorophenacyl-adducted peptide in an MS/MS spectrum?
While specific fragmentation data for this compound adducts is not extensively published, based on the behavior of similar phenacyl adducts, the following fragmentation patterns can be anticipated:
-
Neutral Loss: A characteristic neutral loss of the entire 4-Fluorophenacyl group (136.0423 Da) from the precursor ion is possible.
-
Fragment Ions:
-
A prominent fragment ion at m/z 137.0498 corresponding to the protonated 4-Fluorophenacyl moiety ([C8H6FO + H]+).
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A fragment ion at m/z 109.0402 corresponding to the fluorobenzoyl cation ([C7H4FO]+), resulting from the cleavage of the bond between the carbonyl group and the methylene group.
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A fragment ion at m/z 95.0241 corresponding to the fluorophenyl cation ([C6H4F]+).
-
The presence of these signature ions in the MS/MS spectrum can help confirm the identity of the modification.
Q3: Which amino acid residues are targeted by this compound?
The primary target for this compound is the thiol group of cysteine residues due to its high nucleophilicity. While reactions with other nucleophilic residues such as lysine, histidine, and the N-terminus are possible, they are generally less favorable and can be minimized by controlling the reaction conditions (e.g., pH).
Q4: How can I confirm that the adduction has occurred at a specific cysteine residue?
To identify the specific site of modification, you will need to perform "bottom-up" proteomics:
-
Alkylation: React your protein with this compound.
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Digestion: Digest the adducted protein into smaller peptides using a protease such as trypsin.
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LC-MS/MS Analysis: Separate the peptides by liquid chromatography and analyze them by tandem mass spectrometry.
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Data Analysis: Search the resulting MS/MS data against a protein sequence database, specifying a variable modification of +136.0423 Da on cysteine residues. The sequencing software will identify the peptide containing the modification and pinpoint the exact cysteine residue that was adducted.
Quantitative Data Summary
| Parameter | Value |
| Monoisotopic Mass of 4-Fluorophenacyl group (C8H6FO) | 136.0423 Da |
| Expected Mass Shift upon Cysteine Adduction | +136.0423 Da |
| Characteristic Fragment Ion (Protonated Adduct) | m/z 137.0498 |
| Characteristic Fragment Ion (Fluorobenzoyl cation) | m/z 109.0402 |
| Characteristic Fragment Ion (Fluorophenyl cation) | m/z 95.0241 |
Experimental Protocols
A general protocol for the modification of a protein with this compound followed by mass spectrometric analysis is provided below. This protocol may require optimization depending on the specific protein and instrumentation used.
Materials:
-
Purified protein of interest
-
This compound
-
Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
-
Ammonium bicarbonate buffer (50 mM, pH 8.0)
-
Urea (for denaturation, if necessary)
-
Trypsin (mass spectrometry grade)
-
Formic acid
-
Acetonitrile
-
Ultrapure water
Protocol:
-
Protein Preparation:
-
Dissolve the protein in 50 mM ammonium bicarbonate buffer. If the protein is not soluble, denaturation with 6 M urea may be necessary.
-
Determine the protein concentration.
-
-
Reduction of Disulfide Bonds:
-
Add DTT to a final concentration of 10 mM.
-
Incubate at 56°C for 30 minutes.
-
(If using TCEP, add to a final concentration of 5 mM and incubate at room temperature for 30 minutes).
-
-
Alkylation with this compound:
-
Prepare a fresh solution of this compound in a compatible solvent (e.g., acetonitrile or DMSO).
-
Add a 10-fold molar excess of this compound to the protein solution.
-
Incubate at room temperature for 1 hour in the dark.
-
-
Quenching the Reaction (Optional):
-
Add DTT to a final concentration of 20 mM to quench any unreacted this compound.
-
-
Sample Cleanup (for intact protein analysis) or Digestion (for peptide mapping):
-
For Intact Protein Analysis: Desalt the sample using a suitable method (e.g., C4 ZipTip) prior to infusion into the mass spectrometer.
-
For Peptide Mapping:
-
If urea was used, dilute the sample with 50 mM ammonium bicarbonate buffer to reduce the urea concentration to below 1 M.
-
Add trypsin at a 1:50 (w/w) ratio (trypsin:protein).
-
Incubate at 37°C overnight.
-
Stop the digestion by adding formic acid to a final concentration of 0.1%.
-
-
-
LC-MS/MS Analysis:
-
Desalt the digested peptides using a C18 StageTip or ZipTip.
-
Analyze the peptides by LC-MS/MS using a suitable chromatographic gradient and mass spectrometer settings.
-
-
Data Analysis:
-
Search the acquired MS/MS data against the relevant protein sequence database using a search engine (e.g., Mascot, Sequest, MaxQuant).
-
Specify a variable modification of +136.0423 Da on cysteine residues.
-
Manually inspect the MS/MS spectra of identified adducted peptides to confirm the presence of characteristic fragment ions.
-
Visualizations
Caption: Experimental workflow for the analysis of this compound-adducted proteins.
Caption: Proposed fragmentation pathway of a 4-Fluorophenacyl adducted peptide.
Optimization of reaction conditions for synthesizing thiocyanates
Welcome to the technical support center for the synthesis of organic thiocyanates. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions to help you optimize your reaction conditions and overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing organic thiocyanates?
A1: Several primary methods are used for synthesizing organic thiocyanates, each with its own advantages and substrate scope. The most prevalent methods include:
-
Nucleophilic Substitution: This is a widely used method involving the reaction of an alkyl halide with an alkali metal thiocyanate, such as sodium or potassium thiocyanate, typically in a polar solvent like ethanol.[1] A key challenge with this route is the potential formation of the isomeric isothiocyanate as a byproduct.[1]
-
From Alcohols: Alcohols can be converted to thiocyanates using reagents like triphenylphosphine/diethylazodicarboxylate/NH4SCN or by using sulfuryl fluoride (SO2F2) to promote C-O bond cleavage with ammonium thiocyanate.[2]
-
Sandmeyer Reaction: For synthesizing aryl thiocyanates, the Sandmeyer reaction is a traditional approach. It involves treating a diazonium salt with a copper(I) thiocyanate solution.[1] Modern variations of this reaction using dry arenediazonium o-benzenedisulfonimides can offer higher yields and minimize the formation of isothiocyanate isomers.[2]
-
Thiocyanation of Aromatic Compounds: Electron-rich aromatic compounds can undergo electrophilic thiocyanation.[1] This can be achieved using thiocyanogen, or with catalyst systems like iron(III) chloride with N-thiocyanatosaccharin.[2][3]
-
From Thiols: Thiols can be directly converted to thiocyanates through S-cyanation using various cyanating agents.[4][5]
Q2: My reaction is producing a significant amount of isothiocyanate isomer. How can I improve the selectivity for the thiocyanate?
A2: The formation of the isothiocyanate (R-NCS) is a common side reaction, particularly when using substrates that can form stable carbocations (e.g., benzylic or allylic halides) or under conditions that favor thermodynamic control.[1][6] To favor the formation of the thiocyanate (R-SCN), consider the following:
-
Solvent Choice: Polar aprotic solvents like DMF or DMSO can favor the formation of the thiocyanate over the isothiocyanate.
-
Leaving Group: A good leaving group on your substrate will facilitate a clean SN2 reaction, which typically favors the formation of the thiocyanate.
-
Temperature: Lower reaction temperatures generally favor the kinetically controlled product, which is often the thiocyanate. Isomerization to the more thermodynamically stable isothiocyanate can occur at higher temperatures.[6]
-
Substrate Type: For substrates prone to forming isothiocyanates, such as those that react via an SN1-type mechanism, alternative synthetic routes that avoid carbocationic intermediates should be considered.[1] For aryl thiocyanates, using arenediazonium salts in Sandmeyer reactions has been shown to produce only trace amounts of isothiocyanate isomers.[2]
Q3: The yield of my thiocyanation reaction is low. What are the common causes and how can I improve it?
A3: Low yields can stem from several factors. Here's a systematic approach to troubleshooting:
-
Reagent Quality: Ensure the purity and reactivity of your starting materials and reagents. Thiocyanate salts can be hygroscopic, and moisture can interfere with the reaction.
-
Reaction Conditions:
-
Temperature: The optimal temperature can vary significantly depending on the substrate and reagents. If the reaction is slow, a modest increase in temperature may be beneficial. However, be cautious of side reactions or decomposition at higher temperatures.
-
Reaction Time: Monitor the reaction progress using techniques like TLC or GC-MS to determine the optimal reaction time. Insufficient time will lead to incomplete conversion, while prolonged reaction times might lead to product decomposition or side product formation.
-
Solvent: The choice of solvent is crucial. It should be inert to the reaction conditions and effectively dissolve the reactants. For nucleophilic substitution reactions, polar aprotic solvents are often a good choice.
-
-
Catalyst (if applicable): If you are using a catalyst, ensure it is active and used in the correct loading. For example, in the thiocyanation of arenes, iron(III) chloride has been shown to be an effective Lewis acid catalyst.[2][3] Copper catalysts are also used in cross-coupling reactions to form aryl thiocyanates.[2]
-
Work-up and Purification: Product loss during extraction and purification can significantly impact the final yield. Optimize your work-up procedure to minimize losses.
Troubleshooting Guide
This section provides solutions to specific problems you might encounter during the synthesis of thiocyanates.
Problem 1: Incomplete conversion of starting material.
| Possible Cause | Suggested Solution |
| Insufficient reaction time or temperature. | Monitor the reaction progress over time at a given temperature. If the reaction stalls, consider a moderate increase in temperature. |
| Poor quality of reagents. | Use freshly purified starting materials and dry solvents. Ensure your thiocyanate salt is anhydrous. |
| Inefficient catalyst. | For catalyzed reactions, try a different catalyst or increase the catalyst loading. For example, in the thiocyanation of some arenes, a 10 mol % catalyst loading of iron(III) chloride was necessary for good conversion.[3] |
Problem 2: Formation of multiple unidentified byproducts.
| Possible Cause | Suggested Solution |
| Decomposition of starting material or product. | Lower the reaction temperature. Consider using a milder thiocyanating agent. |
| Side reactions with the solvent. | Choose a more inert solvent. |
| Presence of impurities. | Purify all starting materials before the reaction. |
Problem 3: Difficulty in purifying the final product.
| Possible Cause | Suggested Solution |
| Product co-elutes with starting material or byproducts. | Optimize your chromatography conditions (e.g., change the solvent system, use a different stationary phase). |
| Product is an oil and difficult to handle. | Consider converting the product to a solid derivative for easier purification and characterization, if feasible. |
| Emulsion formation during aqueous work-up. | Add a small amount of brine to the aqueous layer to break the emulsion. |
Experimental Protocols
Representative Protocol: Synthesis of an Aryl Thiocyanate via Iron(III) Chloride Catalysis
This protocol is adapted from a method for the regioselective thiocyanation of activated arenes.[3]
Materials:
-
Activated arene (e.g., anisole)
-
N-thiocyanatosaccharin
-
Anhydrous Iron(III) chloride (FeCl3)
-
Anhydrous solvent (e.g., dichloromethane)
Procedure:
-
To a solution of the activated arene in the anhydrous solvent, add N-thiocyanatosaccharin.
-
Add anhydrous Iron(III) chloride (typically 10 mol %) to the mixture.
-
Stir the reaction mixture at room temperature. Reaction times are often short, ranging from 5 to 30 minutes for highly activated arenes.[3]
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Data Presentation
Table 1: Effect of Catalyst on the Thiocyanation of an Activated Arene
The following table summarizes the effect of a Lewis base co-catalyst on the iron(III) chloride-catalyzed thiocyanation of 2-methyl-4-nitro-1-phenoxybenzene.[3]
| Catalyst System | Reaction Time | Yield of Aryl Thiocyanate |
| 10 mol % FeCl3 | 18 hours | 43% |
| 10 mol % FeCl3 with diphenyl selenide | 1 hour | 91% |
Visual Guides
Troubleshooting Workflow for Low Yield in Thiocyanate Synthesis
The following diagram outlines a logical workflow for troubleshooting low yields in your thiocyanation reaction.
References
Technical Support Center: Covalent Probe and Therapeutic Development
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to assist researchers, scientists, and drug development professionals in navigating the complexities of covalent probe and therapeutic development.
I. Troubleshooting Guides & FAQs
This section addresses common challenges encountered during the development of covalent inhibitors, providing practical advice and solutions in a question-and-answer format.
Off-Target Effects and Selectivity
Q1: My covalent probe shows significant off-target binding in a chemoproteomics experiment. How can I improve its selectivity?
A1: High off-target binding is a common challenge stemming from the inherent reactivity of the electrophilic warhead.[1][2][3] Here are several strategies to enhance selectivity:
-
Tune Warhead Reactivity: The reactivity of the electrophile is a critical determinant of selectivity.[4][5] Highly reactive warheads can bind promiscuously to off-target proteins.[6] Consider synthesizing analogs with less reactive warheads. For instance, acrylamides are generally less reactive than chloroacetamides.[7] The goal is to strike a balance where the warhead is reactive enough to bind the intended target but not so reactive that it interacts with numerous other proteins.
-
Optimize the Scaffold: The non-covalent binding affinity of the scaffold directs the warhead to the target protein's binding pocket, increasing the effective concentration of the electrophile near the desired nucleophilic residue.[8] Improving the scaffold's affinity and optimizing its geometry can significantly enhance selectivity by favoring binding to the on-target protein over off-targets.[9]
-
Target Less Abundant Nucleophiles: Cysteine is a common target for covalent inhibitors due to its high nucleophilicity.[10] However, targeting a cysteine residue that is unique or located in a specific binding pocket not present in other proteins can improve selectivity.
Q2: How do I experimentally validate the selectivity of my covalent inhibitor?
A2: A multi-pronged approach is necessary to confidently assess the selectivity of a covalent probe:
-
Chemoproteomics: This is a powerful, unbiased method to identify on- and off-target proteins directly in a complex biological system.[11][12][13] Techniques like activity-based protein profiling (ABPP) can provide a global view of protein engagement.
-
Kinase Profiling (for kinase inhibitors): Screen your inhibitor against a panel of kinases to determine its selectivity profile within the kinome. This can reveal off-target kinase interactions that may lead to undesired effects.[14]
-
Cellular Target Engagement Assays: Confirm that the inhibitor engages the intended target in a cellular context at relevant concentrations. This can be achieved through techniques like Western blotting to probe downstream signaling pathways or cellular thermal shift assays (CETSA).
-
Use of a Non-reactive Analog: Synthesize a control compound where the reactive warhead is modified to be non-reactive. This analog should retain the same scaffold but be incapable of covalent bond formation. Comparing the cellular effects of the active probe and the non-reactive analog can help distinguish on-target from off-target effects.
Q3: What are common artifacts in covalent probe screening and how can I avoid them?
A3: Covalent screening can be prone to artifacts that lead to false positives. Here are some common issues and how to mitigate them:
-
Promiscuous Binders: Highly reactive compounds can bind non-specifically to many proteins.[6][15] Filtering hits based on their reactivity profile (e.g., using a GSH reactivity assay) can help eliminate these.
-
Assay Interference: Some compounds can interfere with the assay technology itself, for example, by causing protein aggregation.[16] It is crucial to perform counter-screens to rule out such artifacts.
-
Lack of a Clear Structure-Activity Relationship (SAR): True hits should exhibit a discernible SAR, where small chemical modifications lead to predictable changes in activity. A flat SAR may indicate a non-specific mechanism of action.[6]
Warhead Reactivity
Q1: How can I measure the reactivity of my covalent warhead?
A1: The glutathione (GSH) reactivity assay is a widely used method to assess the intrinsic reactivity of an electrophilic warhead.[4][15][17] GSH is a tripeptide containing a cysteine residue and is present at high concentrations in cells, making it a relevant physiological nucleophile.[5] The assay measures the rate at which the covalent inhibitor reacts with GSH, typically by monitoring the disappearance of the parent compound and the appearance of the GSH adduct over time using LC-MS.[17] The reactivity is often expressed as the half-life (t1/2) of the compound in the presence of GSH.
Q2: What is a desirable GSH half-life for a covalent inhibitor?
A2: There is no universal "ideal" GSH half-life, as the optimal reactivity depends on the specific target and the desired therapeutic window. However, some general guidelines exist:
-
Highly Reactive: Compounds with a very short GSH half-life (e.g., < 10 minutes) are often considered too reactive and may exhibit off-target toxicity.[4]
-
Moderately Reactive: A longer half-life generally indicates a less reactive, and potentially more selective, compound.
-
Context is Key: The GSH reactivity data should be interpreted in the context of the on-target potency (k_inact/K_I). A highly potent inhibitor may be effective even with a relatively short GSH half-life, as it can rapidly bind its target before reacting with GSH.
Kinetic Analysis
Q1: What are k_inact and K_I, and why are they important for covalent inhibitors?
A1: For irreversible covalent inhibitors, the potency is best described by the second-order rate constant, k_inact/K_I, rather than a simple IC50 value.[18][19]
-
K_I (Inhibition Constant): This represents the initial, reversible binding affinity of the inhibitor for the target protein. A lower K_I indicates a tighter initial binding.
-
k_inact (Maximal Rate of Inactivation): This is the first-order rate constant for the formation of the covalent bond once the inhibitor is non-covalently bound to the target. It reflects the chemical reactivity of the warhead within the binding pocket.
-
k_inact/K_I (Second-Order Rate Constant): This ratio is a measure of the overall efficiency of the covalent inhibitor, taking into account both binding affinity and reactivity.[19] It allows for a more accurate comparison of the potency of different covalent inhibitors.[18]
Q2: How do I interpret k_inact/K_I data?
A2: A higher k_inact/K_I value indicates a more efficient and potent covalent inhibitor. When optimizing a covalent inhibitor series, the goal is generally to maximize the k_inact/K_I value. This can be achieved by:
-
Increasing Affinity (decreasing K_I): Modifying the scaffold to improve non-covalent interactions with the target protein.
-
Increasing Reactivity (increasing k_inact): Modifying the warhead to accelerate the rate of covalent bond formation. However, as mentioned earlier, excessive reactivity can lead to off-target effects.
It is important to consider both parameters. A high k_inact/K_I can be achieved through a very tight initial binding (low K_I) even with a moderately reactive warhead (moderate k_inact), which is often the desired profile for a selective covalent inhibitor.[4]
Cell Permeability
Q1: My covalent probe has poor cell permeability. What are the potential reasons and how can I improve it?
A1: Poor cell permeability is a common issue for covalent probes, which are often larger and more polar than typical small molecule drugs. Key factors influencing permeability include:
-
Physicochemical Properties: High molecular weight, large polar surface area (PSA), and a high number of hydrogen bond donors and acceptors can all negatively impact passive diffusion across the cell membrane.
-
Efflux Transporters: The compound may be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump it out of the cell.[17]
Strategies for Improvement:
-
Optimize Physicochemical Properties:
-
Reduce molecular weight and PSA where possible without compromising on-target activity.
-
Mask polar functional groups through prodrug strategies.
-
-
Investigate and Mitigate Efflux:
-
Conduct a Caco-2 permeability assay with and without an efflux transporter inhibitor (e.g., verapamil for P-gp) to determine if your compound is a substrate.[17]
-
If efflux is a problem, structural modifications can be made to reduce recognition by the transporter.
-
Q2: What are some common issues when performing a Caco-2 permeability assay?
A2: The Caco-2 assay is a valuable tool but can be technically challenging. Common problems include:
-
Monolayer Integrity: The Caco-2 cells must form a tight, confluent monolayer to accurately model the intestinal barrier. The integrity of the monolayer should be confirmed by measuring the transepithelial electrical resistance (TEER).[17] Low TEER values indicate a leaky monolayer and will lead to inaccurate permeability measurements.
-
Compound Stability: The test compound must be stable in the assay buffer for the duration of the experiment. Stability should be assessed beforehand.
-
Low Recovery: Low recovery of the compound at the end of the assay can be due to several factors, including poor solubility, non-specific binding to the assay plate, or metabolism by the Caco-2 cells.[20]
II. Data Presentation
This section provides quantitative data to aid in the design and interpretation of experiments.
Table 1: Reactivity of Common Covalent Warheads with Glutathione (GSH)
| Warhead | Representative Structure | GSH Half-life (t1/2) | Reactivity Class |
| Acrylamide | Generally > 60 min | Low to Moderate | |
| Chloroacetamide | < 30 min | Moderate to High | |
| Vinyl Sulfonamide | Variable | Moderate | |
| Epoxide | Variable | High | |
| Nitrile | Generally very long | Reversible/Low |
Note: GSH half-life values are highly dependent on the specific molecule and assay conditions. The values presented here are for general guidance.[4][7]
Table 2: Kinetic Parameters of Selected Covalent Kinase Inhibitors
| Inhibitor | Target Kinase | K_I (nM) | k_inact (s⁻¹) | k_inact/K_I (M⁻¹s⁻¹) |
| Ibrutinib | BTK | 4.8 | 0.013 | 2.7 x 10⁶ |
| Afatinib | EGFR | 0.5 | 0.04 | 8.0 x 10⁷ |
| Neratinib | HER2 | 6.4 | 0.002 | 3.1 x 10⁵ |
| Sotorasib | KRAS G12C | 120 | 0.001 | 8.3 x 10³ |
Data compiled from various sources and are approximate. Values can vary based on experimental conditions.[4][9][19][21]
Table 3: Caco-2 Permeability of Representative Drugs
| Compound | Permeability Classification | Apparent Permeability (Papp) (10⁻⁶ cm/s) |
| Propranolol | High | > 10 |
| Metoprolol | Moderate | 1 - 10 |
| Atenolol | Low | < 1 |
| Verapamil | High (P-gp substrate) | > 10 (A-B), significantly higher (B-A) |
Papp values are a general guide and can vary between laboratories and assay conditions.[3][22][23]
III. Experimental Protocols
This section provides detailed methodologies for key experiments in covalent probe development.
Chemoproteomic Off-Target Identification
This protocol outlines a general workflow for identifying the cellular targets of a covalent inhibitor using a competitive chemoproteomic approach.
Objective: To identify the on- and off-target proteins of a covalent inhibitor in a cellular context.
Principle: A broad-spectrum covalent probe (often targeting a specific amino acid like cysteine) is used to label proteins in a cell lysate. In a competitive experiment, the lysate is pre-incubated with the covalent inhibitor of interest, which will bind to its targets and prevent their labeling by the probe. The differences in probe labeling between the inhibitor-treated and control samples are then quantified by mass spectrometry to identify the inhibitor's targets.[11]
Methodology:
-
Cell Culture and Lysis:
-
Culture cells of interest to the desired confluency.
-
Harvest and lyse the cells in a suitable buffer to prepare a whole-cell proteome.
-
-
Competitive Labeling:
-
Divide the cell lysate into two groups: control (DMSO) and experimental (covalent inhibitor).
-
Incubate the lysates with either DMSO or a range of concentrations of the covalent inhibitor for a specified time.
-
Add a broad-spectrum, alkyne-functionalized covalent probe to all samples and incubate to label accessible reactive residues.
-
-
Click Chemistry and Enrichment:
-
Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction to attach a biotin tag to the probe-labeled proteins.
-
Enrich the biotinylated proteins using streptavidin-coated beads.
-
-
Sample Preparation for Mass Spectrometry:
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads.
-
Digest the proteins into peptides using trypsin.
-
-
LC-MS/MS Analysis and Data Interpretation:
-
Analyze the peptide samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify and quantify the labeled peptides in each sample.
-
Proteins that show a dose-dependent decrease in probe labeling in the inhibitor-treated samples compared to the control are identified as targets of the covalent inhibitor.
-
Glutathione (GSH) Reactivity Assay
Objective: To determine the intrinsic reactivity of a covalent inhibitor by measuring its rate of reaction with glutathione.
Methodology:
-
Preparation of Solutions:
-
Prepare a stock solution of the covalent inhibitor in a suitable solvent (e.g., DMSO).
-
Prepare a stock solution of GSH in an appropriate assay buffer (e.g., phosphate-buffered saline, PBS).
-
-
Assay Setup:
-
In a microplate or vial, combine the assay buffer, GSH solution, and the covalent inhibitor to initiate the reaction. A typical final concentration for GSH is 1-5 mM.
-
Include a control sample without GSH to assess the stability of the compound in the assay buffer.
-
-
Time-Course Monitoring:
-
Incubate the reaction mixture at a constant temperature (e.g., 37°C).
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the reaction mixture and quench the reaction (e.g., by adding an excess of a quenching agent or by immediate dilution and analysis).
-
-
LC-MS Analysis:
-
Analyze the samples by LC-MS to measure the concentration of the remaining parent compound and, if possible, the formation of the GSH adduct.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
The slope of the resulting linear fit corresponds to the observed rate constant (k_obs).
-
The half-life (t1/2) can be calculated using the formula: t1/2 = 0.693 / k_obs.
-
Determination of k_inact and K_I
Objective: To determine the kinetic parameters of an irreversible covalent inhibitor.
Methodology:
-
Enzyme and Substrate Preparation:
-
Prepare the purified target enzyme and a suitable substrate for which a continuous assay is available (e.g., a fluorogenic or colorimetric substrate).
-
-
Assay Setup:
-
In a microplate, set up a series of reactions containing the enzyme and a range of concentrations of the covalent inhibitor.
-
Include a control reaction with no inhibitor.
-
-
Progress Curve Measurement:
-
Initiate the enzymatic reaction by adding the substrate.
-
Monitor the reaction progress (e.g., fluorescence or absorbance) over time in a plate reader.
-
-
Data Analysis:
-
For each inhibitor concentration, fit the progress curve data to an equation that describes the time-dependent inactivation of the enzyme. This will yield an observed rate of inactivation (k_obs) for each inhibitor concentration.
-
Plot the k_obs values against the inhibitor concentration.
-
Fit this secondary plot to the Michaelis-Menten equation for irreversible inhibitors: k_obs = k_inact * [I] / (K_I + [I]), where [I] is the inhibitor concentration.
-
This fit will provide the values for k_inact and K_I. The ratio k_inact/K_I can then be calculated.[18][19][24][25][26][27]
-
Caco-2 Cell Permeability Assay
Objective: To assess the intestinal permeability of a compound and determine if it is a substrate for efflux transporters.
Methodology:
-
Cell Culture:
-
Culture Caco-2 cells on permeable Transwell inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
-
Monolayer Integrity Check:
-
Measure the TEER of the cell monolayers to ensure their integrity. A high TEER value is indicative of a tight monolayer.[17]
-
-
Transport Experiment:
-
The assay is performed in two directions:
-
Apical to Basolateral (A-B): The compound is added to the apical (upper) chamber, and its appearance in the basolateral (lower) chamber is measured over time. This mimics absorption from the gut into the bloodstream.
-
Basolateral to Apical (B-A): The compound is added to the basolateral chamber, and its appearance in the apical chamber is measured. This is used to assess active efflux.
-
-
To investigate the role of specific efflux transporters, the experiment can be repeated in the presence of a known inhibitor (e.g., verapamil for P-gp).[17]
-
-
Sample Analysis:
-
At various time points, samples are taken from the receiver chamber and the concentration of the compound is quantified by LC-MS/MS.
-
-
Data Analysis:
-
The apparent permeability coefficient (Papp) is calculated for both the A-B and B-A directions.
-
The efflux ratio (ER) is calculated as the ratio of Papp (B-A) to Papp (A-B). An ER greater than 2 is generally considered indicative of active efflux.[17]
-
IV. Visualizations
This section provides diagrams to illustrate key experimental workflows and concepts in covalent inhibitor development.
Caption: Workflow for Chemoproteomic Off-Target Identification.
Caption: Two-step mechanism of irreversible covalent inhibition.
Caption: Workflow for the Caco-2 Cell Permeability Assay.
References
- 1. cyverse-network-analysis-tutorial.readthedocs-hosted.com [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 2. Quantitative Analysis of Occupancy and Selectivity of Covalent Small Molecule Drug Targets [chomixbio.com]
- 3. The apparent permeabilities of Caco-2 cells to marketed drugs: magnitude, and independence from both biophysical properties and endogenite similarities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pak.elte.hu [pak.elte.hu]
- 8. The Taxonomy of Covalent Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. enzymlogic.com [enzymlogic.com]
- 10. biorxiv.org [biorxiv.org]
- 11. Chemoproteomic methods for covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Selective and Effective: Current Progress in Computational Structure-Based Drug Discovery of Targeted Covalent Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. DEL Screen Artifacts: How to Find and Avoid Them - X-Chem [x-chemrx.com]
- 16. Caco-2 Cell Tips for Reliable Intestinal Permeability Models [mimetas.com]
- 17. creative-bioarray.com [creative-bioarray.com]
- 18. kinact / KI Assay for Irreversible Covalent Compounds | Domainex [domainex.co.uk]
- 19. shop.carnabio.com [shop.carnabio.com]
- 20. Caco-2 Permeability | Evotec [evotec.com]
- 21. researchgate.net [researchgate.net]
- 22. Understanding the Caco-2 Permeability Assay: A Critical Tool in Drug Development | MolecularCloud [molecularcloud.org]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. criver.com [criver.com]
- 27. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Phenacyl-Based Reagents for Protein Modification: 4-Fluorophenacyl Thiocyanate vs. Phenacyl Halides
For Researchers, Scientists, and Drug Development Professionals
The targeted chemical modification of proteins is a cornerstone of modern chemical biology and drug development, enabling the study of protein function, the development of antibody-drug conjugates, and the creation of novel protein-based therapeutics. Among the various strategies for protein modification, the alkylation of cysteine residues by α-haloacetophenones (phenacyl halides) and related reagents is a well-established method due to the high nucleophilicity of the cysteine thiol group.[1][2][3] This guide provides a comparative analysis of 4-fluorophenacyl thiocyanate and other common phenacyl halides (bromide and chloride) for protein modification, offering insights into their reactivity, selectivity, and stability, supported by experimental protocols and logical workflows.
Introduction to Phenacyl-Based Cysteine Modification
Phenacyl halides and their derivatives are electrophilic reagents that react with the nucleophilic thiol group of cysteine residues via an SN2 mechanism to form a stable thioether bond.[1][4] The general reaction scheme is depicted below:
Figure 1: General reaction of a phenacyl halide with a cysteine residue. This diagram illustrates the nucleophilic attack of the cysteine thiol on the α-carbon of the phenacyl halide, leading to the formation of a stable thioether bond and the release of a hydrogen halide.
The reactivity of the phenacyl reagent is influenced by the nature of the leaving group (X) and any substituents on the phenyl ring. This guide focuses on comparing this compound with the more common phenacyl bromide and chloride.
Comparative Analysis of Phenacyl Reagents
The choice of a suitable protein modification reagent depends on a balance of reactivity, selectivity, and the stability of the resulting conjugate. While direct quantitative comparisons of this compound with other phenacyl halides in protein modification are not extensively documented in the literature, we can infer their relative performance based on established chemical principles and data from related compounds.
Data Presentation
Table 1: Comparison of Properties of Phenacyl-Based Protein Modification Reagents
| Property | This compound | 4-Fluorophenacyl Bromide | Phenacyl Bromide | Phenacyl Chloride |
| Molecular Weight ( g/mol ) | 195.21 | 217.04 | 199.05 | 154.59 |
| Leaving Group | SCN⁻ | Br⁻ | Br⁻ | Cl⁻ |
| Relative Reactivity (inferred) | High | High | Moderate | Low |
| Selectivity for Cysteine | High (expected) | High | Moderate-High | Moderate |
| Potential Side Reactions | Isothiocyanate formation, reaction with other nucleophiles | Reaction with Lys, His, Met | Reaction with Lys, His, Met | Reaction with Lys, His, Met |
| Stability of Adduct | Stable thioether | Stable thioether | Stable thioether | Stable thioether |
Table 2: Inferred Kinetic and Stability Data
| Parameter | This compound | 4-Fluorophenacyl Bromide | Phenacyl Bromide | Phenacyl Chloride |
| Relative Reaction Rate with Cysteine | ++++ | ++++ | +++ | ++ |
| pH Dependence | Optimal at pH 7-8.5 | Optimal at pH 7-8.5 | Optimal at pH 7-8.5 | Optimal at pH 7-8.5 |
| Stability of Reagent in Aqueous Buffer | Moderate | Moderate | Moderate | Good |
| Stability of Thioether Adduct (Half-life) | > 7 days at pH 7.4 | > 7 days at pH 7.4 | > 7 days at pH 7.4 | > 7 days at pH 7.4 |
Experimental Protocols
The following are generalized protocols for protein modification using phenacyl-based reagents. Optimization of reagent concentration, reaction time, and pH may be necessary for specific proteins.
General Workflow for Protein Modification
Figure 2: General experimental workflow for protein modification. This diagram outlines the key steps from preparation to analysis for labeling proteins with phenacyl-based reagents.
Detailed Protocol for Cysteine Modification with Phenacyl Halides
Materials:
-
Protein of interest with at least one cysteine residue
-
Phenacyl halide (e.g., 4-fluorophenacyl bromide)
-
Reaction Buffer: 50 mM Tris-HCl or HEPES, pH 7.5, containing 1 mM EDTA
-
Quenching Solution: 100 mM L-cysteine or β-mercaptoethanol in reaction buffer
-
Anhydrous DMSO or DMF
-
Desalting column (e.g., PD-10)
-
LC-MS grade water and acetonitrile with 0.1% formic acid
Procedure:
-
Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 1-5 mg/mL. If the protein has disulfide bonds that need to be modified, they must first be reduced with a suitable reducing agent like DTT or TCEP, followed by removal of the reducing agent.
-
Reagent Preparation: Immediately before use, prepare a 10-100 mM stock solution of the phenacyl halide in anhydrous DMSO or DMF.
-
Reaction: Add a 10- to 20-fold molar excess of the phenacyl halide stock solution to the protein solution. Incubate the reaction for 1-2 hours at room temperature or 37°C. The optimal time and temperature should be determined empirically.
-
Quenching: Stop the reaction by adding the quenching solution to a final concentration of 10-20 mM. Incubate for 15 minutes at room temperature.
-
Purification: Remove excess reagent and quenching agent by passing the reaction mixture through a desalting column equilibrated with a suitable buffer (e.g., PBS).
-
Characterization: Confirm the modification and determine the extent of labeling using mass spectrometry (e.g., ESI-MS or MALDI-TOF). For site-specific analysis, the modified protein can be subjected to proteolytic digestion followed by LC-MS/MS analysis.
Mass Spectrometry Analysis of Modified Proteins
Analysis by mass spectrometry is crucial to confirm the covalent modification and to identify the site(s) of modification.
Figure 3: Mass spectrometry workflow for analyzing modified proteins. This workflow shows the steps for confirming modification and identifying the specific residues that have been labeled.
Signaling Pathway Context: The Keap1-Nrf2 Pathway
The modification of specific cysteine residues in proteins can have profound effects on cellular signaling pathways. A prime example is the Keap1-Nrf2 pathway, a critical regulator of the cellular antioxidant response. Keap1 contains several reactive cysteine residues that act as sensors for electrophiles and reactive oxygen species. Modification of these cysteines leads to a conformational change in Keap1, preventing it from targeting the transcription factor Nrf2 for degradation. Nrf2 then translocates to the nucleus and activates the expression of antioxidant genes. Phenacyl halides and similar electrophilic compounds can potentially modulate this pathway by reacting with the sensor cysteines in Keap1.
Figure 4: The Keap1-Nrf2 signaling pathway. This diagram illustrates how electrophilic modification of Keap1 can lead to the activation of the Nrf2-mediated antioxidant response.
Conclusion
This compound and its halide counterparts are valuable tools for the selective modification of cysteine residues in proteins. While direct quantitative comparisons are sparse, the principles of physical organic chemistry suggest that the 4-fluoro substituent in this compound and 4-fluorophenacyl bromide should enhance their reactivity towards nucleophilic cysteine residues. The choice of reagent will depend on the specific application, balancing the need for high reactivity with the potential for off-target modifications. The experimental protocols and analytical workflows provided in this guide offer a solid foundation for researchers to employ these reagents in their studies of protein structure and function.
References
- 1. Chemo-selective modification of cysteine residue: synthesis and application in the discovery of potential drug candidates [explorationpub.com]
- 2. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 3. researchgate.net [researchgate.net]
- 4. Fast Cysteine Bioconjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Cysteine-Reactive Probes: Validating 4-Fluorophenacyl Thiocyanate
For Researchers, Scientists, and Drug Development Professionals
The selective labeling of cysteine residues in proteins is a cornerstone of chemical biology and drug discovery. The unique nucleophilicity of the cysteine thiol allows for its specific modification, enabling the study of protein function, structure, and the development of targeted covalent inhibitors.[1][2] While classic reagents like iodoacetamide and maleimides are widely used, the search for probes with unique reactivity and selectivity profiles is ongoing. This guide provides a comparative analysis of 4-Fluorophenacyl thiocyanate as a potential cysteine-reactive probe, benchmarking it against established alternatives.
Mechanism of Action: An Overview
Cysteine-reactive probes typically function as electrophiles that are attacked by the nucleophilic thiolate anion of a cysteine residue. The reaction mechanisms for common probes vary, influencing their reactivity and specificity.
-
Iodoacetamide (IAM) and other haloacetyl compounds react via a bimolecular nucleophilic substitution (SN2) reaction, where the thiolate displaces the iodine atom, forming a stable thioether bond.[3]
-
N-ethylmaleimide (NEM) reacts with thiols through a Michael-type addition across the carbon-carbon double bond of the maleimide ring, also resulting in a stable thioether linkage.[4] This reaction is often faster and less pH-dependent than with IAM.
-
This compound is proposed to react via nucleophilic attack of the cysteine thiolate on the carbon atom bearing the thiocyanate group. While direct literature on this compound as a labeling probe is limited, the conversion of cysteine thiols to thiocyanates is a known biochemical method.[5][6][7] The reaction involves the displacement of the thiocyanate group, which is subsequently protonated. The phenacyl group, a common scaffold in cysteine-reactive probes, provides a stable backbone for the reaction.
Caption: Reaction mechanisms for common cysteine-reactive probes.
Comparative Performance Data
The choice of a cysteine-reactive probe depends on the specific application, balancing reactivity, selectivity, and the stability of the resulting conjugate. While direct kinetic data for this compound is not widely published, we can infer its potential properties based on related compounds and compare them to well-characterized probes.
| Probe Class | Second-Order Rate Constant (k₂) | Selectivity Profile | Conjugate Stability | Key Characteristics |
| Iodoacetamide (IAM) | ~0.6 M⁻¹s⁻¹[8] | Generally high for Cys, but can react with His, Lys at alkaline pH.[9] | Very high (stable thioether bond). | Widely used, stable conjugate, but relatively slow reaction rate.[8] |
| N-Ethylmaleimide (NEM) | ~10² M⁻¹s⁻¹[8] | Highly Cys-reactive at neutral pH (6.5-7.5); reactivity with Lys increases at pH > 7.5.[10] | Stable, but the conjugate can undergo hydrolysis or thiol-exchange.[8] | Fast reaction kinetics, effective at neutral pH. |
| Phenacyl Halides (e.g., Bromide) | Fast (inferred) | Generally Cys-selective; used in activity-based probes.[11] | High (stable thioether bond). | Lower cytotoxicity compared to IAM has been reported for some derivatives. |
| This compound (Proposed) | Unknown | Potentially high for Cys, based on established cyanylation chemistry.[5][6] | Expected to be stable. | May offer a unique reactivity profile; the thiocyanate group is a very small modification.[5] |
Experimental Protocols
Validating a new probe requires rigorous experimental testing. A key experiment is the competitive profiling assay, which assesses the selectivity of the probe for cysteine residues within a complex proteome.
Protocol: Competitive Isotopic Tandem Orthogonal Proteolysis-Activity-Based Protein Profiling (isoTOP-ABPP)
This method is a powerful chemical-proteomic platform for globally profiling cysteine reactivity.[1][12]
-
Proteome Preparation: Harvest cells or tissues and prepare two identical proteome lysates (e.g., "Control" and "Test").
-
Competitive Inhibition: Treat the "Test" lysate with the experimental compound (e.g., this compound) to allow it to bind to its target cysteines. Treat the "Control" lysate with a vehicle (e.g., DMSO).
-
Probe Labeling: Add a well-characterized, alkyne-tagged cysteine-reactive probe (e.g., Iodoacetamide-alkyne) to both lysates. This probe will label the cysteine residues that were not previously engaged by the experimental compound.
-
Click Chemistry: Conjugate isotopically "light" (Control) and "heavy" (Test) biotin-azide tags to the alkyne-labeled proteins in each sample via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
-
Sample Combination & Enrichment: Combine the two lysates. Use streptavidin beads to enrich for all biotinylated proteins.
-
Proteolysis: Perform an on-bead trypsin digestion to cleave the proteins into peptides, leaving the labeled cysteine-containing peptides attached to the beads.
-
Peptide Release & Analysis: Specifically release the labeled peptides and analyze them by Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
-
Data Analysis: Quantify the "light" vs. "heavy" peptide pairs. A high light/heavy ratio indicates that the experimental compound successfully bound to that specific cysteine, preventing its labeling by the iodoacetamide-alkyne probe.
Caption: Workflow for a competitive chemoproteomics experiment.
Application in Signaling Pathways
Cysteine-reactive probes are invaluable for studying signaling pathways where protein function is regulated by specific cysteine residues. For example, many proteins in the Epidermal Growth Factor Receptor (EGFR) pathway, including kinases and phosphatases, contain functionally important cysteines that are susceptible to modification.[1] Probes can be used to identify which of these cysteines are "ligandable" and to screen for covalent inhibitors that could modulate the pathway's activity in diseases like cancer.
Caption: Application of a probe to the EGFR signaling pathway.
Conclusion
This compound represents an intriguing, albeit under-characterized, candidate for selective cysteine modification. Its proposed mechanism is based on established and specific cyanylation chemistry.[5][6] While it lacks the extensive validation of probes like iodoacetamide and N-ethylmaleimide, its unique reactive group may offer advantages in specific contexts, such as providing a minimal tag for biophysical studies. Rigorous validation using chemoproteomic platforms is essential to fully characterize its reactivity, selectivity, and potential to become a valuable tool for researchers. The choice of probe will always depend on a balance of reaction speed, desired specificity, and conjugate stability required for the biological question at hand.[13]
References
- 1. Reactive-cysteine profiling for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cysteine Reactivity Across the Sub-Cellular Universe - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methods for the determination and quantification of the reactive thiol proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Introduction to approaches and tools for the evaluation of protein cysteine oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Site Specific Conversion of Cysteine Thiols into Thiocyanate Creates an IR Probe for Electric Fields in Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Site-specific conversion of cysteine thiols into thiocyanate creates an IR probe for electric fields in proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Fast Cysteine Bioconjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A roadmap to cysteine specific labeling of membrane proteins for single-molecule photobleaching studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
Orthogonal Strategies for Confirming 4-Fluorophenacyl Thiocyanate Target Engagement: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of orthogonal methods to confirm the engagement of 4-Fluorophenacyl thiocyanate with its cellular targets. Given the electrophilic nature of the phenacyl thiocyanate moiety, which suggests a covalent mechanism of action likely involving nucleophilic amino acid residues such as cysteine, this document focuses on methodologies well-suited for characterizing covalent inhibitor interactions. We present detailed experimental protocols and data presentation formats for two powerful and complementary approaches: the Cellular Thermal Shift Assay (CETSA) and Activity-Based Protein Profiling (ABPP).
Introduction to this compound and Target Engagement
This compound is a reactive small molecule containing a phenacyl group substituted with fluorine and a thiocyanate group. The α-carbonyl thiocyanate is a potential electrophile that can react with nucleophilic residues in proteins, suggesting that it may act as a covalent inhibitor. Confirming that a compound like this compound directly binds to its intended target protein within a complex cellular environment is a critical step in drug discovery and chemical biology. Orthogonal methods, which rely on different biophysical principles, are essential for providing robust evidence of target engagement and for elucidating the compound's mechanism of action.
Comparison of Key Orthogonal Methods
Two of the most powerful and widely adopted orthogonal methods for validating target engagement of covalent inhibitors are the Cellular Thermal Shift Assay (CETSA) and Activity-Based Protein Profiling (ABPP).
| Method | Principle | Advantages | Limitations | Typical Data Output |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding stabilizes the target protein, leading to a higher melting temperature (Tm).[1][2] | Label-free, applicable in intact cells and tissues, reflects physiological conditions.[3][4] | Requires a specific antibody for detection (Western blot) or genetic modification (luminescence/fluorescence tags), not suitable for all proteins.[5] | Melt curves (protein abundance vs. temperature), Isothermal dose-response curves (protein abundance vs. compound concentration). |
| Activity-Based Protein Profiling (ABPP) | Utilizes chemical probes to covalently label active enzyme families. Target engagement is measured by competition between the compound and the probe.[6] | Provides a global profile of enzyme activity, can identify off-targets, and can pinpoint the site of covalent modification.[7][8] | Requires the synthesis of a suitable chemical probe, may not be applicable to non-enzymatic targets. | Gel-based fluorescence scanning, quantitative mass spectrometry data (SILAC, TMT).[9] |
Method 1: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to assess target engagement in a cellular context by measuring the thermal stabilization of a protein upon ligand binding.[1][2] For a covalent inhibitor like this compound, the formation of a covalent bond is expected to induce a significant thermal stabilization of the target protein.
Experimental Protocols
1. Melt Curve CETSA (Western Blot Detection)
This protocol aims to determine the change in the melting temperature (Tm) of the target protein in the presence of this compound.
-
Cell Culture and Treatment:
-
Culture cells to 70-80% confluency.
-
Treat cells with either vehicle (e.g., DMSO) or a fixed concentration of this compound (e.g., 10 µM) for a predetermined time (e.g., 1-2 hours) at 37°C.[10]
-
-
Heating and Lysis:
-
Harvest and wash the cells with PBS.
-
Resuspend the cell pellets in PBS and aliquot into PCR tubes.
-
Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.[11][12]
-
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).
-
-
Fractionation and Protein Quantification:
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the precipitated proteins (pellet).
-
Collect the supernatant and determine the protein concentration.
-
-
Western Blot Analysis:
-
Normalize the protein concentrations of the samples.
-
Perform SDS-PAGE and Western blotting using a primary antibody specific for the target protein.
-
Quantify the band intensities to determine the amount of soluble protein at each temperature.
-
Plot the normalized band intensities against the temperature to generate melt curves and determine the Tm.
-
2. Isothermal Dose-Response Fingerprint (ITDRF) CETSA
This protocol is used to determine the potency of this compound in stabilizing its target at a fixed temperature.
-
Cell Culture and Treatment:
-
Culture and harvest cells as described above.
-
Treat cell lysates or intact cells with a range of concentrations of this compound for 1-2 hours.
-
-
Heating and Analysis:
-
Heat all samples at a single, constant temperature (typically the Tm determined from the melt curve experiment where a significant shift is observed) for 3 minutes.
-
Perform lysis, fractionation, and Western blot analysis as described for the melt curve protocol.
-
Plot the normalized band intensities against the logarithm of the compound concentration to generate a dose-response curve and determine the EC50 value.
-
Data Presentation
Table 1: Melt Curve CETSA Data for Target Protein X with this compound (10 µM)
| Temperature (°C) | Vehicle (Normalized Intensity) | This compound (Normalized Intensity) |
| 40 | 1.00 | 1.00 |
| 45 | 0.95 | 0.98 |
| 50 | 0.75 | 0.92 |
| 55 | 0.50 | 0.85 |
| 60 | 0.25 | 0.65 |
| 65 | 0.10 | 0.40 |
| 70 | 0.05 | 0.15 |
| Tm (°C) | 55.0 | 62.5 |
| ΔTm (°C) | - | +7.5 |
Table 2: Isothermal Dose-Response CETSA Data for Target Protein X
| This compound (µM) | Normalized Soluble Protein |
| 0.01 | 0.28 |
| 0.1 | 0.45 |
| 1 | 0.75 |
| 10 | 0.92 |
| 100 | 0.95 |
| EC50 (µM) | 0.5 |
Visualization
Caption: CETSA workflow and principle.
Method 2: Activity-Based Protein Profiling (ABPP)
ABPP is a powerful chemoproteomic technique to identify the targets of covalent inhibitors and assess their selectivity across the proteome.[6] This method typically involves a competition experiment between this compound and a broad-spectrum covalent probe that targets the same class of amino acid residues (e.g., cysteines).
Experimental Protocols
1. Competitive ABPP for Target Identification
This protocol aims to identify the specific cellular targets of this compound.
-
Cell Culture and Lysate Preparation:
-
Culture cells and harvest them.
-
Prepare cell lysates in a suitable buffer (e.g., PBS).
-
-
Competitive Incubation:
-
Pre-incubate cell lysates with varying concentrations of this compound or vehicle (DMSO) for a specific time (e.g., 30 minutes) at room temperature.
-
-
Probe Labeling:
-
Add a cysteine-reactive, alkyne-functionalized probe (e.g., iodoacetamide-alkyne) to the lysates and incubate for a defined period (e.g., 1 hour).
-
-
Click Chemistry and Enrichment:
-
Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction to attach a biotin-azide tag to the probe-labeled proteins.
-
Enrich the biotinylated proteins using streptavidin beads.
-
-
Proteomic Analysis:
-
Elute the enriched proteins from the beads.
-
Digest the proteins into peptides (e.g., with trypsin).
-
Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the proteins.
-
Proteins that show a dose-dependent decrease in probe labeling in the presence of this compound are identified as its targets.
-
Data Presentation
Table 3: Quantitative Proteomic Data from Competitive ABPP
| Protein ID | Gene Name | Cysteine Site | Log2 Fold Change (Probe Labeling) vs. Vehicle | p-value |
| P12345 | TargetX | Cys150 | -3.5 | < 0.001 |
| Q67890 | OffTargetY | Cys225 | -1.2 | 0.04 |
| R54321 | NonTargetZ | Cys88 | 0.1 | 0.85 |
Visualization
Caption: Competitive ABPP workflow and principle.
Conclusion
Confirming the direct binding of a small molecule to its intended protein target within the complex milieu of a cell is a cornerstone of modern drug discovery and chemical biology. The use of orthogonal methods is paramount to building a robust case for target engagement. The Cellular Thermal Shift Assay (CETSA) provides strong evidence of target stabilization in a native cellular environment, while Activity-Based Protein Profiling (ABPP) offers a global view of a compound's interactions with a specific enzyme class, enabling both target identification and off-target profiling. By employing these complementary techniques, researchers can gain high confidence in the cellular targets of this compound, paving the way for a deeper understanding of its biological effects and therapeutic potential.
References
- 1. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 2. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Current Advances in CETSA [frontiersin.org]
- 4. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A perspective on cysteine-reactive activity-based probes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Activity-Based Profiling of Reactive Nucleophilic Cysteine Sites from Tissue Proteomes for Drug Discovery Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Reactive-cysteine profiling for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chemoproteomic profiling and discovery of protein electrophiles in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 11. Discovery of Covalent Inhibitors Targeting the Transcriptional Enhanced Associate Domain Central Pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Control Experiments for 4-Fluorophenacyl Thiocyanate-Based Cellular Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of essential control experiments for cellular assays involving 4-Fluorophenacyl thiocyanate (4-FPT), a putative inhibitor of phospholipase A2 (PLA2). By implementing proper controls, researchers can ensure the validity and specificity of their findings when investigating the effects of 4-FPT on cellular processes. This document outlines experimental protocols, presents comparative data with alternative PLA2 inhibitors, and visualizes key pathways and workflows.
Introduction to this compound and PLA2 Inhibition
This compound (4-FPT) is a halogenated phenacyl derivative. Compounds within this class, such as the well-characterized p-bromophenacyl bromide (BPB), are known to act as irreversible inhibitors of phospholipase A2 (PLA2) enzymes. PLA2s are critical enzymes that catalyze the hydrolysis of phospholipids at the sn-2 position, leading to the release of arachidonic acid and lysophospholipids. Arachidonic acid is a precursor for the biosynthesis of prostaglandins and leukotrienes, which are potent mediators of inflammation and other physiological processes.[1] Therefore, inhibitors of PLA2, including potentially 4-FPT, are valuable tools for studying these pathways and hold therapeutic potential.[2][3][4]
To rigorously assess the cellular effects of 4-FPT as a PLA2 inhibitor, a series of control experiments are paramount. These controls help to distinguish the specific effects of PLA2 inhibition from off-target effects or experimental artifacts.
Key Control Experiments
1. Vehicle Control:
-
Purpose: To control for the effects of the solvent used to dissolve 4-FPT.
-
Common Vehicle: Dimethyl sulfoxide (DMSO).
-
Procedure: Treat cells with the same concentration of DMSO as used in the 4-FPT experimental group.
2. Positive Control Inhibitors:
-
Purpose: To confirm that the experimental system is responsive to known PLA2 inhibition.
-
Examples:
3. Negative Control Compound:
-
Purpose: To control for non-specific effects of the compound structure. An ideal negative control would be a structurally similar analog of 4-FPT that is known to be inactive against PLA2. In the absence of a validated inactive analog, careful dose-response analysis and comparison with multiple, structurally distinct PLA2 inhibitors are crucial.
4. Cellular Viability/Cytotoxicity Assays:
-
Purpose: To determine the concentration range at which 4-FPT exhibits its inhibitory effects without causing general cellular toxicity.
-
Common Assays: MTT, XTT, or neutral red uptake assays.[6]
Comparative Performance Data
The following tables present hypothetical, yet plausible, data comparing the efficacy of 4-FPT with other known PLA2 inhibitors in common cellular assays. These values are intended for illustrative purposes to guide experimental design.
Table 1: IC50 Values for Inhibition of Cell Proliferation (72h incubation)
| Compound | Cell Line A (e.g., A549) IC50 (µM) | Cell Line B (e.g., HT-29) IC50 (µM) |
| This compound (4-FPT) | 15.5 | 22.8 |
| p-Bromophenacyl bromide (BPB) | 12.1 | 18.5 |
| Manoalide | 8.9 | 14.2 |
| Vehicle (DMSO) | > 1% (v/v) | > 1% (v/v) |
Table 2: Inhibition of Arachidonic Acid Release
| Compound (at 20 µM) | Inhibition of Arachidonic Acid Release (%) |
| This compound (4-FPT) | 65 ± 5.2 |
| p-Bromophenacyl bromide (BPB) | 72 ± 4.8 |
| Manoalide | 85 ± 3.9 |
| Vehicle (DMSO) | < 5 |
Table 3: Inhibition of Prostaglandin E2 (PGE2) Production
| Compound (at 20 µM) | Inhibition of PGE2 Production (%) |
| This compound (4-FPT) | 70 ± 6.1 |
| p-Bromophenacyl bromide (BPB) | 78 ± 5.5 |
| Manoalide | 90 ± 4.3 |
| Vehicle (DMSO) | < 5 |
Experimental Protocols
1. Cell Proliferation Assay (MTT Assay)
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of 4-FPT, positive controls (e.g., BPB, Manoalide), and vehicle control (DMSO).
-
Incubate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 values from the dose-response curves.[7][8]
2. Arachidonic Acid Release Assay
-
Label cells with [3H]-arachidonic acid (0.5 µCi/mL) in culture medium for 24 hours.[9]
-
Wash the cells with serum-free medium to remove unincorporated [3H]-arachidonic acid.
-
Pre-incubate the cells with 4-FPT, positive controls, or vehicle control for 1 hour.
-
Stimulate the cells with a PLA2 activator (e.g., calcium ionophore A23187 or bradykinin) for 30 minutes.[10][11]
-
Collect the supernatant and measure the radioactivity using a scintillation counter.
-
Calculate the percentage inhibition of arachidonic acid release compared to the stimulated vehicle control.
3. Prostaglandin E2 (PGE2) Production Assay
-
Seed cells in a 24-well plate and grow to confluence.
-
Pre-incubate the cells with 4-FPT, positive controls, or vehicle control for 1 hour.
-
Stimulate the cells with an inflammatory agent (e.g., lipopolysaccharide, LPS) for 24 hours to induce PGE2 production.[12]
-
Collect the cell culture supernatant.
-
Measure the concentration of PGE2 in the supernatant using a commercially available ELISA kit according to the manufacturer's instructions.[13]
-
Calculate the percentage inhibition of PGE2 production compared to the stimulated vehicle control.
Visualizing Pathways and Workflows
Phospholipase A2 Signaling Pathway
Caption: The Phospholipase A2 (PLA2) signaling cascade.
General Experimental Workflow for Cellular Assays
Caption: A generalized workflow for in vitro cellular assays.
By following these guidelines and utilizing the provided protocols and comparative data, researchers can effectively design and interpret experiments to elucidate the specific cellular mechanisms of this compound.
References
- 1. Involvement of phospholipase A2 activation and arachidonic acid metabolism in the cytotoxic functions of rat NK cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The design and discovery of phospholipase A2 inhibitors for the treatment of inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibitors of phospholipase A2 and their therapeutic potential: an update on patents (2012-2016) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phospholipase A2 inhibitors as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition studies on the membrane-associated phospholipase A2 in vitro and prostaglandin E2 production in vivo of the macrophage-like P388D1 cell. Effects of manoalide, 7,7-dimethyl-5,8-eicosadienoic acid, and p-bromophenacyl bromide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Potential effects of allyl isothiocyanate on inhibiting cellular proliferation and inducing apoptotic pathway in human cisplatin-resistant oral cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. (S)-Tetrahydroisoquinoline Alkaloid Inhibits LPS-Induced Arachidonic Acid Release through Downregulation of cPLA2 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Role of PLA2, PLC, and PLD in bradykinin-induced release of arachidonic acid in MDCK cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Distinct phospholipases A2 regulate the release of arachidonic acid for eicosanoid production and superoxide anion generation in neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Inhibition of Prostaglandin E2 Production by Anti-inflammatory Hypericum perforatum Extracts and Constituents in RAW264.7 Mouse Macrophage Cells - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Cross-Reactivity Profiling of 4-Fluorophenacyl Thiocyanate and Alternative cPLA2α Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the hypothetical cross-reactivity profile of 4-Fluorophenacyl thiocyanate against a panel of proteins, benchmarked against established inhibitors of cytosolic phospholipase A2α (cPLA2α). Due to the limited publicly available data on this compound, its close structural analog, p-Bromophenacyl bromide (BPB), is used as a surrogate for inhibitory activity. This document outlines the experimental methodologies to determine such profiles and presents the expected data in a structured format to facilitate objective comparison.
Introduction
Cytosolic phospholipase A2α (cPLA2α) is a critical enzyme in the inflammatory cascade, responsible for the release of arachidonic acid from membrane phospholipids. This makes it a key target for the development of anti-inflammatory therapeutics. This compound is a compound of interest due to its structural similarity to known covalent inhibitors that target key residues in the active sites of enzymes. However, the selectivity of such reactive compounds is a critical parameter to assess, as off-target interactions can lead to unforeseen side effects. This guide compares the hypothetical selectivity of this compound (via its analog p-Bromophenacyl bromide) with two other well-characterized cPLA2α inhibitors: Arachidonyl trifluoromethyl ketone (ATK) and the thiazolyl ketone, GK470.
Data Presentation: Comparative Inhibitor Specificity
The following table summarizes the inhibitory potency (IC50) of the compounds against the primary target, cPLA2α, and a panel of potential off-target proteins. The data for p-Bromophenacyl bromide is based on published results, while the cross-reactivity data for the other proteins is hypothetical and represents the type of data that would be generated in a comprehensive profiling study.
| Compound | Target Protein | IC50 (µM) | Notes |
| p-Bromophenacyl bromide | cPLA2α | 500-600 [1] | Poor inhibitor of macrophage intracellular PLA2.[1] |
| sPLA2 | >1000 | Hypothetical: Expected to be a weak inhibitor. | |
| iPLA2 | >1000 | Hypothetical: Expected to be a weak inhibitor. | |
| Cathepsin B | >500 | Hypothetical: Cysteine protease as a potential off-target. | |
| Kinase Panel (representative) | >500 | Hypothetical: Broad screening for off-target kinase activity. | |
| Arachidonyl trifluoromethyl ketone (ATK) | cPLA2α | 2 [2] | Potent, slow-binding inhibitor.[2] |
| sPLA2 | No inhibition | Known to be selective over sPLA2s.[3] | |
| iPLA2 | Inhibition | Also inhibits iPLA2.[3] | |
| COX-1 | 1.7 | Known off-target.[4] | |
| COX-2 | 2.6 | Known off-target.[4] | |
| 5-Lipoxygenase | Inhibition | Known off-target.[5] | |
| GK470 (thiazolyl ketone) | cPLA2α | 0.6 [6] | Potent inhibitor in cellular assays.[6] |
| sPLA2 | >10 | Hypothetical: Expected to have good selectivity. | |
| iPLA2 | >10 | Hypothetical: Expected to have good selectivity. | |
| Kinase Panel (representative) | >50 | Hypothetical: Thiazolyl ketones can have off-target kinase effects. |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
cPLA2α Arachidonic Acid Release Assay
This assay measures the enzymatic activity of cPLA2α by quantifying the release of radiolabeled arachidonic acid from a phospholipid substrate.
Materials:
-
Human recombinant cPLA2α
-
[³H]Arachidonic acid-labeled liposomes
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 7.4, 5 mM CaCl₂)
-
Test compounds (this compound, ATK, GK470) dissolved in DMSO
-
Scintillation cocktail and counter
Procedure:
-
Prepare liposomes containing a known concentration of [³H]arachidonic acid.
-
In a microplate, add the assay buffer, cPLA2α enzyme, and varying concentrations of the test compound.
-
Initiate the reaction by adding the radiolabeled liposomes.
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes).
-
Terminate the reaction by adding a stop solution (e.g., a solution containing EDTA to chelate Ca²⁺).
-
Separate the released [³H]arachidonic acid from the liposomes using a lipid extraction method.
-
Quantify the amount of released [³H]arachidonic acid using a scintillation counter.
-
Calculate the percentage of inhibition at each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Mass Spectrometry-Based Covalent Adduct Identification
This method is used to confirm the covalent binding of this compound to its protein targets and to identify the specific amino acid residues that are modified.
Materials:
-
Target proteins (cPLA2α and potential off-targets)
-
This compound
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Dithiothreitol (DTT) and iodoacetamide (IAM) for disulfide bond reduction and alkylation
-
Trypsin for protein digestion
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Incubate the target protein with an excess of this compound in the reaction buffer.
-
Remove the excess, unbound compound by dialysis or size-exclusion chromatography.
-
Reduce and alkylate the protein sample.
-
Digest the protein into peptides using trypsin.
-
Analyze the peptide mixture by LC-MS/MS.
-
Search the MS/MS data against the protein sequence to identify peptides with a mass shift corresponding to the addition of the this compound moiety.
-
The MS/MS fragmentation pattern will confirm the specific site of covalent modification.
Fluorescence Polarization Competition Assay
This assay measures the binding affinity of the test compounds to the target protein in a competitive format.
Materials:
-
Target protein (e.g., cPLA2α)
-
A fluorescently labeled ligand (tracer) that binds to the protein's active site.
-
Test compounds
-
Assay buffer
-
A microplate reader capable of measuring fluorescence polarization.
Procedure:
-
In a microplate, add the target protein, the fluorescent tracer at a fixed concentration, and varying concentrations of the test compound.
-
Incubate the mixture to allow it to reach binding equilibrium.
-
Measure the fluorescence polarization of each well. The displacement of the fluorescent tracer by the test compound will result in a decrease in the polarization signal.
-
Plot the fluorescence polarization values against the logarithm of the test compound concentration.
-
Determine the IC50 value from the resulting sigmoidal curve, which can be converted to a binding affinity constant (Ki).
Mandatory Visualizations
Signaling Pathway
Caption: cPLA2α signaling pathway and point of inhibition.
Experimental Workflow: Cross-Reactivity Profiling
Caption: Workflow for cross-reactivity profiling of cPLA2α inhibitors.
Logical Relationship: Data Interpretation
Caption: Logic for interpreting inhibitor selectivity profiles.
References
- 1. Inhibition studies on the membrane-associated phospholipase A2 in vitro and prostaglandin E2 production in vivo of the macrophage-like P388D1 cell. Effects of manoalide, 7,7-dimethyl-5,8-eicosadienoic acid, and p-bromophenacyl bromide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Inhibition of cyclooxygenases 1 and 2 by the phospholipase-blocker, arachidonyl trifluoromethyl ketone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differential effects of arachidonoyl trifluoromethyl ketone on arachidonic acid release and lipid mediator biosynthesis by human neutrophils. Evidence for different arachidonate pools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Next generation thiazolyl ketone inhibitors of cytosolic phospholipase A2 α for targeted cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle of Electrophilic Warheads for Covalent Inhibition: A Comparative Guide
For researchers, scientists, and drug development professionals, the judicious selection of an electrophilic warhead is a critical determinant in the design of potent and selective covalent inhibitors. This guide provides an objective comparison of the performance of different electrophilic warheads, supported by experimental data, to inform the rational design of next-generation covalent therapeutics. We delve into the quantitative performance of common warheads, detail the experimental protocols for their characterization, and visualize key concepts to provide a comprehensive resource for the covalent inhibitor drug discovery pipeline.
Data Presentation: A Quantitative Look at Warhead Performance
The efficacy of a covalent inhibitor is a function of both its reversible binding affinity (K_I) and its rate of covalent bond formation (k_inact). The overall potency is best described by the second-order rate constant, k_inact/K_I. The following tables summarize key kinetic parameters for different electrophilic warheads targeting two well-characterized kinases, Bruton's tyrosine kinase (BTK) and epidermal growth factor receptor (EGFR).
Table 1: Head-to-Head Comparison of Electrophilic Warheads Targeting Bruton's Tyrosine Kinase (BTK)
| Warhead Type | Inhibitor | k_inact/K_I (M⁻¹s⁻¹) | IC₅₀ (nM) | Target Cysteine | Notes |
| Acrylamide | Ibrutinib | 2.4 x 10⁴ | 0.5 | Cys481 | First-in-class BTK inhibitor, but with off-target effects. |
| Acrylamide | Acalabrutinib | 3.0 x 10⁴ | 3 | Cys481 | Second-generation inhibitor with improved selectivity over ibrutinib.[1][2] |
| Acrylamide | Zanubrutinib | - | 1.1 | Cys481 | Another second-generation inhibitor with high potency. |
| Substituted Acrylamide | Compound 14 | - | 26 | Cys481 | Introduction of a methyl group on the acrylamide can modulate reactivity.[3] |
| But-2-enamide | Compound 15 | - | 66 | Cys481 | An alternative Michael acceptor to the acrylamide warhead.[3] |
| 2-Sulfonylpyrimidine | Compound 8a | - | 1.8 | Cys481 | A recently explored warhead showing comparable potency to ibrutinib.[4] |
Table 2: Head-to-Head Comparison of Electrophilic Warheads Targeting Epidermal Growth Factor Receptor (EGFR)
| Warhead Type | Inhibitor | EGFR Variant | K_i (nM) | k_inact (s⁻¹) | k_inact/K_i (M⁻¹s⁻¹) | IC₅₀ (nM) |
| Acrylamide | Afatinib | WT | 0.1 | 0.0021 | 2.1 x 10⁷ | 2-12 |
| Acrylamide | Afatinib | L858R/T790M | 2.5 | 0.048 | 1.9 x 10⁷ | - |
| Acrylamide | Dacomitinib | WT | 0.16 | 0.001 | 6.3 x 10⁶ | - |
| Acrylamide | Osimertinib | L858R/T790M | 2.1 | 0.006 | 2.9 x 10⁶ | - |
| α-fluoro acrylamide | Compound 6h | FGFR4 | - | - | - | 45 |
| Vinylsulfonamide | Compound 6a | FGFR4 | - | - | - | 53 |
Note: Data is compiled from multiple sources and experimental conditions may vary. Direct comparison should be made with caution. The IC₅₀ values for EGFR inhibitors are for autophosphorylation in cells.[5][6][7][8]
Experimental Protocols: Methodologies for Key Experiments
The characterization of covalent inhibitors requires specialized assays to determine their kinetic parameters and reactivity. Below are detailed protocols for two fundamental experiments.
Protocol 1: Determination of k_inact and K_I for Irreversible Covalent Inhibitors
This protocol outlines a common method for determining the kinetic parameters of covalent inhibitors using a continuous enzyme activity assay.[9][10]
Materials:
-
Purified target enzyme
-
Substrate for the enzyme (e.g., a fluorescently labeled peptide)
-
ATP
-
Covalent inhibitor
-
Assay buffer (e.g., Tris-HCl with MgCl₂, DTT, and BSA)
-
Microplate reader capable of kinetic measurements
Procedure:
-
Enzyme and Inhibitor Preparation: Prepare serial dilutions of the covalent inhibitor in the assay buffer. Prepare a stock solution of the enzyme in the assay buffer.
-
Reaction Setup: In a microplate, add the assay buffer, substrate, and varying concentrations of the inhibitor.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding the enzyme to each well.
-
Kinetic Measurement: Immediately begin monitoring the increase in fluorescence (or other signal) over time in a microplate reader. Collect data points at regular intervals.
-
Data Analysis:
-
For each inhibitor concentration, plot the product formation over time. The initial velocity (v_i) will decrease over time as the enzyme is inactivated.
-
Fit the progress curves to the equation for time-dependent inhibition to obtain the observed rate of inactivation (k_obs) for each inhibitor concentration.
-
Plot the k_obs values against the inhibitor concentration.
-
Fit the resulting data to the following equation to determine k_inact and K_I: k_obs = k_inact * [I] / (K_I + [I])
-
The second-order rate constant is then calculated as k_inact/K_I.
-
Protocol 2: Glutathione (GSH) Reactivity Assay
This assay assesses the intrinsic reactivity of an electrophilic warhead by measuring its rate of reaction with the biological thiol, glutathione.[10]
Materials:
-
Covalent inhibitor
-
Glutathione (GSH)
-
Phosphate-buffered saline (PBS) or other suitable buffer
-
LC-MS system
Procedure:
-
Reaction Setup: Prepare a solution of the covalent inhibitor and a solution of GSH in the chosen buffer.
-
Initiation of Reaction: Mix the inhibitor and GSH solutions to initiate the reaction. A typical concentration for GSH is 1-5 mM.
-
Time-Course Analysis: At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), take an aliquot of the reaction mixture and quench the reaction (e.g., by adding a strong acid or by rapid dilution).
-
LC-MS Analysis: Analyze the samples by LC-MS to quantify the remaining amount of the parent inhibitor and the formation of the GSH adduct.
-
Data Analysis:
-
Plot the natural logarithm of the remaining inhibitor concentration versus time.
-
The slope of this line will be the negative of the pseudo-first-order rate constant (k_obs).
-
The half-life (t₁/₂) of the inhibitor in the presence of GSH can be calculated using the equation: t₁/₂ = 0.693 / k_obs.
-
Mandatory Visualization: Diagrams of Key Concepts
To further clarify the concepts discussed, the following diagrams were generated using Graphviz.
References
- 1. Discovery of a Potent and Selective Covalent Inhibitor of Bruton’s Tyrosine Kinase with Oral Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design of Potent and Selective Covalent Inhibitors of Bruton’s Tyrosine Kinase Targeting an Inactive Conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Covalent EGFR inhibitor analysis reveals importance of reversible interactions to potency and mechanisms of drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. enzymlogic.com [enzymlogic.com]
- 8. Investigation of Covalent Warheads in the Design of 2-Aminopyrimidine-based FGFR4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
A Researcher's Guide to Label-Free Methods for Protein Target Identification of Covalent Inhibitors
Covalent inhibitors have experienced a resurgence in drug discovery, offering high potency and prolonged duration of action. A critical step in their development is the unbiased, proteome-wide identification of their molecular targets and potential off-targets. Label-free quantitative proteomics has emerged as a powerful and cost-effective strategy for this purpose, providing direct insights into drug-protein interactions within a native biological context.
This guide objectively compares the leading label-free methods for identifying the protein targets of covalent inhibitors: Competitive Activity-Based Protein Profiling (ABPP) , Thermal Proteome Profiling (TPP) , and standard Label-Free Quantification (LFQ) . We provide a detailed overview of their principles, experimental workflows, and comparative performance data to assist researchers in selecting the optimal strategy for their scientific goals.
Overview of Label-Free Quantitative (LFQ) Proteomics
Label-free quantification is a mass spectrometry-based approach that measures the relative abundance of proteins between samples without the use of isotopic or chemical labels.[1] Quantification is typically derived from the signal intensity of peptides or the number of spectra identified for a given protein. This methodology's primary advantages include a simplified sample preparation workflow, cost-efficiency, and the potential for higher proteome coverage compared to some labeling techniques.[1][2][3] However, it demands high instrument stability and can exhibit lower reproducibility and precision, often necessitating a greater number of biological replicates to achieve statistical significance.[1][4]
General Advantages and Disadvantages of LFQ
| Feature | Advantages | Disadvantages |
| Workflow | Simplified sample preparation without complex labeling steps.[1] | Higher sensitivity to variations in sample preparation and instrument performance.[4] |
| Cost | More economical due to the absence of expensive isotopic labels.[1] | May require more instrument time due to the separate analysis of each sample.[3] |
| Throughput | High-throughput capabilities are well-suited for large-scale analyses.[1][2] | Data analysis is complex, requiring sophisticated algorithms for run alignment.[3] |
| Coverage | Can achieve higher proteome coverage as no proteins are lost during labeling steps.[2] | Lower reproducibility and precision compared to label-based methods.[1] |
| Flexibility | Experimental design is highly flexible; samples can be added to a study at any time.[3] | Can be challenging to accurately quantify low-abundance proteins.[2][4] |
Method 1: Competitive Activity-Based Protein Profiling (ABPP)
Competitive ABPP is a powerful chemoproteomic strategy for identifying the targets of covalent inhibitors by assessing their ability to compete with an activity-based probe (ABP) for binding to the active site of an enzyme.[5][6] ABPs are chemical probes that covalently bind to the active sites of specific enzyme families.[6] In a competitive experiment, a reduction in probe labeling of a particular protein in the presence of an inhibitor indicates that the inhibitor has bound to and occupied the active site of that protein.[7]
Detailed Experimental Protocol for Competitive ABPP
This protocol is a generalized workflow based on established methodologies.[7][8]
-
Proteome Preparation:
-
Culture cells (e.g., HEK293) to desired confluency.
-
Treat intact cells with varying concentrations of the covalent inhibitor or vehicle control (e.g., DMSO) for a defined period (e.g., 1 hour).
-
Alternatively, harvest untreated cells, lyse them in an appropriate buffer (e.g., PBS), and determine protein concentration.
-
-
Inhibitor and Probe Incubation:
-
For cell-based treatment: After inhibitor incubation, add the activity-based probe (e.g., a broad-spectrum cysteine-reactive probe with a biotin handle) to the media and incubate for an additional period (e.g., 3 hours).
-
For lysate-based treatment: Pre-incubate the cell lysate with the inhibitor or vehicle control, then add the ABP and incubate.
-
-
Target Enrichment:
-
Lyse the cells (if treated intact) and collect the total proteome.
-
Perform a click chemistry reaction to attach biotin to the probe's alkyne handle, if applicable.
-
Add streptavidin-coated beads to the lysate to capture biotin-tagged, probe-labeled proteins. Incubate with gentle rotation.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
-
Sample Preparation for Mass Spectrometry:
-
Perform on-bead protein reduction (e.g., with DTT) and alkylation (e.g., with iodoacetamide).
-
Digest the bead-bound proteins into peptides using a protease like trypsin overnight.
-
Collect the peptide supernatant.
-
-
LC-MS/MS Analysis and Quantification:
-
Analyze the resulting peptide mixtures using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Process the raw MS data using a label-free quantification software package. The software will align the chromatographic runs and compare the signal intensities of peptides across the different inhibitor concentrations and the vehicle control.
-
Proteins whose corresponding peptide signals decrease in a dose-dependent manner with inhibitor treatment are identified as high-confidence targets.[7]
-
Method 2: Thermal Proteome Profiling (TPP)
Thermal Proteome Profiling (TPP), and its targeted variant the Cellular Thermal Shift Assay (CETSA), is based on the principle that the binding of a ligand alters a protein's thermal stability.[9][10] When a covalent inhibitor binds to its target, the resulting protein-drug complex often becomes more resistant to heat-induced denaturation. TPP uses quantitative mass spectrometry to monitor these stability changes across the entire proteome, allowing for the unbiased identification of both direct and indirect drug targets.[11][12]
Detailed Experimental Protocol for TPP
This protocol is a generalized workflow based on established methodologies.[11][13][14]
-
Cell Culture and Treatment:
-
Grow cells in culture and divide them into two main groups: one to be treated with the covalent inhibitor and one with a vehicle control.
-
Incubate the cells with the compound or vehicle for a sufficient time to ensure target engagement.
-
-
Heat Treatment:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension from each group into multiple tubes (e.g., 10 tubes for 10 temperature points).
-
Heat each aliquot to a different, specific temperature for a short duration (e.g., 3 minutes) using a thermal cycler, followed by a cooling step at room temperature. The temperature range should span the typical denaturation points of most proteins (e.g., 37°C to 67°C).
-
-
Protein Extraction:
-
Lyse the cells in all samples (e.g., via freeze-thaw cycles).
-
Separate the soluble proteins from the heat-induced aggregated proteins by ultracentrifugation. The supernatant contains the soluble, non-denatured proteins.
-
-
Sample Preparation for Mass Spectrometry:
-
Collect the supernatant from each sample.
-
Determine the protein concentration and prepare the samples for MS analysis. This involves protein reduction, alkylation, and digestion with trypsin.
-
-
LC-MS/MS Analysis and Data Interpretation:
-
Analyze the peptide samples from each temperature point and treatment condition by LC-MS/MS.
-
For each protein, plot the relative amount of soluble protein remaining as a function of temperature for both the vehicle- and inhibitor-treated groups. This generates a "melting curve."
-
A protein that is a direct target of the covalent inhibitor will typically show a shift in its melting curve to a higher temperature in the inhibitor-treated sample.[15] Statistical analysis is used to determine the significance of these shifts.
-
Method 3: Standard Label-Free Quantification (LFQ)
A standard LFQ proteomics experiment can also be used to infer potential targets of covalent inhibitors, although it is a more indirect method for identifying the primary binding event. This approach measures global changes in protein abundance following inhibitor treatment. A change in a protein's abundance could occur if the covalent binding leads to its degradation, stabilization, or downstream changes in its expression. This method is less specific for identifying direct binding events compared to ABPP and TPP but can provide valuable information on the downstream cellular consequences of target engagement.
Detailed Experimental Protocol for Standard LFQ
This protocol is a generalized workflow for a standard proteomics experiment.[1][16]
-
Cell Culture and Treatment:
-
Culture cells in multiple replicates for each condition (e.g., 3-5 replicates for vehicle control, 3-5 for inhibitor treatment).
-
Treat cells with the covalent inhibitor or vehicle for a predetermined time, which may be longer than for ABPP or TPP to allow for changes in protein turnover.
-
-
Protein Extraction and Digestion:
-
Harvest cells from each replicate separately.
-
Lyse the cells and extract the total protein content.
-
Quantify the protein concentration in each sample.
-
Take an equal amount of protein from each sample and perform in-solution or in-gel reduction, alkylation, and trypsin digestion.
-
-
LC-MS/MS Analysis:
-
Analyze each replicate sample in a separate LC-MS/MS run. It is crucial to randomize the injection order to minimize systematic bias.
-
-
Data Analysis and Quantification:
-
Process the raw data using LFQ software (e.g., MaxQuant). The software performs chromatographic alignment, feature detection, and peptide quantification based on signal intensity.
-
Perform statistical analysis (e.g., t-test or ANOVA) to identify proteins that show a statistically significant change in abundance between the inhibitor-treated and control groups.
-
Comparison of Label-Free Methods
The choice of method depends heavily on the research question, the nature of the covalent inhibitor, and available resources.
| Parameter | Competitive ABPP | Thermal Proteome Profiling (TPP) | Standard LFQ |
| Principle of Detection | Competition for binding at an enzyme's active site.[5] | Ligand-induced change in protein thermal stability.[9] | Change in overall protein abundance. |
| Direct Target ID | Yes, identifies direct binding events at functional sites.[17][18] | Yes, identifies direct binding partners. Can also reveal indirect targets/downstream effects.[11] | Indirect. Infers targets from changes in expression or turnover. |
| Probe Requirement | Requires a suitable activity-based probe for the enzyme class of interest.[6] | No probe required.[15] | No probe required. |
| Applicability | Primarily for enzyme classes with known reactive residues (e.g., serine hydrolases, kinases).[5] | Broadly applicable to any protein that experiences a stability shift upon ligand binding.[9] | Applicable to any protein whose abundance changes. |
| Key Advantages | High specificity for active site engagement; provides functional information.[6] | Unbiased and proteome-wide; does not require a probe; can be performed in live cells.[12][13] | Simple experimental design; reveals downstream biological consequences.[1] |
| Key Disadvantages | Limited by the availability of suitable probes; may miss non-enzymatic targets or allosteric binders. | May not detect binding that does not induce a thermal shift; can be technically demanding. | Does not confirm direct physical binding; may miss targets that are inhibited without a change in abundance. |
References
- 1. Advantages and Disadvantages of Label-Free Quantitative Proteomics | MtoZ Biolabs [mtoz-biolabs.com]
- 2. Label-free vs Label-based Proteomics - Creative Proteomics [creative-proteomics.com]
- 3. Hands-on: Label-free versus Labelled - How to Choose Your Quantitation Method / Label-free versus Labelled - How to Choose Your Quantitation Method / Proteomics [training.galaxyproject.org]
- 4. Label-Free vs. Label-Based Quantitative Proteomics | Silantes [silantes.com]
- 5. Strategies for Competitive Activity-Based Protein Profiling in Small Molecule Inhibitor Discovery and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nomuraresearchgroup.com [nomuraresearchgroup.com]
- 7. Activity-based protein profiling reveals deubiquitinase and aldehyde dehydrogenase targets of a cyanopyrrolidine probe - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mapping in vivo target interaction profiles of covalent inhibitors using chemical proteomics with label-free quantification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Thermal proteome profiling for interrogating protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification of Small Molecule Drug Targets Based on Thermal Proteome Profiling [chomixbio.com]
- 11. Thermal proteome profiling for unbiased identification of direct and indirect drug targets using multiplexed quantitative mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Thermal Proteome Profiling for Drug Target Identification and Probing of Protein States | Springer Nature Experiments [experiments.springernature.com]
- 14. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. annualreviews.org [annualreviews.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Advanced Activity-Based Protein Profiling Application Strategies for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Advanced Activity-Based Protein Profiling Application Strategies for Drug Development [frontiersin.org]
A Comparative Guide to Cysteine Labeling Efficiency of Different Reagents
For Researchers, Scientists, and Drug Development Professionals
The selective modification of cysteine residues in proteins is a cornerstone of modern bioconjugation, enabling a wide array of applications from fluorescent imaging to the development of antibody-drug conjugates. The efficiency and specificity of this labeling process are critically dependent on the choice of reagent. This guide provides an objective comparison of the performance of various cysteine-reactive reagents, supported by experimental data, to inform reagent selection for your specific research needs.
Quantitative Comparison of Cysteine Labeling Reagents
The selection of an appropriate cysteine labeling reagent is often a trade-off between reaction speed, specificity, and the stability of the resulting conjugate. The following table summarizes the second-order rate constants for various classes of reagents, providing a quantitative measure of their labeling efficiency.
| Reagent Class | Example Reagent | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Characteristics |
| Iodoacetamides | Iodoacetamide (IAM) | ~0.6[1] | Forms stable thioether bonds; reaction is slower and can have off-target reactivity with other residues like histidine at alkaline pH.[2] |
| Maleimides | N-ethylmaleimide (NEM) | ~10² | Reacts rapidly and specifically with thiols at near-neutral pH (6.5-7.5); the resulting thioether bond can be unstable under certain conditions.[3] |
| Carbonylacrylics | Carbonylacrylic Reagent 3 | 40.2[1] | Offers reactivity comparable to maleimides while forming a more stable linear conjugate.[1] |
| Quaternized Vinylpyridines | N-methylated vinylpyridine 10 | 18.2[1] | Demonstrates significantly higher reactivity compared to non-quaternized vinylpyridines. |
| Hypervalent Iodine Reagents | TFBX | 27.1[1] | Enables fast cysteine profiling in live cells.[1] |
| Chlorooximes | Chlorooxime | 306 ± 4[3] | Features very fast reaction kinetics and high selectivity for cysteine residues, forming stable conjugates.[3] |
| Thiazolidino Boronates | Benzaldehyde with ortho-boronic acid | ~5.5 x 10³[4] | Extremely fast reaction with N-terminal cysteines at neutral pH, forming a pH-sensitive bond.[4] |
| Organometallic Au(III) Reagents | Au(III) Complex 5 | >10⁴ | Exhibits the fastest known abiotic bioconjugation rate with a natural amino acid.[5][6] |
| para-Quinone Methides | p-QM | up to 1.67 x 10⁴ | Displays robust kinetics and high specificity for cysteine residues. |
Factors Influencing Cysteine Labeling Efficiency
The choice of a cysteine labeling reagent is a critical decision influenced by several experimental factors. The following diagram illustrates the logical relationships between these factors and the desired outcome of the labeling reaction.
References
- 1. Fast Cysteine Bioconjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methods for the determination and quantification of the reactive thiol proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fast and Cysteine-Specific Modification of Peptides, Proteins and Bacteriophage Using Chlorooximes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fast and selective labeling of N-terminal cysteines at neutral pH via thiazolidino boronate formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Unmasking the Proteome's Hidden Language: A Guide to Detecting Diagnostic Features in MS/MS Spectra of Modified Peptides
For researchers, scientists, and drug development professionals navigating the complex world of proteomics, the identification of post-translationally modified (PTM) peptides is a critical yet challenging endeavor. These modifications, which are not directly encoded in the genome, play a pivotal role in virtually all cellular processes, and their dysregulation is often implicated in disease. Tandem mass spectrometry (MS/MS) has emerged as a powerful tool for this purpose, but the sheer volume and complexity of the data generated require sophisticated analytical strategies to pinpoint the tell-tale "diagnostic features" of modified peptides.
This guide provides an objective comparison of key methodologies and software tools designed to detect these diagnostic features, supported by experimental data and detailed protocols. We will delve into the nuances of interpreting MS/MS spectra of modified peptides, highlighting the strengths and weaknesses of various approaches to empower researchers in their quest to decipher the intricate language of the proteome.
The Challenge of Detecting Modified Peptides
Traditional proteomic workflows, which rely on matching experimental MS/MS spectra to theoretical spectra generated from protein sequence databases, often fall short when it comes to identifying modified peptides.[1][2] This is due to several factors:
-
Mass Shifts: PTMs introduce a mass shift to the peptide, which must be accounted for in database searches.[3][4]
-
Labile Modifications: Some modifications are unstable and can be lost during the fragmentation process in the mass spectrometer, leading to complex spectra that are difficult to interpret.[5][6]
-
Isobaric Modifications: Different modifications can have the same nominal mass, making them indistinguishable by mass alone and requiring the presence of other diagnostic ions for differentiation.[5][7]
-
Unexpected Modifications: Standard database searches are often limited to a predefined list of common modifications, potentially missing novel or unexpected PTMs.[8]
To overcome these hurdles, researchers have developed specialized techniques and computational tools that focus on identifying unique spectral features indicative of specific modifications.
Key Diagnostic Features in MS/MS Spectra
The fragmentation of a modified peptide in a mass spectrometer generates a unique fingerprint. Understanding these features is paramount for confident identification.
-
Diagnostic Ions: These are specific fragment ions that are characteristic of the modification itself, rather than the peptide backbone.[7] For instance, phosphopeptides often produce a neutral loss of phosphoric acid (98 Da) or a prominent immonium ion for phosphotyrosine at m/z 216.04.[7] Similarly, glycopeptides exhibit characteristic oxonium ions corresponding to different sugar moieties.[5]
-
Neutral Losses: The loss of a small, neutral molecule from the precursor or fragment ions can be a strong indicator of certain PTMs.[6][7] As mentioned, the neutral loss of 98 Da is a hallmark of phosphorylation.
-
Mass-Shifted Fragment Ions: The presence of a modification will shift the mass of the b- and y-ions that contain the modified amino acid residue.[4][8] Identifying a series of mass-shifted fragment ions provides strong evidence for the presence and location of the modification.
-
Immonium Ions: These are small fragment ions that are characteristic of specific amino acid residues. Modified amino acids can produce unique immonium ions or shifts in the intensity of standard immonium ions.[7]
Comparison of Software Tools for Modified Peptide Analysis
A variety of software tools have been developed to aid in the identification of modified peptides. These tools can be broadly categorized into database search engines with enhanced PTM capabilities, open search tools, and specialized PTM analysis software.
| Software Tool | Approach | Key Features for Modified Peptide Detection | Strengths | Limitations |
| Mascot | Database Search | User-defined variable modifications, error-tolerant search. | Widely used, well-established scoring. | Can be slow with many variable modifications, may miss unexpected PTMs. |
| SEQUEST | Database Search | Differential modifications, dynamic modification searching. | Integrated into popular platforms like Proteome Discoverer.[9] | Similar to Mascot, can be computationally intensive with large search spaces. |
| MaxQuant | Platform | Integrated Andromeda search engine, supports a wide range of PTMs and quantification strategies.[10] | Comprehensive platform for quantitative proteomics, good for large datasets. | Complex interface, steep learning curve. |
| PTM-Shepherd | Open Search/Specialized | Automatically finds diagnostic spectral features for any PTM from open search results.[5][11][12] | Excellent for discovering novel or unexpected PTMs and their diagnostic ions. | Relies on the quality of the initial open search results. |
| MS-PSA | Spectral Alignment | Identifies related spectra by matching unchanged and mass-shifted fragment ions without a database.[8] | Database-independent, good for finding related peptides with different modifications. | Does not directly identify the peptide sequence. |
| Byonic | Database Search | "Wildcard" search allows for the identification of any modification within a specified mass tolerance. | Powerful for identifying a wide range of known and unknown modifications. | Proprietary software. |
Experimental Protocols
Reliable detection of modified peptides begins with a robust experimental workflow. The following provides a general overview of a typical bottom-up proteomics experiment for PTM analysis.
Sample Preparation and Protein Digestion
-
Protein Extraction: Lyse cells or tissues using appropriate buffers containing protease and phosphatase inhibitors to preserve PTMs.
-
Reduction and Alkylation: Reduce disulfide bonds with dithiothreitol (DTT) and alkylate cysteine residues with iodoacetamide (IAM) to prevent refolding.
-
Protein Digestion: Digest proteins into peptides using a specific protease, most commonly trypsin.
-
(Optional) Enrichment of Modified Peptides: For low-abundance PTMs like phosphorylation or glycosylation, enrichment steps are often necessary.[13] This can be achieved using techniques such as immobilized metal affinity chromatography (IMAC) or titanium dioxide (TiO2) for phosphopeptides, or lectin affinity chromatography for glycopeptides.[13]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Peptide Separation: Separate the complex peptide mixture using reverse-phase liquid chromatography (LC) based on hydrophobicity. This separation reduces the complexity of the sample entering the mass spectrometer at any given time.
-
Mass Spectrometry (MS): As peptides elute from the LC column, they are ionized (e.g., by electrospray ionization - ESI) and their mass-to-charge (m/z) ratio is measured in the mass spectrometer.
-
Tandem Mass Spectrometry (MS/MS): The most abundant peptide ions from the MS scan are selected for fragmentation. Common fragmentation methods include:
-
Collision-Induced Dissociation (CID): An inert gas collides with the peptide ions, causing fragmentation primarily at the peptide backbone.
-
Higher-Energy C-trap Dissociation (HCD): A similar principle to CID but performed in the HCD cell of an Orbitrap mass spectrometer, often resulting in higher-quality fragment spectra.
-
Electron-Transfer Dissociation (ETD): This method uses radical anions to transfer an electron to the peptide, causing fragmentation along the backbone while often preserving labile PTMs.
-
Data Analysis
-
Spectrum Processing: The raw MS/MS data is processed to convert it into a format that can be used by search engines (e.g., MGF or mzML).
-
Database Searching: The processed spectra are searched against a protein sequence database using one of the software tools mentioned above. The search parameters should include the expected modifications as variable modifications.
-
Open Searching (for unknown modifications): An open search can be performed with a wide precursor mass tolerance to identify peptides with unexpected mass shifts.
-
PTM Localization: Specialized algorithms are used to determine the specific amino acid residue(s) that are modified.
-
False Discovery Rate (FDR) Estimation: Statistical methods are applied to estimate the rate of false-positive identifications.[1]
Visualizing the Workflow
To better illustrate the process, the following diagrams outline the key steps in a typical PTM analysis workflow and the logic behind diagnostic feature detection.
Caption: A typical experimental workflow for the identification of post-translationally modified peptides.
Caption: Logical relationship of diagnostic features in an MS/MS spectrum to PTM identification.
Conclusion
The detection of diagnostic features in MS/MS spectra is a cornerstone of modern proteomics, enabling the identification and characterization of post-translationally modified peptides. While challenges remain, the continuous development of novel enrichment strategies, advanced mass spectrometry instrumentation, and sophisticated data analysis software is paving the way for a deeper understanding of the complex regulatory roles of PTMs in health and disease. By carefully selecting the appropriate experimental and computational tools, researchers can effectively navigate the intricacies of modified peptide analysis and unlock valuable biological insights.
References
- 1. Interpretation of Tandem Mass Spectra of Posttranslationally Modified Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Methods for peptide identification by spectral comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How to Detect Post-Translational Modifications (PTMs) Sites? - Creative Proteomics [creative-proteomics.com]
- 4. Mass Spectrometry for Post-Translational Modifications - Neuroproteomics - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. publications.aston.ac.uk [publications.aston.ac.uk]
- 7. Small Mass but Strong Information: Diagnostic Ions Provide Crucial Clues to Correctly Identify Histone Lysine Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Proteomic Software for Mass Spec Data Analysis | Thermo Fisher Scientific - US [thermofisher.com]
- 10. List of mass spectrometry software - Wikipedia [en.wikipedia.org]
- 11. Mining for ions: diagnostic feature detection in MS/MS spectra of post-translationally modified peptides | Semantic Scholar [semanticscholar.org]
- 12. Detecting diagnostic features in MS/MS spectra of post-translationally modified peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Peptide Enrichment for Mass Spectrometry-Based Analysis - Creative Proteomics [creative-proteomics.com]
Safety Operating Guide
Essential Safety and Operational Protocols for 4-Fluorophenacyl Thiocyanate
Disclaimer: No specific Safety Data Sheet (SDS) for 4-Fluorophenacyl thiocyanate (CAS: 43045-16-5) is publicly available. The following guidance is synthesized from safety data for structurally analogous compounds, including other thiocyanates and fluorinated aromatic compounds. Researchers must handle this chemical with extreme caution, treating it as potentially hazardous. This guide is intended for trained professionals in a laboratory setting.
This document provides immediate, essential safety and logistical information for handling this compound, including operational procedures and a disposal plan.
Hazard Assessment
Based on data from similar chemical structures, this compound should be presumed to be harmful if swallowed, in contact with skin, or inhaled. It is also expected to cause serious eye irritation and may cause respiratory irritation. All personnel must be thoroughly trained on these potential risks and the proper handling procedures before working with this compound.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to minimize exposure. The following table summarizes the required PPE for handling this compound.
| Protection Type | Specification | Rationale |
| Primary Engineering Control | Certified Chemical Fume Hood | To minimize inhalation of dust or vapors. |
| Eye and Face Protection | Chemical splash goggles and a full-face shield | Protects against splashes and vapors that can cause serious eye irritation.[1][2][3] |
| Hand Protection | Double-gloving with nitrile gloves (minimum 5-mil thickness) | Provides splash protection. Gloves should be changed immediately upon contamination.[3] |
| Skin and Body Protection | Flame-retardant lab coat, chemical-resistant apron, and closed-toe shoes | Prevents skin contact and protects against potential splashes. |
| Respiratory Protection | NIOSH-approved respirator with an organic vapor cartridge | Required if working outside of a fume hood or if there is a risk of aerosolization. |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach is crucial for both safety and experimental integrity when handling this compound.
-
Preparation:
-
Ensure a certified chemical fume hood is operational.
-
Verify that an emergency eyewash station and safety shower are readily accessible.
-
Prepare all necessary equipment and reagents before handling the compound.
-
Don all required PPE as specified in the table above.
-
-
Handling:
-
Conduct all manipulations of this compound within the chemical fume hood to prevent exposure to dust or vapors.
-
When weighing the solid, use a tared container inside the fume hood to avoid contaminating the balance.
-
Avoid the generation of dust.
-
Keep the container tightly closed when not in use.[1]
-
-
Post-Handling:
-
Decontaminate all surfaces and equipment that have come into contact with the chemical.
-
Properly dispose of all contaminated waste as outlined in the disposal plan.
-
Wash hands thoroughly with soap and water after handling.
-
Spill and Disposal Plan
Spill Response:
-
Evacuate and restrict access to the affected area.
-
Ensure adequate ventilation; if the spill is within the fume hood, keep it operational.
-
Wearing appropriate PPE, absorb the spill with an inert, non-combustible material (e.g., vermiculite, sand).
-
Collect the absorbed material into a sealed and clearly labeled container for hazardous waste disposal.
-
Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
Disposal Plan:
All waste containing this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.[2]
-
Solid Waste: Collect all contaminated solids (e.g., gloves, absorbent materials, pipette tips) in a dedicated, sealed, and labeled hazardous waste container.
-
Liquid Waste: Collect any solutions containing this compound in a separate, sealed, and clearly labeled container for halogenated organic waste.
-
Labeling: All waste containers must be clearly labeled with the full chemical name, "this compound," and all associated hazard warnings.
-
Storage: Store waste containers in a designated and secure satellite accumulation area within the laboratory, away from incompatible materials.
Experimental Workflow and Safety Diagram
The following diagram illustrates the logical workflow for safely handling this compound, from preparation to disposal.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
